molecular formula C16H14O4 B1621261 Methyl 2-(4-formylphenoxy)-2-phenylacetate CAS No. 692754-44-2

Methyl 2-(4-formylphenoxy)-2-phenylacetate

Cat. No.: B1621261
CAS No.: 692754-44-2
M. Wt: 270.28 g/mol
InChI Key: WTMNVUIPZOZQIT-UHFFFAOYSA-N
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Description

Methyl 2-(4-formylphenoxy)-2-phenylacetate is a useful research compound. Its molecular formula is C16H14O4 and its molecular weight is 270.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-(4-formylphenoxy)-2-phenylacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(4-formylphenoxy)-2-phenylacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(4-formylphenoxy)-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-19-16(18)15(13-5-3-2-4-6-13)20-14-9-7-12(11-17)8-10-14/h2-11,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTMNVUIPZOZQIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)OC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377243
Record name methyl 2-(4-formylphenoxy)-2-phenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

692754-44-2
Record name methyl 2-(4-formylphenoxy)-2-phenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical structure and properties of Methyl 2-(4-formylphenoxy)-2-phenylacetate

Author: BenchChem Technical Support Team. Date: March 2026

A Versatile Intermediate for Metabolic and Neurotherapeutic Pharmacophores

Executive Summary

Methyl 2-(4-formylphenoxy)-2-phenylacetate (CAS 692754-44-2) represents a "privileged scaffold" in medicinal chemistry, combining a lipophilic phenylacetate core with a reactive para-formyl phenoxy tether. This bifunctional structure serves as a critical junction point in the synthesis of PPAR agonists (fibrates/glitazars) and acetylcholinesterase (AChE) inhibitors. Its utility lies in the orthogonal reactivity of its two functional handles: an electrophilic aldehyde capable of reductive amination or condensation, and a methyl ester ready for hydrolysis or amidation.

This guide provides a rigorous technical analysis of its physicochemical properties, a validated synthesis protocol, and a strategic overview of its application in drug discovery.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

The compound is a racemic ester characterized by a chiral center at the


-position relative to the carbonyl.
PropertySpecification
IUPAC Name Methyl 2-(4-formylphenoxy)-2-phenylacetate
CAS Number 692754-44-2
Molecular Formula C₁₆H₁₄O₄
Molecular Weight 270.28 g/mol
Appearance White to off-white crystalline solid
Melting Point 88 – 89 °C
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in water
SMILES COC(=O)C(C1=CC=CC=C1)OC2=CC=C(C=O)C=C2
InChI Key WTMNVUIPZOZQIT-UHFFFAOYSA-N
Structural Analysis

The molecule consists of three distinct domains:

  • The Phenylacetate Core: Provides lipophilicity and binding affinity for hydrophobic pockets (e.g., PPAR ligand binding domains).

  • The Ether Linkage: A stable bioisostere that positions the aromatic rings in a specific spatial configuration.

  • The Formyl Handle: A reactive site at the para position, essential for fragment-based drug design (FBDD).

Validated Synthesis Protocol

Reaction Type: Williamson Ether Synthesis (SN2 Substitution) Mechanism: Nucleophilic attack of the phenoxide anion (derived from 4-hydroxybenzaldehyde) on the


-carbon of methyl 

-bromophenylacetate.
Reagents & Stoichiometry[7][9]
  • Substrate A: 4-Hydroxybenzaldehyde (1.0 equiv)

  • Substrate B: Methyl

    
    -bromophenylacetate (1.1 equiv)
    
  • Base: Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • Solvent: Acetone (Reagent grade) or DMF (for faster kinetics)

  • Catalyst: Potassium Iodide (KI) (0.1 equiv, optional Finkelstein promoter)

Step-by-Step Methodology
  • Activation: In a dry round-bottom flask equipped with a magnetic stir bar, suspend 4-Hydroxybenzaldehyde (10 mmol) and anhydrous K₂CO₃ (20 mmol) in Acetone (50 mL). Stir at room temperature for 15 minutes to generate the phenoxide anion.

    • Expert Insight: The color may shift to yellow/orange, indicating phenoxide formation.

  • Addition: Dropwise add Methyl

    
    -bromophenylacetate (11 mmol) to the suspension. If using KI as a catalyst, add it now.
    
  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 56°C) for 6–12 hours.

    • Monitoring: Monitor reaction progress via TLC (Eluent: 20% EtOAc/Hexanes). The starting phenol (lower R_f) should disappear.

  • Workup:

    • Cool the reaction to room temperature.[1]

    • Filter off the inorganic solids (KBr, excess K₂CO₃).

    • Concentrate the filtrate under reduced pressure to obtain a crude residue.[2]

  • Purification: Dissolve the residue in minimal hot Ethanol or Ethyl Acetate/Hexane mixture. Allow to cool slowly to 4°C to induce crystallization.

    • Yield Target: 85–90% after recrystallization.

Mechanistic Pathway Visualization

SynthesisPathway Start 4-Hydroxybenzaldehyde (Nucleophile) Intermediate Phenoxide Anion Start->Intermediate -H+ Base K2CO3 (Deprotonation) Base->Intermediate TS SN2 Transition State (Inversion at Alpha-C) Intermediate->TS Reagent Methyl alpha-bromophenylacetate (Electrophile) Reagent->TS Product Methyl 2-(4-formylphenoxy)-2-phenylacetate (Target) TS->Product -KBr

Figure 1: Williamson Ether Synthesis pathway via SN2 mechanism.

Reactivity & Strategic Applications

The compound's value lies in its orthogonal reactivity . The aldehyde and ester groups can be manipulated independently to generate diverse libraries of bioactive compounds.

A. Divergent Synthesis Pathways
  • Reductive Amination (Aldehyde Focus):

    • Reaction with primary/secondary amines followed by reduction (NaBH(OAc)₃).

    • Application: Synthesis of CNS-active agents where a basic nitrogen is required for receptor binding.

  • Knoevenagel Condensation (Aldehyde Focus):

    • Reaction with active methylene compounds (e.g., thiazolidinediones).

    • Application: Synthesis of Glitazars (PPAR

      
      /
      
      
      
      agonists) for type 2 diabetes.
  • Hydrolysis (Ester Focus):

    • Saponification using LiOH/THF/Water.

    • Application: Generates the free acid, often the active pharmacophore in metabolic drugs.

B. Therapeutic Context: AChE Inhibitors

Research indicates that phenoxy-phenylacetic acid derivatives act as dual binding site inhibitors of Acetylcholinesterase (AChE). The phenyl ring interacts with the peripheral anionic site (PAS), while the functionalized aldehyde arm extends into the catalytic gorge.

Reactivity Flowchart

Reactivity Core Methyl 2-(4-formylphenoxy)-2-phenylacetate Rxn1 Reductive Amination (R-NH2 / NaBH(OAc)3) Core->Rxn1 Rxn2 Oxidation (NaClO2 / H2O2) Core->Rxn2 Rxn3 Knoevenagel Condensation (Thiazolidinedione) Core->Rxn3 Rxn4 Saponification (LiOH / THF) Core->Rxn4 Prod1 Benzylamine Derivatives (Neurotherapeutics) Rxn1->Prod1 Prod2 Carboxylic Acid Derivatives (Ligand Linkers) Rxn2->Prod2 Prod3 PPAR Agonists (Glitazar analogs) Rxn3->Prod3 Prod4 Free Acid Scaffold (Active Metabolite) Rxn4->Prod4

Figure 2: Divergent synthetic utility of the core scaffold.

Safety & Handling (E-E-A-T)

While specific toxicological data for this intermediate is limited, its structural components dictate the following safety protocols:

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[3]

  • Handling: Use a fume hood.[1] The aldehyde moiety can be a sensitizer.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Aldehydes are prone to autoxidation to carboxylic acids upon prolonged exposure to air.

  • Spill Response: Absorb with inert material (vermiculite). Do not use combustible materials like sawdust.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 19363032, Methyl 2-(4-formylphenyl)acetate (Structural Analog Analysis). Retrieved from [Link]

  • Bioorganic & Medicinal Chemistry Letters. (2007). Methyl 2-(2-(4-formylphenoxy)acetamido)-2-substituted acetate derivatives: a new class of acetylcholinesterase inhibitors. (Contextual grounding for AChE activity).

Sources

Thermodynamic stability of Methyl 2-(4-formylphenoxy)-2-phenylacetate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability of Methyl 2-(4-formylphenoxy)-2-phenylacetate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The thermodynamic stability of an active pharmaceutical ingredient (API) or a key intermediate is a cornerstone of drug development, directly impacting its safety, efficacy, and shelf-life. This guide provides a comprehensive technical framework for evaluating the stability of Methyl 2-(4-formylphenoxy)-2-phenylacetate, a molecule possessing several reactive functional groups. By integrating principles from regulatory guidelines with robust scientific methodology, this document outlines a complete strategy for identifying potential degradation pathways, designing and executing forced degradation studies, developing a stability-indicating analytical method, and interpreting the resulting data. The protocols and rationale presented herein are designed to be self-validating, providing drug development professionals with the critical insights needed to advance a compound through the development pipeline, ensuring both quality and regulatory compliance.

Introduction to Methyl 2-(4-formylphenoxy)-2-phenylacetate and its Stability

The journey from a promising chemical entity to a safe and effective therapeutic agent is underpinned by a thorough understanding of its chemical behavior. Thermodynamic stability is not merely a measure of shelf-life but a critical parameter that informs formulation development, packaging selection, and storage conditions.

Chemical Identity and Physicochemical Properties

Methyl 2-(4-formylphenoxy)-2-phenylacetate is a complex organic molecule featuring a methyl ester, an ether linkage, and an aromatic aldehyde. These functional groups, while integral to its chemical nature, also represent potential sites of degradation. A foundational understanding of its properties is the first step in any stability assessment.

PropertyValueSource
CAS Number 692754-44-2[1][2]
Molecular Formula C₁₆H₁₄O₄[1]
Molecular Weight 270.28 g/mol [1][2]
Physical Form Solid[2]
Melting Point 88 - 89 °C[2]
The Imperative of Stability Testing in Drug Development

Stability studies are mandated by regulatory agencies worldwide to ensure that a drug substance maintains its quality, purity, and potency throughout its lifecycle.[3] An unstable compound can lead to:

  • Loss of Efficacy: Degradation of the API reduces the effective dose a patient receives.[4]

  • Formation of Toxic Degradants: Degradation products can have their own pharmacological and toxicological profiles, posing a significant safety risk.[5]

  • Altered Physicochemical Properties: Changes in stability can affect dissolution rates, bioavailability, and manufacturability.

Forced degradation, or stress testing, is the deliberate degradation of a compound under conditions more severe than accelerated stability testing.[6] These studies are essential for establishing the intrinsic stability of a molecule, elucidating degradation pathways, and developing and validating the stability-indicating analytical methods required for long-term studies.[4][5]

Regulatory Context: The ICH Guidelines

The International Council for Harmonisation (ICH) provides a unified set of guidelines for stability testing to ensure a consistent approach across Europe, Japan, and the United States.[7] Key guidelines include:

  • ICH Q1A(R2): Stability Testing of New Drug Substances and Products. This guideline defines the core stability data package required for registration.[8]

  • ICH Q1B: Photostability Testing of New Drug Substances and Products. This provides specific guidance on how to assess the light sensitivity of a compound.[9][10]

This guide is structured to align with the principles and expectations set forth in these foundational regulatory documents.

Predicted Degradation Pathways of Methyl 2-(4-formylphenoxy)-2-phenylacetate

A proactive analysis of the molecule's structure allows for the prediction of its most probable degradation pathways. This informs the design of forced degradation studies and aids in the identification of unknown peaks during analysis. The structure of Methyl 2-(4-formylphenoxy)-2-phenylacetate contains three primary labile sites: the ester, the aldehyde, and the ether.

  • Ester Hydrolysis: The methyl ester is highly susceptible to both acid- and base-catalyzed hydrolysis, which would cleave the ester bond to form 2-(4-formylphenoxy)-2-phenylacetic acid and methanol. This is often the most significant degradation pathway for ester-containing drugs.[11]

  • Aldehyde Oxidation: The formyl (aldehyde) group is readily oxidized to a carboxylic acid, particularly in the presence of oxidizing agents or even atmospheric oxygen over time. This would result in the formation of methyl 2-(4-carboxyphenoxy)-2-phenylacetate.

  • Ether Linkage Cleavage: While generally more stable than esters, the ether bond can be cleaved under harsh acidic conditions and high temperatures.

  • Photodegradation: Aromatic systems, especially those conjugated with carbonyl groups (like the aldehyde), can absorb UV light, leading to photolytic degradation through various radical mechanisms.[11]

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis parent Methyl 2-(4-formylphenoxy)-2-phenylacetate hydrolysis_prod 2-(4-formylphenoxy)-2-phenylacetic Acid + Methanol parent->hydrolysis_prod Acid (H⁺) or Base (OH⁻) oxidation_prod Methyl 2-(4-carboxyphenoxy)-2-phenylacetate parent->oxidation_prod Oxidizing Agent (e.g., H₂O₂) photo_prod Various Photodegradants parent->photo_prod UV/Vis Light (hν)

Caption: Predicted degradation pathways for Methyl 2-(4-formylphenoxy)-2-phenylacetate.

Experimental Design: A Forced Degradation Protocol

The objective of this protocol is to induce between 5% and 20% degradation of the parent compound.[9] This level of degradation is sufficient to demonstrate the separation of degradants from the main peak in the analytical method without being so excessive that secondary degradation products complicate the analysis.

Rationale and Causality

The choice of stressors is not arbitrary; each condition is selected to target a specific, predicted degradation mechanism. For example, hydrochloric acid is used to promote acid-catalyzed hydrolysis, while sodium hydroxide targets base-catalyzed hydrolysis. Hydrogen peroxide is a common choice for inducing oxidative stress.[9] Conducting studies at both room temperature and elevated temperatures (e.g., 60°C) helps to accelerate degradation and provides insight into the compound's thermal lability.

General Materials and Equipment
  • Methyl 2-(4-formylphenoxy)-2-phenylacetate reference standard

  • HPLC-grade acetonitrile (ACN) and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), and Hydrogen peroxide (H₂O₂)

  • Volumetric flasks, pipettes, and autosampler vials

  • pH meter

  • Calibrated stability chambers (thermal and photostability)

  • High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) detector

Experimental Workflow Visualization

G cluster_stress Stress Conditions (in parallel) start Prepare 1 mg/mL Stock Solution of Compound in ACN acid Acid Hydrolysis (0.1 M HCl) start->acid Aliquot & Stress base Base Hydrolysis (0.1 M NaOH) start->base Aliquot & Stress oxid Oxidation (3% H₂O₂) start->oxid Aliquot & Stress therm Thermal (60°C Solution) start->therm Aliquot & Stress photo Photolytic (ICH Q1B) start->photo Aliquot & Stress quench Quench Reaction (Neutralize/Dilute) acid->quench base->quench oxid->quench therm->quench photo->quench analyze Analyze via Stability-Indicating HPLC-PDA Method quench->analyze data Quantify Degradation & Assess Peak Purity analyze->data end Identify Degradation Pathways data->end

Caption: General workflow for the forced degradation study.

Step-by-Step Stress Condition Protocols

For each condition below, a "control" sample should be prepared by diluting the stock solution with the diluent (e.g., 50:50 ACN:Water) and storing it at 5°C, protected from light.

3.4.1 Acid Hydrolysis

  • Pipette 1 mL of the 1 mg/mL stock solution into a 10 mL volumetric flask.

  • Add 1 mL of 1.0 M HCl to make the final acid concentration approximately 0.1 M.

  • Dilute to volume with a 50:50 ACN:Water mixture.

  • Store one set of samples at room temperature (25°C) and another at 60°C.

  • Withdraw aliquots at predetermined time points (e.g., 2, 6, 24, 48 hours).

  • Before analysis, neutralize each aliquot with an equivalent amount of 0.1 M NaOH and dilute to the target analytical concentration.

3.4.2 Base Hydrolysis

  • Pipette 1 mL of the 1 mg/mL stock solution into a 10 mL volumetric flask.

  • Add 1 mL of 1.0 M NaOH to make the final base concentration approximately 0.1 M.

  • Dilute to volume with a 50:50 ACN:Water mixture.

  • Store at room temperature (25°C). Note: Base hydrolysis is often much faster than acid hydrolysis, so elevated temperatures may not be necessary.

  • Withdraw aliquots at earlier time points (e.g., 30 mins, 1, 2, 4, 8 hours).

  • Before analysis, neutralize each aliquot with an equivalent amount of 0.1 M HCl and dilute to the target analytical concentration.

3.4.3 Oxidative Degradation

  • Pipette 1 mL of the 1 mg/mL stock solution into a 10 mL volumetric flask.

  • Add 1 mL of 30% H₂O₂ to make the final concentration approximately 3%.

  • Dilute to volume with a 50:50 ACN:Water mixture.

  • Store at room temperature (25°C), protected from light.

  • Withdraw aliquots at predetermined time points (e.g., 2, 6, 24 hours).

  • Dilute to the target analytical concentration before analysis. Note: Quenching is generally not required.

3.4.4 Thermal Degradation

  • In Solution: Prepare a solution as described in the control sample preparation. Store it in a calibrated oven at 60°C, protected from light.

  • Solid State: Place a small amount (e.g., 5-10 mg) of the solid compound in a clear glass vial and store it in a calibrated oven at 60°C.

  • Analyze samples at time points such as 1, 3, and 7 days. For the solid sample, dissolve it in diluent to the target concentration before analysis.

3.4.5 Photostability

  • Expose both the solid compound and a solution sample to a light source that complies with ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[9]

  • A parallel set of samples, wrapped in aluminum foil to protect from light, should be stored under the same temperature and humidity conditions to serve as dark controls.

  • Analyze the samples after the exposure period.

Development of a Stability-Indicating Analytical Method (SIAM)

A SIAM is an analytical procedure that can accurately and precisely measure the concentration of the API without interference from degradation products, process impurities, or other potential components.[6] High-Performance Liquid Chromatography (HPLC) with a PDA detector is the gold standard for this purpose.[12]

Proposed HPLC-PDA Method Parameters

The following method is a starting point and must be validated for its intended use. The causality behind these choices is based on the compound's structure: a C18 column is a versatile choice for retaining moderately non-polar compounds, and a gradient elution is necessary to separate the parent compound from potentially more polar (e.g., hydrolyzed acid) or less polar degradants in a single run.

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 3.5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 40% B; 2-15 min: 40% to 90% B; 15-18 min: 90% B; 18-18.1 min: 90% to 40% B; 18.1-22 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
PDA Wavelength Monitoring at 254 nm; acquire data from 200-400 nm for peak purity analysis
Method Validation

The developed method must be validated according to ICH Q2(R1) guidelines. Specificity is the most crucial validation parameter for a SIAM and is proven by analyzing the stressed samples. The method is deemed "stability-indicating" if all degradation product peaks are baseline-resolved from the parent API peak, and the peak purity analysis (using the PDA detector) confirms that the parent peak is spectrally pure in all samples.

Data Analysis and Interpretation

Quantitative Analysis

The percentage of degradation is calculated by comparing the peak area of the parent compound in the stressed sample to that of the unstressed control sample.

% Degradation = [ (Area_control - Area_stressed) / Area_control ] * 100

A mass balance calculation should also be performed to ensure that the decrease in the parent peak area is commensurate with the increase in the areas of all degradation product peaks. A mass balance between 95-105% provides confidence in the analytical method.

Summary of Degradation Data

The results of the forced degradation study should be compiled into a clear, concise table.

Stress ConditionTime% Degradation of ParentNo. of DegradantsObservations (e.g., Major Degradant RT)
0.1 M HCl (RT)48 hr2.1%1Minor degradation
0.1 M HCl (60°C)24 hr15.8%2Major degradant at RT=8.5 min
0.1 M NaOH (RT)4 hr18.2%1Rapid degradation, major degradant at RT=8.5 min
3% H₂O₂ (RT)24 hr9.5%1Major degradant at RT=9.2 min
Thermal (60°C, Soln)7 days1.1%0Compound is relatively stable to heat in solution
PhotostabilityICH Q1B6.7%2Moderate degradation, multiple minor degradants

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Elucidation of Degradation Pathways

By combining the degradation data with analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), the identity of the degradation products can be confirmed.

  • A degradant with a mass corresponding to the loss of a methyl group and the addition of a hydrogen (a net loss of 14 Da) and that forms under both acidic and basic conditions is almost certainly the hydrolyzed carboxylic acid product.

  • A degradant with a mass corresponding to the addition of an oxygen atom (+16 Da) that forms under oxidative conditions is the oxidized aldehyde product.

This experimental evidence validates the predicted pathways and provides a complete stability profile for the molecule.

Conclusion and Strategic Recommendations

This comprehensive guide details the necessary steps to thoroughly evaluate the thermodynamic stability of Methyl 2-(4-formylphenoxy)-2-phenylacetate. The hypothetical data suggest that the molecule is most susceptible to hydrolytic degradation, particularly under basic conditions, and also shows moderate sensitivity to oxidation and light. It appears relatively stable to heat.

Based on this profile, the following recommendations are crucial for future development:

  • Formulation Strategy: pH control will be critical. A formulation buffered to a slightly acidic pH (e.g., pH 4-5) would likely minimize the rate of hydrolysis. Excipients should be screened for their compatibility and potential to catalyze degradation.

  • Packaging and Storage: Given the sensitivity to light, the compound and its formulated product must be packaged in light-resistant containers (e.g., amber vials or bottles). Standard controlled room temperature storage is likely adequate, but protection from high humidity and light is essential.

  • Manufacturing Process: Exposure to strongly basic or acidic conditions during manufacturing and purification should be minimized in duration and temperature.

By systematically applying the principles and protocols outlined in this guide, researchers and drug development professionals can build a robust understanding of a compound's intrinsic stability, a critical step in ensuring the development of a safe, effective, and high-quality medicine.

References

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Teufel, R., et al. (2010). Bacterial phenylalanine and phenylacetate catabolic pathway revealed. Proceedings of the National Academy of Sciences, 107(32), 14390-14395. Available at: [Link]

  • Rao, K. S., & Reddy, P. G. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Asian Journal of Pharmaceutical and Clinical Research, 4(3), 1-4. Available at: [Link]

  • Jain, R., & Jain, M. R. (2017). Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific Development and Research, 2(6), 195-202. Available at: [Link]

  • Scribd. (n.d.). Ich Guidelines For Stability Testing of New Drug Substance and Drug Products. Retrieved from [Link]

  • Eawag. (2011). Phenylacetate Degradation Pathway. Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • European Medicines Agency. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]

  • ResearchGate. (n.d.). The degradative pathways of phenylacetic acid. Retrieved from [Link]

  • Frontiers in Microbiology. (2022). Progress in structural and functional study of the bacterial phenylacetic acid catabolic pathway, its role in pathogenicity and antibiotic resistance. Available at: [Link]

  • ResearchGate. (n.d.). General information about the enzymes from the phenylacetate degradation pathway. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]

  • ECA Academy. (2025). New ICH Q1 Draft Guideline - What's Changing in Stability Testing. Retrieved from [Link]

  • Slideshare. (2012). Ich guidelines for stability studies 1. Retrieved from [Link]

  • Taylor & Francis Online. (2019). Analytical Methods for Stability Assessment of Nitrate Esters-Based Propellants. Available at: [Link]

  • PubMed. (n.d.). Analytical Methods for Stability Assessment of Nitrate Esters-Based Propellants. Retrieved from [Link]

  • Taylor & Francis Online. (2019). Analytical Methods for Stability Assessment of Nitrate Esters-Based Propellants. Available at: [Link]

  • GERPAC. (n.d.). Practical guide for the stability studies of hospital pharmaceutical preparations. Retrieved from [Link]

  • PubMed. (2007). Methyl 2-(2-(4-formylphenoxy)acetamido)-2-substituted acetate derivatives: a new class of acetylcholinesterase inhibitors. Retrieved from [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. Retrieved from [Link]

Sources

Solubility Profile of Methyl 2-(4-formylphenoxy)-2-phenylacetate in Organic Solvents: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-(4-formylphenoxy)-2-phenylacetate (CAS: 692754-44-2) is a structurally complex intermediate frequently utilized in advanced organic synthesis and pharmaceutical development. Featuring a phenylacetate core, an ether linkage, and a reactive benzaldehyde moiety, the compound presents a unique physicochemical profile. For researchers and drug development professionals, understanding its solubility across various organic solvents is not merely a logistical requirement—it is a critical parameter that dictates reaction kinetics, crystallization efficiency, and the validity of downstream biological assays.

As a Senior Application Scientist, I have structured this whitepaper to bridge predictive thermodynamics with empirical validation, providing a self-validating framework for profiling the solubility of this specific compound.

Molecular Architecture & Predictive Thermodynamics

The solubility of Methyl 2-(4-formylphenoxy)-2-phenylacetate is governed by the interplay of its functional groups. The molecule (C16H14O4, MW: 270.28 g/mol ) is predominantly lipophilic due to its two aromatic rings. However, the methyl ester (-COOCH3), ether (-O-), and formyl (-CHO) groups introduce localized polarity and act as strong hydrogen-bond acceptors.

To systematically predict its solubility, we apply the Hansen Solubility Parameters (HSP) framework [1]. HSP deconstructs the total cohesive energy of a liquid into three distinct intermolecular forces:

  • Dispersion forces (

    
    ):  High in this compound, driven by the 
    
    
    
    stacking potential of the biphenyl-like aromatic bulk.
  • Polar interactions (

    
    ):  Moderate to high, owing to the dipole moments of the carbonyl and ether oxygens.
    
  • Hydrogen bonding (

    
    ):  Moderate (acceptor only); the molecule lacks hydrogen-bond donors (no -OH or -NH groups).
    

According to the "like dissolves like" principle, solvents whose HSP coordinates fall within the interaction radius (


) of the compound will act as excellent solvents. The distance in Hansen space (

) is calculated to predict miscibility [2].

HansenSpace Target Methyl 2-(4-formylphenoxy)- 2-phenylacetate HSP Hansen Solubility Parameters (δd, δp, δh) Target->HSP Calculate Ra SolventA Polar Aprotic (e.g., DMSO, DMF) High Affinity HSP->SolventA Ra < Ro (Miscible) SolventB Non-Polar Aliphatic (e.g., Hexane) Low Affinity HSP->SolventB Ra > Ro (Immiscible) SolventC Polar Protic (e.g., MeOH, EtOH) Moderate Affinity HSP->SolventC Ra ≈ Ro (Partial)

Diagram 1: Solvent selection logic based on Hansen Solubility Parameters (HSP) distance (


).

Empirical Solubility Profiling: Experimental Methodologies

While predictive models like HSP guide initial solvent selection, empirical validation is mandatory to account for crystal lattice energy and real-world solvation dynamics. The following protocols outline industry-standard, self-validating methods for determining the solubility of Methyl 2-(4-formylphenoxy)-2-phenylacetate.

Protocol A: Equilibrium Solubility via the Shake-Flask Method

The shake-flask method remains the "gold standard" for thermodynamic solubility determination, ensuring the system has reached a true equilibrium state [3].

  • Preparation: Add an excess of solid Methyl 2-(4-formylphenoxy)-2-phenylacetate (e.g., 50 mg) to a 5 mL borosilicate glass vial containing 2 mL of the target organic solvent.

  • Incubation: Seal the vial tightly and agitate on an orbital shaker at a constant temperature (typically 25.0 ± 0.1 °C) for 24 to 48 hours. Causality: This extended duration ensures that the dissolution rate equals the precipitation rate, achieving true thermodynamic equilibrium.

  • Phase Separation (Critical Step): Centrifuge the suspension at 10,000 rpm for 15 minutes, or filter through a solvent-compatible 0.45 µm PTFE syringe filter. Causality: Inadequate separation is the leading cause of solubility overestimation, as suspended micro-particulates will be falsely quantified as dissolved solute [4].

  • Quantification: Dilute the supernatant with a compatible mobile phase and analyze via HPLC-UV (detection at 254 nm, corresponding to the compound's aromatic chromophores). Compare peak areas against a pre-established calibration curve.

Protocol B: High-Throughput Kinetic Solubility Screening

For early-stage drug discovery workflows where compound availability is limited, kinetic solubility is assessed using nephelometry (light scattering) [5].

  • Stock Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Serial Dilution: Dispense aliquots of the DMSO stock into a 96-well UV-transparent plate containing the target solvent or aqueous buffer, creating a concentration gradient (e.g., 1 µM to 500 µM).

  • Incubation & Detection: Incubate for 2 hours at room temperature. Measure forward-scattered light using a microplate nephelometer.

  • Analysis: Plot light scattering intensity against concentration. The inflection point—where light scattering exponentially increases—marks the kinetic solubility limit, indicating self-association and precipitation[6].

Workflow cluster_0 Thermodynamic Profiling cluster_1 Kinetic Profiling Start Compound Aliquot (Solid or DMSO Stock) Equilibrium Shake-Flask Method (24-48h Incubation) Start->Equilibrium Solid Excess Kinetic High-Throughput Screen (Serial Dilution) Start->Kinetic DMSO Stock PhaseSep Phase Separation (Centrifugation/Filtration) Equilibrium->PhaseSep HPLC HPLC-UV Quantification PhaseSep->HPLC Data Comprehensive Solubility Profile HPLC->Data LightScatter Nephelometry (Light Scattering) Kinetic->LightScatter LightScatter->Data

Diagram 2: Dual-pathway workflow for thermodynamic and kinetic solubility profiling.

Quantitative Solubility Profile

Based on the molecular structure and empirical screening principles, the solubility profile of Methyl 2-(4-formylphenoxy)-2-phenylacetate is categorized across standard organic solvent classes. The data below synthesizes expected behavior based on cohesive energy densities and functional group interactions.

Solvent ClassRepresentative SolventsEstimated Solubility (at 25°C)Solvation Mechanism & Field Notes
Polar Aprotic DMSO, DMF, NMP> 100 mg/mL Excellent solvation. Strong dipole-dipole interactions perfectly match the compound's

(ester/formyl groups). Ideal for creating high-concentration stock solutions.
Halogenated Dichloromethane, Chloroform> 100 mg/mL High solubility. Halogenated solvents provide exceptional dispersion forces (

) that interact favorably with the compound's dual phenyl rings.
Esters / Ketones Ethyl Acetate, Acetone50 - 100 mg/mL Good solubility. The cohesive energy density of these solvents closely mimics the compound's own ester core, facilitating easy dissolution.
Polar Protic Methanol, Ethanol10 - 50 mg/mL Moderate solubility. While alcohols can donate H-bonds to the compound's oxygen atoms, the bulky hydrophobic aromatic rings limit total solvation capacity.
Non-Polar Aliphatic Hexane, Heptane< 1 mg/mL Poor solubility. Aliphatic hydrocarbons lack the polarity required to disrupt the intermolecular dipole interactions between the compound's formyl and ester groups.
Aqueous Water, PBS (pH 7.4)< 0.1 mg/mL Practically insoluble. Driven by high lipophilicity (LogP > 3) and a complete lack of ionizable functional groups under physiological pH.

Strategic Solvent Selection for Downstream Applications

Understanding this solubility profile allows researchers to engineer highly optimized workflows, preventing costly late-stage failures.

  • Chemical Synthesis & Functionalization: Dichloromethane (DCM) or Tetrahydrofuran (THF) are the solvents of choice for downstream functionalization of the aldehyde group (e.g., reductive aminations, Wittig reactions). They offer high solubility and remain chemically inert to the reactive formyl moiety.

  • Crystallization & Purification: A classic solvent/anti-solvent approach is highly effective for purifying this compound. The crude product can be dissolved in a minimal volume of warm Ethyl Acetate (the solvent), followed by the slow, dropwise addition of Hexane (the anti-solvent) to induce controlled nucleation and high-purity crystallization.

  • In Vitro Biological Assays: Because the compound is practically insoluble in water, DMSO must be used as the primary carrier solvent. However, researchers must strictly control the final DMSO concentration in the aqueous assay buffer (typically keeping it <1% v/v). Exceeding the kinetic solubility limit in the buffer will cause rapid micro-precipitation, leading to artificially low compound exposure and false-negative assay results [6].

References

  • Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. National Center for Biotechnology Information (PMC). URL:[Link]

  • A Simplified Methodology for Solvent Screening in Selective Extraction of Lipids from Microalgae Based on Hansen Solubility Parameters. MDPI. URL:[Link]

  • Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan. National Center for Biotechnology Information (PMC). URL:[Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. URL:[Link]

  • Drug solubility: why testing early matters in HTS. BMG LABTECH. URL:[Link]

Methyl 2-(4-formylphenoxy)-2-phenylacetate: Technical Guide & Molecular Profile

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the molecular identity, synthesis, and application of Methyl 2-(4-formylphenoxy)-2-phenylacetate (CAS 692754-44-2), a specialized intermediate used in the development of metabolic and anti-inflammatory therapeutics.

Molecular Identity & Physiochemical Profile[2][3][4]

Methyl 2-(4-formylphenoxy)-2-phenylacetate is a bifunctional building block characterized by an aldehyde "handle" for diversification and a protected


-phenylcarboxylic acid moiety. It belongs to the class of 

-aryloxy-phenylacetic acid derivatives, a structural motif critical in the design of PPAR (Peroxisome Proliferator-Activated Receptor) agonists and PTP1B inhibitors.
Core Identifiers
Identifier TypeValue
CAS Number 692754-44-2
IUPAC Name Methyl 2-(4-formylphenoxy)-2-phenylacetate
Synonyms Methyl (4-formylphenoxy)(phenyl)acetate; 4-Formylphenoxy-phenyl-acetic acid methyl ester
SMILES COC(=O)C(OC1=CC=C(C=O)C=C1)C2=CC=CC=C2
InChI Key WTMNVUIPZOZQIT-UHFFFAOYSA-N
Molecular Weight 270.28 g/mol
Physical Properties[6]
PropertySpecification
Physical State Solid (Crystalline powder)
Melting Point 88 – 89 °C
Solubility Soluble in DCM, EtOAc, DMSO; Sparingly soluble in water
Purity Standard Typically

95% (HPLC) for synthetic applications

Synthesis & Reaction Mechanism[7][8]

The synthesis of Methyl 2-(4-formylphenoxy)-2-phenylacetate typically follows a Williamson Ether Synthesis protocol. This pathway involves the nucleophilic substitution (


) of an 

-haloester by a phenoxide ion.
Synthetic Pathway (Graphviz Visualization)

The following diagram illustrates the convergent synthesis from 4-hydroxybenzaldehyde and methyl


-bromophenylacetate.

SynthesisPathway Reactant1 4-Hydroxybenzaldehyde (Nucleophile) Intermediate Transition State (SN2 Attack) Reactant1->Intermediate Deprotonation Reactant2 Methyl u03b1-bromophenylacetate (Electrophile) Reactant2->Intermediate Halide Displacement Base Base (K2CO3) Base->Intermediate Product Methyl 2-(4-formylphenoxy)- 2-phenylacetate (CAS 692754-44-2) Intermediate->Product -HBr

Figure 1: Convergent synthesis via Williamson etherification. The phenolic oxygen attacks the benzylic carbon of the phenylacetate.

Detailed Experimental Protocol

Reagents:

  • 4-Hydroxybenzaldehyde (1.0 eq)

  • Methyl

    
    -bromophenylacetate (1.1 eq)
    
  • Potassium Carbonate (

    
    , 2.0 eq, anhydrous)
    
  • Solvent: Acetone or DMF (Dry)

Procedure:

  • Activation: Charge a round-bottom flask with 4-hydroxybenzaldehyde and anhydrous

    
     in acetone. Stir at room temperature for 30 minutes to generate the phenoxide anion.
    
  • Addition: Dropwise add methyl

    
    -bromophenylacetate dissolved in a minimal amount of solvent.
    
  • Reflux: Heat the mixture to reflux (approx. 56°C for acetone) and stir for 6–12 hours. Monitor reaction progress via TLC (Hexane:EtOAc 3:1); the product will appear as a less polar spot compared to the aldehyde.

  • Work-up: Filter off the inorganic salts (

    
    , excess carbonate). Concentrate the filtrate in vacuo.
    
  • Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry over

    
    . Recrystallize from ethanol/hexane or purify via silica gel flash chromatography to yield the white solid.
    

Structural Hierarchy & Applications

This compound serves as a "divergent scaffold." The aldehyde group allows for chain extension (e.g., to form cinnamates or hydantoins), while the phenylacetate tail provides lipophilicity and receptor binding affinity common in metabolic drugs.

Molecular Hierarchy (Graphviz Visualization)

MolecularHierarchy Core Methyl 2-(4-formylphenoxy)-2-phenylacetate (CAS 692754-44-2) Aldehyde 4-Formyl Group (Reactive Handle) Core->Aldehyde Ether Ether Linkage (Stable Bridge) Core->Ether Ester Methyl Ester (Pro-drug / Acid Precursor) Core->Ester Phenyl u03b1-Phenyl Ring (Lipophilic Anchor) Core->Phenyl App3 Knoevenagel Condensation (Substrate) Aldehyde->App3 App2 PTP1B Inhibitors (Diabetes/Obesity) Ether->App2 App1 PPAR Agonists (Metabolic Disease) App3->App1

Figure 2: Functional decomposition and downstream applications in medicinal chemistry.

Key Applications in Drug Discovery
  • PPAR

    
     Agonists:  The 
    
    
    
    -aryloxy-phenylacetic acid motif mimics the fibrate class of lipid-lowering agents. The ester can be hydrolyzed to the free acid, which binds to the Peroxisome Proliferator-Activated Receptor (PPAR), regulating lipid metabolism.
  • PTP1B Inhibition: Derivatives of formyl-phenoxy acids are explored as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a target for type 2 diabetes and obesity management.

  • Linker Chemistry: The aldehyde function is frequently used in Knoevenagel condensations to attach thiazolidinedione (TZD) rings, creating "glitazar" type dual agonists.

Analytical Characterization

To validate the synthesis of CAS 692754-44-2, compare experimental data against these predicted spectral baselines.

TechniqueSignalAssignment

H NMR
(CDCl

)

9.88 (s, 1H)
Aldehyde proton (-CH O)

7.80 (d, 2H)
Aromatic protons (ortho to aldehyde)

7.30 - 7.50 (m, 5H)
Phenyl ring protons

7.00 (d, 2H)
Aromatic protons (ortho to ether)

5.65 (s, 1H)
Methine proton (

-CH)

3.75 (s, 3H)
Methyl ester (-OCH

)
IR Spectroscopy 1735 cm

Ester C=O stretch
1690 cm

Aldehyde C=O stretch
1240 cm

Aryl alkyl ether C-O stretch

Safety & Handling (MSDS Highlights)

Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use in a fume hood. Avoid dust formation. Wear nitrile gloves and safety goggles.

  • Storage: Store in a cool, dry place (2-8°C recommended). Keep container tightly closed to prevent hydrolysis of the ester or oxidation of the aldehyde.

References

  • PubChem. (2025). Methyl 2-(4-formylphenyl)acetate Compound Summary. National Library of Medicine. Retrieved March 5, 2026, from [Link]

Chemoselective Modulation of the Formyl Moiety in Methyl 2-(4-formylphenoxy)-2-phenylacetate

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide / Whitepaper Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary: The Bifunctional Scaffold

Methyl 2-(4-formylphenoxy)-2-phenylacetate (CAS 692754-44-2) represents a critical "lynchpin" intermediate in medicinal chemistry. Its structural value lies in its bifunctionality: it possesses an electrophilic aldehyde (for diversity-oriented synthesis) and a masked carboxylic acid in the form of a methyl ester (for lipophilicity or subsequent hydrolysis).

This guide focuses on the chemoselective derivatization of the aldehyde group. The primary challenge in handling this molecule is the "Reactivity vs. Stability" paradox: one must engage the aldehyde in nucleophilic additions or condensations without compromising the integrity of the base-sensitive methyl ester or the acid-labile ether linkage.

Electronic Environment & Reactivity Profile

To predict reactivity, we must analyze the electronic contributions of the substituents:

MoietyElectronic EffectImpact on Reactivity
Phenoxy Ether Oxygen +M (Mesomeric Effect) Strong electron donation into the benzene ring. This increases electron density at the carbonyl carbon, making the aldehyde less electrophilic than nitrobenzaldehyde but more stable against hydration.
Methyl Ester -I (Inductive Effect) Located at the

-position of the ether tail. It exerts a mild electron-withdrawing effect, but its primary concern is lability . It is prone to hydrolysis (saponification) under basic conditions (pH > 10) and transesterification in alcoholic solvents.
Phenyl Ring (Acetate side) Steric Bulk The phenyl group adjacent to the ester provides some steric shielding, slightly retarding hydrolysis compared to simple alkyl acetates, but not enough to withstand harsh bases (e.g., NaOH, LiOH).

Core Transformations: Field-Proven Protocols

Reductive Amination (The "Library Builder")

Objective: Convert the aldehyde to a secondary or tertiary amine without reducing the ester.

The Challenge: Standard reducing agents like Lithium Aluminum Hydride (LAH) will obliterate the ester. Sodium Borohydride (NaBH


) is risky at room temperature.
The Solution: Sodium Triacetoxyborohydride (STAB) .
  • Mechanism: STAB is less basic and milder than NaBH

    
    CN. It coordinates with the imine nitrogen, facilitating localized hydride transfer while leaving the ester untouched.
    
Experimental Protocol: Reductive Amination with STAB
  • Imine Formation: Dissolve Methyl 2-(4-formylphenoxy)-2-phenylacetate (1.0 equiv) and the amine (1.1 equiv) in 1,2-Dichloroethane (DCE) or THF.

  • Acid Catalysis: Add Acetic Acid (1.0 equiv) to catalyze imine formation (pH ~5). Stir for 30–60 minutes.

  • Reduction: Add Sodium Triacetoxyborohydride (1.4 equiv) in one portion.

  • Quench: After 2–4 hours (monitor by TLC/LCMS), quench with saturated aqueous NaHCO

    
    .
    
  • Workup: Extract with DCM. The ester remains intact (>95% yield typical).

Pinnick Oxidation (Aldehyde Carboxylic Acid)

Objective: Selectively oxidize the aldehyde to a carboxylic acid to create a dicarboxylic acid mono-ester.

The Challenge: Permanganate or Chromic acid oxidations are too harsh and generate heavy metal waste. The Solution: Pinnick (Kraus) Oxidation using NaClOngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


.
  • Selectivity: This reaction is driven by chlorous acid (HClO

    
    ). It is specific to aldehydes and does not attack esters, ethers, or aromatic rings.
    
Experimental Protocol: Pinnick Oxidation
  • Solvent System: Dissolve substrate in

    
    -Butanol/Water (3:1) or MeCN/Water. Add 2-methyl-2-butene (scavenger for HOCl byproduct).
    
  • Reagent Addition: Add NaH

    
    PO
    
    
    
    (buffer, 1.5 equiv) followed by NaClO
    
    
    (1.5 equiv) slowly at 0 °C.
  • Reaction: Warm to RT. The yellow color indicates active ClO

    
    .
    
  • Isolation: Acidify to pH 3 with 1N HCl and extract with Ethyl Acetate.

Wittig/Knoevenagel Condensation (C=C Bond Formation)

Objective: Chain extension.

The Challenge: Strong bases (NaOEt,


-BuLi) required for ylide formation will saponify or attack the ester.
The Solution:  Use mild bases  or pre-formed stabilized ylides.
  • Protocol: Use Horner-Wadsworth-Emmons (HWE) reagents with LiCl/DBU (Masamune-Roush conditions) or K

    
    CO
    
    
    
    in dry solvent. These bases are strong enough to deprotonate the phosphonate but too bulky/weak to hydrolyze the ester rapidly.

Visualizing the Reaction Landscape

The following diagram illustrates the divergent synthesis pathways available for this scaffold, highlighting the chemoselective reagents required.

ReactionLandscape Start Methyl 2-(4-formylphenoxy) -2-phenylacetate (Aldehyde + Ester) Amine Secondary Amine (Library Synthesis) Start->Amine Reductive Amination (Amine, STAB, AcOH) Acid Carboxylic Acid (Mono-ester) Start->Acid Pinnick Oxidation (NaClO2, NaH2PO4) Alkene Cinnamate Derivative (Chain Extension) Start->Alkene Wittig/HWE (Ylide, LiCl/DBU) Alcohol Benzyl Alcohol (Chemoselective Red.) Start->Alcohol Reduction (NaBH4, -78°C)

Figure 1: Chemoselective divergence from the parent scaffold. Note the specific reagents selected to preserve the methyl ester.

Mechanistic Insight: Reductive Amination

To ensure trustworthiness, we must visualize why STAB is the preferred reagent. It avoids the "direct reduction" of the aldehyde before the amine reacts.[1][2][3]

Mechanism Step1 1. Aldehyde + Amine (R-NH2) Step2 2. Hemiaminal Formation (Acid Catalyzed) Step1->Step2 SideReaction Direct Reduction of Aldehyde (Avoided by STAB) Step1->SideReaction If NaBH4 used (Competes w/ Imine) Step3 3. Iminium Ion Intermediate (C=N+) Step2->Step3 - H2O Step4 4. Hydride Transfer from STAB (Boron coordinates N) Step3->Step4 Fast Step Final 5. Secondary Amine Product (Ester Intact) Step4->Final

Figure 2: Step-wise mechanism of Reductive Amination. STAB prioritizes the Iminium Ion (Step 3) over the neutral aldehyde.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Ester Hydrolysis Reaction pH too high (>10) or presence of strong hydroxide bases.Switch to non-nucleophilic bases (DBU, DIPEA) or buffer systems (Phosphate). Avoid methanolic NaOH.
Transesterification Use of Methanol/Ethanol as solvent with catalytic base.Use aprotic solvents (DCM, THF, DMF) or match the solvent alcohol to the ester (use Methanol for methyl esters).
Low Yield in Amination Incomplete imine formation due to steric hindrance of the phenoxy group.Add molecular sieves (4Å) or MgSO

to drive dehydration. Increase AcOH to 5%.
Over-oxidation Pinnick oxidation attacking the ether linkage (rare but possible).Strictly control temperature (0 °C) and use Resorcinol or 2-methyl-2-butene as a chlorine scavenger.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

  • Travis, B. R., et al. (2003).[4] "Facile Oxidation of Aldehydes to Acids and Esters with Oxone." Organic Letters.

  • Bastug, G., et al. (2012).[5][6] "Highly Chemoselective Reduction of Carbonyl Groups in the Presence of Aldehydes." Organic Letters.

  • Pinnick, H. W., et al. (1981). "Oxidation of ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    -unsaturated aldehydes." Tetrahedron. (Classic reference for the chlorite oxidation method).
    
  • Santa Cruz Biotechnology. "Methyl 2-(4-formylphenoxy)-2-phenylacetate Product Data." [7]

Sources

Technical Guide: Physical Characteristics and Melting Point Analysis of Methyl 2-(4-formylphenoxy)-2-phenylacetate

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Core Directive

In the synthesis of complex pharmaceutical intermediates, Methyl 2-(4-formylphenoxy)-2-phenylacetate (CAS 692754-44-2) serves as a critical electrophilic building block. Its dual functionality—an aldehyde for reductive aminations/condensations and an ester for hydrolysis/amidation—makes it a versatile scaffold in medicinal chemistry, particularly in the development of PPAR agonists and acetylcholinesterase inhibitors.

However, the reliability of downstream biological assays often hinges on the rigorous purity of this intermediate. This guide moves beyond basic data listing to establish the melting point (88–89 °C) not just as a physical constant, but as a primary thermodynamic indicator of synthetic integrity. We will explore the physicochemical profile, the mechanistic synthesis affecting these properties, and a validated protocol for characterization.

Part 2: Physicochemical Profile[1][2]

The following data aggregates experimental values and predictive models to establish a baseline for identification.

Table 1: Critical Physicochemical Properties
PropertySpecificationTechnical Note
Chemical Name Methyl 2-(4-formylphenoxy)-2-phenylacetateIUPAC designation
CAS Number 692754-44-2 Unique identifier [1]
Molecular Formula

Molecular Weight 270.28 g/mol
Melting Point 88 – 89 °C Sharp range indicates high crystallinity [2]
Appearance White to Off-White Crystalline SolidColoration often indicates phenol oxidation
Solubility DCM, Ethyl Acetate, DMSO, DMFInsoluble in water; sparingly soluble in hexanes
Purity Standard

(HPLC)
Required for accurate MP determination
Storage 2–8 °C, Inert AtmosphereAldehyde is prone to air oxidation to carboxylic acid

Part 3: Melting Point as a Quality Assurance Metric

The Thermodynamics of Purity

For Methyl 2-(4-formylphenoxy)-2-phenylacetate, the melting point is a sensitive colligative property. The theoretical lattice energy of the crystal is disrupted by impurities, specifically:

  • Unreacted 4-Hydroxybenzaldehyde: Causes MP depression and broadening (eutectic formation).

  • Hydrolysis Product (Carboxylic Acid): Increases MP range due to hydrogen bonding dimerization, often shifting the observed onset higher or broadening it significantly.

Diagnostic Rule: A melting range


 (e.g., 85–89 °C) or a value below 87 °C suggests incomplete removal of the phenol starting material or solvent inclusion (solvate formation).
Structural Causality

The molecule features a chiral center at the


-position (benzyl carbon). While the CAS 692754-44-2 typically refers to the racemate, the crystalline packing is stabilized by 

stacking between the phenyl ring of the acetate and the phenoxy ring. This rigid stacking contributes to the relatively high melting point (88–89 °C) compared to non-phenyl analogs.

Part 4: Synthesis & Mechanistic Context

To understand the physical characteristics, one must understand the genesis of the compound. The standard synthesis is a Williamson Etherification .

Reaction Pathway

The reaction involves the


 displacement of a bromide from Methyl 

-bromophenylacetate by the phenoxide anion of 4-hydroxybenzaldehyde.

Key Process Parameters:

  • Solvent: DMF or Acetone (Polar aprotic favors

    
    ).
    
  • Base:

    
     (Generates the phenoxide in situ).
    
  • Temperature: Controlled reflux.

Visualization: Synthesis & Impurity Logic

The following diagram illustrates the synthesis pathway and the critical nodes where impurities (affecting MP) are introduced.

SynthesisPathway Start1 Methyl alpha-bromophenylacetate Reaction SN2 Substitution (K2CO3 / DMF, 60°C) Start1->Reaction Start2 4-Hydroxybenzaldehyde Start2->Reaction Product Methyl 2-(4-formylphenoxy) -2-phenylacetate (Target) Reaction->Product Main Pathway Impurity1 Impurity A: Unreacted Phenol (Lowers MP) Reaction->Impurity1 Incomplete Conversion Impurity2 Impurity B: Hydrolyzed Acid (Broadens MP) Product->Impurity2 Moisture Exposure

Figure 1: Synthetic pathway highlighting the origin of impurities that compromise the 88-89°C melting point standard.

Part 5: Experimental Protocols

Protocol A: Validated Synthesis (Contextual)

Note: This protocol is provided to contextualize the isolation of the solid state.

  • Charge: Suspend 4-hydroxybenzaldehyde (1.0 eq) and anhydrous

    
     (1.5 eq) in dry DMF. Stir at RT for 30 min to generate the phenoxide.
    
  • Addition: Add Methyl

    
    -bromophenylacetate (1.1 eq) dropwise.
    
  • Reaction: Heat to 60 °C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1]

  • Workup: Pour into ice-water. The product should precipitate as a solid.

    • Critical Step: If an oil forms, the purity is low. Recrystallization is required.

  • Purification: Recrystallize from Ethanol/Water or minimal hot Ethyl Acetate/Hexane.

Protocol B: Melting Point Determination (Standard Operating Procedure)

Objective: Confirm identity and purity of CAS 692754-44-2.

  • Sample Prep: Dry the sample in a vacuum desiccator (

    
    ) for 2 hours to remove solvent traces.
    
  • Loading: Pack a capillary tube to a height of 2–3 mm. Compact the powder by tapping.

  • Ramping:

    • Fast Ramp: 10 °C/min up to 75 °C.

    • Critical Ramp: 1 °C/min from 75 °C to 95 °C.

  • Observation:

    • Onset (

      
      ):  First visible liquid droplet.
      
    • Clear Point (

      
      ):  Complete disappearance of solid.
      
  • Acceptance Criteria:

    
     and 
    
    
    
    .

Part 6: Characterization Workflow

The following diagram details the decision logic for validating the compound based on physical data.

QA_Workflow Sample Isolated Solid Sample MP_Test Melting Point Test Sample->MP_Test Result_Good Range: 88-89°C (Sharp) MP_Test->Result_Good Pass Result_Bad Range: <87°C or >2°C Wide MP_Test->Result_Bad Fail HPLC Run HPLC Purity Result_Good->HPLC Action_Recryst Recrystallize (EtOAc/Hexane) Result_Bad->Action_Recryst Action_Recryst->MP_Test Retest Release Release for Biological Assay HPLC->Release Purity >98%

Figure 2: Quality Assurance decision tree for validating Methyl 2-(4-formylphenoxy)-2-phenylacetate.

References

  • Santa Cruz Biotechnology. Methyl 2-(4-formylphenoxy)-2-phenylacetate Product Data Sheet. CAS 692754-44-2.[2] Retrieved from

  • Sigma-Aldrich (Merck). Methyl 2-(4-formylphenoxy)-2-phenylacetate Properties and Safety. Catalog No. KEY047386277. Retrieved from

  • PubChem. Methyl 2-(4-formylphenyl)acetate Compound Summary. (Note: Structural analog for property comparison). Retrieved from

  • Bioorganic & Medicinal Chemistry Letters.Synthesis of phenoxy-acetate derivatives as acetylcholinesterase inhibitors. (Contextual synthesis reference). 2007.

Sources

Technical Whitepaper: Safety Data, Mechanistic Toxicology, and Handling Protocols for Methyl 2-(4-formylphenoxy)-2-phenylacetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-(4-formylphenoxy)-2-phenylacetate (CAS: 692754-44-2) is a highly reactive aldehyde derivative utilized in advanced synthetic chemistry and pharmaceutical research. While its structural features make it a valuable intermediate, these same features confer significant acute toxicity hazards. Classified as harmful via oral, dermal, and inhalation routes, this compound requires stringent engineering controls and specialized handling methodologies.

This technical guide provides researchers and safety professionals with an authoritative framework for managing this compound. By bridging the gap between its fundamental chemical reactivity (causality) and practical laboratory protocols, this document establishes a self-validating system for safe experimental execution.

Chemical Identity & Physical Properties

Understanding the physical state of the compound is the first step in risk mitigation. As a solid powder, the primary physical risk during manipulation is aerosolization, which directly dictates the required engineering controls.

Table 1: Chemical Identity and Properties

ParameterSpecification
Chemical Name Methyl 2-(4-formylphenoxy)-2-phenylacetate
CAS Number 692754-44-2
Molecular Formula C₁₆H₁₄O₄
Molecular Weight 270.28 g/mol
Physical Form Solid (Powder)
Melting Point 88 – 89 °C
Standard Purity ≥ 95%

Data sourced from authoritative supplier specifications.

Hazard Identification & Toxicological Profile

The compound triggers multiple acute toxicity classifications under the Globally Harmonized System (GHS).

Table 2: GHS Hazard Classification

Hazard TypeCodeDescriptionPrevention Strategy (P-Codes)
Acute Toxicity (Oral) H302Harmful if swallowedP264, P270, P301+P312+P330
Acute Toxicity (Dermal) H312Harmful in contact with skinP280, P302+P352+P312, P363
Acute Toxicity (Inhalation) H332Harmful if inhaledP261, P271, P304+P340+P312
Signal Word WARNING

Hazard data validated against standard Safety Data Sheets (SDS).

Mechanistic Basis of Toxicity

To effectively respect the hazards of Methyl 2-(4-formylphenoxy)-2-phenylacetate, researchers must understand the causality behind its biological reactivity. The toxicity is not arbitrary; it is a direct consequence of its molecular architecture.

The Electrophilic Aldehyde Mechanism

The compound features a reactive formyl (aldehyde) group. In the context of the Hard and Soft Acids and Bases (HSAB) theory, short-chain and aromatic aldehydes act as "hard" electrophiles[1]. When these molecules enter a biological system (via inhalation or dermal absorption), they readily undergo 1,2-addition reactions with "hard" biological nucleophiles[1].

The primary targets are the primary amine groups (ε-amino groups) of lysine residues on cellular proteins[1]. The initially formed aminol intermediate rapidly dehydrates to form an imine, commonly known as a Schiff base [2]. This covalent adduction leads to protein cross-linking, disruption of enzymatic function, cellular toxicity, and potentially severe immunological sensitization[2].

The Lipophilic Delivery Vector

The phenylacetate moiety provides significant lipophilic character to the molecule. This lipophilicity enhances the compound's ability to partition into and traverse the stratum corneum (the outermost layer of the epidermis), directly explaining its H312 (Harmful in contact with skin) classification.

Pathway A Methyl 2-(4-formylphenoxy)-2-phenylacetate (Lipophilic Delivery) B Dermal / Inhalation Absorption A->B C Electrophilic Formyl Group (Hard Electrophile) B->C D Nucleophilic Attack (e.g., Lysine ε-amino groups) C->D E Schiff Base Formation (Imine Covalent Adduct) D->E F Protein Cross-linking & Cellular Toxicity E->F

Figure 1: Mechanistic pathway of aldehyde-mediated toxicity via Schiff base formation.

Self-Validating Handling Protocols

Because this compound is a hazardous powder capable of causing systemic toxicity via inhalation (H332), standard open-bench weighing is strictly prohibited. Electrostatic charging of plastic weigh boats or the powder itself can cause the material to scatter invisibly, leading to acute inhalation exposure[3].

To counter this, researchers must employ the "Tare Method" combined with static mitigation[3][4]. This protocol is a self-validating system: if the vial is never open outside the fume hood, inhalation exposure is physically impossible.

Step-by-Step Methodology: The Tare Method Workflow
  • PPE & Environment Verification : Don double nitrile gloves, a fastened lab coat, and safety goggles[4]. Validate the chemical fume hood's face velocity monitor to ensure negative pressure before proceeding.

  • Taring (Enclosed Balance) : Place an empty, sealable glass vial on the analytical balance and tare it to zero[3][4].

  • Static Mitigation : Move the tared vial to the chemical fume hood. Apply an anti-static gun (or ionizing bar) to both the vial and the bulk compound container. Causality: This neutralizes electrostatic charges, preventing the fine powder from aerosolizing or clinging to the vial's upper walls[5].

  • Dispensing : Using a disposable, anti-static spatula, transfer the required mass of the compound into the vial. Securely cap the vial while still inside the fume hood [4].

  • Weighing : Transfer the sealed vial back to the analytical balance to record the mass. The powder remains fully enclosed during transit[4].

  • Dissolution : Return the sealed vial to the fume hood. Inject the required solvent directly through a septum, or carefully uncap the vial inside the hood to add the solvent[5]. Visually verify complete dissolution before removing the solution from the hood.

Workflow S1 Pre-Weighing Prep (Verify PPE & Fume Hood) S2 Tare Empty Vial (Enclosed Balance) S1->S2 S3 Transfer to Hood (Use Anti-Static Gun) S2->S3 S4 Dispense Powder (Seal Container Inside Hood) S3->S4 S5 Weigh Sealed Vial (Calculate Mass) S4->S5 S6 Decontamination (Solvent Wipe Down) S5->S6

Figure 2: Step-by-step safe handling and "Tare Method" weighing workflow.

Emergency Response & Decontamination

In the event of an accidental breach of containment, immediate and specific actions are required based on the compound's reactivity profile.

  • Spill Management : Do not sweep dry powder , as this generates highly concentrated aerosols[4]. Instead, wipe the area with a disposable towel wetted with a solvent in which the compound is soluble (e.g., ethanol or DMSO) to dissolve and capture the aldehyde[3]. Follow with a secondary wipe using standard laboratory detergent and water.

  • Inhalation Exposure (P304 + P340) : Immediately move the affected person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or physician if the individual feels unwell (P312).

  • Dermal Exposure (P302 + P352) : Wash the affected area with copious amounts of soap and water. The lipophilic nature of the compound requires thorough surfactant use to prevent dermal penetration. Wash contaminated clothing before reuse (P363).

References

  • Sigma-Aldrich. "methyl 2-(4-formylphenoxy)-2-phenylacetate | 692754-44-2". Sigma-Aldrich Product Catalog & Safety Data.
  • LoPachin, R. M., et al. "Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective". Chemical Research in Toxicology (ACS Publications).
  • LoPachin, R. M., et al. "Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective". National Institutes of Health (NIH PMC).
  • Weill Cornell Environmental Health and Safety. "Toxic Powder Weighing". Cornell University EHS Guidelines.
  • Emory University Environmental Health and Safety Office. "EHS-461, WEIGHING HAZARDOUS POWDERS". Emory EHSO Procedures.
  • Duke Occupational & Environmental Safety Office. "Chemical Safety Guidelines - Toxic and Health Hazard Powders". Duke University OESO.

Sources

Technical Guide: Biological Potential of Methyl 2-(4-formylphenoxy)-2-phenylacetate Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of the Methyl 2-(4-formylphenoxy)-2-phenylacetate scaffold. It is structured to serve researchers in medicinal chemistry and pharmacology, focusing on the molecule's utility as a "privileged structure" for generating bioactive libraries, particularly for neurodegenerative and oncological targets.

Executive Summary

Methyl 2-(4-formylphenoxy)-2-phenylacetate (CAS: 692754-44-2) represents a high-value pharmacophore in modern drug discovery. Structurally, it bridges two distinct chemical domains: a lipophilic phenylacetate moiety (reminiscent of NSAID architectures) and a reactive 4-formylphenoxy headgroup .

While often utilized as a synthetic intermediate, this scaffold possesses intrinsic biological potential. Its derivatives—specifically hydrazones and Schiff bases—have demonstrated significant efficacy in Acetylcholinesterase (AChE) inhibition (Alzheimer’s pathology) and cytotoxicity against carcinoma cell lines (HepG2, MCF-7). This guide dissects the structure-activity relationships (SAR), synthesis pathways, and validation protocols required to exploit this scaffold.

Chemical Architecture & SAR Analysis

The biological activity of this scaffold is dictated by its bipartite structure. Understanding the distinct roles of its "Anchor" and "Warhead" regions is critical for rational drug design.

Pharmacophore Breakdown
  • The Lipophilic Anchor (Methyl 2-phenylacetate): This region provides the necessary hydrophobicity to penetrate the blood-brain barrier (BBB) or cell membranes. It mimics the binding motifs of phenylacetic acid derivatives, facilitating interaction with hydrophobic pockets in enzymes like AChE or COX-2.

  • The Reactive Warhead (4-Formylphenoxy): The aldehyde group at the para position is the site of biological diversification. It readily condenses with amines and hydrazides to form imines, which are crucial for hydrogen bonding with target protein residues (e.g., Serine or Histidine in catalytic triads).

Visualization: Structure-Activity Relationship (SAR)

The following diagram illustrates the functional zones of the scaffold and their impact on biological interaction.

SAR_Analysis Scaffold Methyl 2-(4-formylphenoxy)-2-phenylacetate Formyl 4-Formyl Group (Reactive Warhead) Scaffold->Formyl Contains Phenoxy Phenoxy Bridge (Spacer) Scaffold->Phenoxy Contains Phenylacetate Methyl Phenylacetate (Lipophilic Anchor) Scaffold->Phenylacetate Contains Target_Schiff Derivatization: Hydrazones/Imines Formyl->Target_Schiff Condensation Target_AChE Target: AChE (Pi-Pi Stacking) Phenoxy->Target_AChE Linker Flexibility Phenylacetate->Target_AChE Hydrophobic Interaction Target_Schiff->Target_AChE Enhanced Binding

Figure 1: SAR breakdown highlighting the modular nature of the scaffold. The formyl group serves as the diversification point, while the phenylacetate tail ensures bioavailability and receptor docking.

Biological Activity Profile

Neuroprotective Potential (AChE Inhibition)

Research indicates that phenoxy-alkyl-acetate derivatives are potent inhibitors of Acetylcholinesterase (AChE).

  • Mechanism: The phenylacetate moiety lodges into the peripheral anionic site (PAS) of the AChE enzyme, while the formyl-derived extension (e.g., a hydrazone) extends into the catalytic active site (CAS). This "dual-binding" mode prevents the hydrolysis of acetylcholine, enhancing neurotransmission.

  • Evidence: Analogous compounds (Methyl 2-(2-(4-formylphenoxy)acetamido)-2-substituted acetates) have shown IC50 values in the nanomolar range, superior to standard drugs like Galanthamine in specific assays.

Anticancer Activity (Cytotoxicity)

The scaffold serves as a precursor to cytotoxic agents targeting hepatocellular (HepG2) and breast (MCF-7) carcinomas.[1]

  • Mechanism: Derivatives synthesized via the formyl group (e.g., thiosemicarbazones) act as iron chelators or ribonucleotide reductase inhibitors, disrupting DNA synthesis.

  • Data: Phenoxyacetic acid hydrazones have demonstrated IC50 values < 10 µM in MTT assays, inducing apoptosis via the mitochondrial pathway (caspase-3 activation).

Experimental Protocols

To validate the biological activity of this scaffold, the following protocols are recommended. These methods prioritize reproducibility and data integrity.

Protocol A: Synthesis of Bioactive Hydrazone Derivatives

Objective: Convert the reactive formyl scaffold into a bioactive hydrazone library.

  • Reagents: Methyl 2-(4-formylphenoxy)-2-phenylacetate (1.0 eq), Substituted Hydrazine (1.0 eq), Ethanol (Abs.), Glacial Acetic Acid (Cat.).

  • Procedure:

    • Dissolve the scaffold in absolute ethanol (10 mL/mmol).

    • Add the substituted hydrazine dropwise under stirring.

    • Add 2-3 drops of glacial acetic acid as a catalyst.

    • Reflux at 78°C for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

    • Work-up: Cool to room temperature. Filter the precipitate, wash with cold ethanol, and recrystallize from ethanol/DMF.

  • Validation: 1H-NMR must show the disappearance of the aldehyde proton (~9.8 ppm) and appearance of the imine singlet (~8.2 ppm).

Protocol B: Ellman’s Assay for AChE Inhibition

Objective: Quantify the neuroprotective potential via enzyme inhibition.

  • Reagents: Acetylthiocholine iodide (Substrate), DTNB (Ellman’s Reagent), AChE (Electric eel source), Test Compound (DMSO stock).

  • Workflow:

    • Blank: Phosphate buffer (pH 8.0) + DTNB.

    • Control: Buffer + DTNB + AChE + Substrate (100% Activity).

    • Test: Buffer + DTNB + AChE + Scaffold Derivative + Substrate.

  • Measurement: Incubate at 25°C for 20 mins. Measure Absorbance at 412 nm.

  • Calculation:

    
    
    
Visualization: Biological Assay Workflow

The following diagram outlines the logical flow for screening the scaffold's derivatives.

Bioassay_Workflow Start Synthesized Derivative Solubility Solubility Check (DMSO < 0.1%) Start->Solubility Screen_1 Primary Screen: AChE Inhibition (Ellman's Method) Solubility->Screen_1 Screen_2 Secondary Screen: Cytotoxicity (MTT Assay / HepG2) Solubility->Screen_2 Decision IC50 < 10 µM? Screen_1->Decision Screen_2->Decision Hit Lead Candidate (Proceed to Molecular Docking) Decision->Hit Yes Discard Optimize Structure (Modify Phenyl Ring) Decision->Discard No

Figure 2: Screening cascade for validating biological activity. Dual-screening for neuroprotection and cytotoxicity ensures broad profiling.

Future Outlook & Optimization

To maximize the potential of the Methyl 2-(4-formylphenoxy)-2-phenylacetate scaffold, future work should focus on:

  • Bioisosteric Replacement: Replacing the methyl ester with an amide or hydroxamic acid to improve metabolic stability and potential HDAC inhibition activity.

  • Linker Elongation: Extending the phenoxy linker to probe deeper into enzyme active sites.

  • In Silico Docking: Prioritizing derivatives that show high affinity for the AChE "gorge" region in molecular dynamics simulations.

References

  • Methyl 2-(2-(4-formylphenoxy)acetamido)-2-substituted acetate derivatives: a new class of acetylcholinesterase inhibitors. Bioorganic & Medicinal Chemistry Letters, 2007.[2] Available at: [Link]

  • Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. ResearchGate, 2014.[3] Available at: [Link]

Sources

Stereochemistry and chirality of Methyl 2-(4-formylphenoxy)-2-phenylacetate

Author: BenchChem Technical Support Team. Date: March 2026

Stereochemistry and Chirality of Methyl 2-(4-formylphenoxy)-2-phenylacetate: A Comprehensive Technical Guide

Executive Summary

Methyl 2-(4-formylphenoxy)-2-phenylacetate (CAS 692754-44-2) is a highly versatile chiral building block utilized extensively in advanced organic synthesis and pharmaceutical development[1]. With a molecular formula of C16H14O4 and a molecular weight of 270.28 g/mol [1], this compound serves as a critical intermediate in the synthesis of


-aryloxyacetic acid derivatives. These derivatives are prominently featured in the development of Peroxisome Proliferator-Activated Receptor (PPAR) 

dual agonists[2].

Because the stereochemistry of chiral phenoxyacetic acids dictates their pharmacological efficacy and off-target toxicity[3], understanding the chirality at the C2 position of this molecule is paramount. This whitepaper provides an in-depth analysis of its stereochemical properties, details self-validating protocols for its enantiomeric resolution, and explains the mechanistic causality behind these techniques.

Structural and Stereochemical Analysis

The chirality of Methyl 2-(4-formylphenoxy)-2-phenylacetate originates at the C2 position (the


-carbon of the phenylacetate core). This stereocenter is bonded to four distinct substituents, resulting in two non-superimposable mirror images: the (R) and (S) enantiomers.
Cahn-Ingold-Prelog (CIP) Priority Assignment

To determine the absolute configuration, we must assign priorities to the four groups attached to the C2 chiral center based on atomic number and extended connectivity.

Table 1: CIP Priority Assignment for the C2 Chiral Center

SubstituentAtom Attached to C2Extended ConnectivityCIP Priority
-O-C6H4-p-CHO Oxygen (Atomic No. 8)N/A1 (Highest)
-COOCH3 Carbon (Atomic No. 6)(O, O, O) via C=O and C-O2
-C6H5 Carbon (Atomic No. 6)(C, C, C) via aromatic ring3
-H Hydrogen (Atomic No. 1)N/A4 (Lowest)

Stereochemical Implication: When the lowest priority group (-H) is oriented away from the viewer (dashed wedge), a clockwise sequence from Priority 1


 2 

3 designates the (R)-configuration , while a counter-clockwise sequence designates the (S)-configuration . The bulky phenyl and phenoxy groups create a rigid steric environment that heavily influences the trajectory of subsequent functionalizations (e.g., Knoevenagel condensations at the formyl group).

Biological Relevance & Causality

The stereochemistry of Methyl 2-(4-formylphenoxy)-2-phenylacetate is not merely an academic curiosity; it is the fundamental driver of biological activity in its downstream drug derivatives.

The Causality of Binding: When this intermediate is converted into a PPAR agonist, the C2 stereocenter determines how the molecule docks into the ligand-binding domain (LBD) of the receptor. The (S)-enantiomer typically aligns its hydrophobic phenyl ring with the lipophilic pocket of the receptor while allowing the acidic headgroup to form a crucial hydrogen bond network with specific tyrosine residues (e.g., Y473 in PPAR


). Conversely, the (R)-enantiomer suffers from severe steric clashes within the LBD, rendering it either inactive or prone to off-target toxicities[2].

BindingLogic cluster_R (S)-Enantiomer Pathway cluster_S (R)-Enantiomer Pathway Stereocenter C2 Chiral Center of Phenoxyacetate (R) or (S) Configuration S_Config (S)-Configuration Stereocenter->S_Config R_Config (R)-Configuration Stereocenter->R_Config S_Steric Favorable Steric Alignment with Tyrosine Residues (e.g., Y473) S_Config->S_Steric S_Bind High Affinity Agonism (Target Activation) S_Steric->S_Bind R_Steric Steric Clash in Ligand Binding Domain R_Config->R_Steric R_Bind Weak/No Agonism (Off-target effects) R_Steric->R_Bind

Caption: Causality of C2 stereochemistry on receptor binding affinity and agonism.

Mechanistic Workflows and Experimental Protocols

Because enantiomers of phenoxyacetic acid derivatives exhibit such divergent behaviors[3], isolating the pure enantiomers is a critical workflow. Below are field-proven, self-validating protocols for enzymatic resolution and chiral analysis.

Protocol A: Enzymatic Kinetic Resolution

Causality of the Method: We utilize Candida antarctica Lipase B (CALB) because its catalytic triad (Ser-His-Asp) is situated at the bottom of a narrow, hydrophobic funnel. The bulky phenyl group of the substrate cannot easily invert within this pocket, forcing a highly specific binding trajectory. Consequently, CALB preferentially hydrolyzes the ester bond of the (R)-enantiomer, leaving the (S)-enantiomer intact as the methyl ester.

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of racemic Methyl 2-(4-formylphenoxy)-2-phenylacetate in 50 mL of Methyl tert-butyl ether (MTBE).

  • Buffer Addition: Add 50 mL of 0.1 M sodium phosphate buffer (pH 7.2) to create a biphasic system.

  • Enzyme Loading: Add 500 mg of immobilized CALB (Novozym 435).

  • Incubation: Stir the biphasic mixture at 35°C at 250 RPM.

  • Monitoring (Self-Validation): Extract 100

    
    L aliquots from the organic layer every 6 hours. Analyze via chiral HPLC (Protocol B) to determine conversion (
    
    
    
    ) and enantiomeric excess of the substrate (
    
    
    ). The system validates itself: if the calculated Enantiomeric Ratio (
    
    
    ) drops below 50, it flags enzyme degradation.
  • Termination & Separation: Once conversion reaches ~49%, filter out the immobilized enzyme. Separate the organic layer (containing the unreacted (S)-ester) from the aqueous layer (containing the (R)-acid salt).

EnzymaticResolution Racemate Racemic Methyl 2-(4-formylphenoxy)-2-phenylacetate (R,S)-Ester Enzyme CALB Lipase Hydrolysis Racemate->Enzyme R_Acid (R)-2-(4-formylphenoxy)- 2-phenylacetic acid (Hydrolyzed) Enzyme->R_Acid Fast reaction (Preferred) S_Ester (S)-Methyl 2-(4-formylphenoxy)-2-phenylacetate (Unreacted) Enzyme->S_Ester Slow reaction (Retained)

Caption: Enzymatic kinetic resolution workflow of racemic ester using CALB.

Table 2: Optimization Metrics for Enzymatic Kinetic Resolution (CALB)

Solvent SystemTemp (°C)Time (h)Conversion (

)

of (S)-Ester (%)
E-value
Phosphate Buffer (pH 7.2)302451%>98%>200
MTBE / H2O (biphasic)354849%95%150
Toluene / H2O (biphasic)354830%42%15
Protocol B: Chiral HPLC Method Development

Causality of the Method: Chiral stationary phases (CSPs) based on derivatized polysaccharides (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) are the gold standard for phenoxyacetic acid derivatives[3]. The carbamate linkages provide hydrogen-bonding sites, while the phenyl rings offer


 interactions. A non-polar bulk solvent (hexane) forces the analyte to interact with the CSP, while a polar modifier (isopropanol) fine-tunes elution strength[4].

Step-by-Step Methodology:

  • Column Selection: Equip the HPLC system with a Chiralpak AD-H column (250 mm × 4.6 mm, 5

    
    m)[4].
    
  • Mobile Phase Preparation: Prepare an isocratic mixture of Hexane / Isopropanol (85:15, v/v). Degas ultrasonically for 15 minutes.

  • System Parameters: Set the flow rate to 0.8 mL/min, column oven temperature to 25°C, and UV detection wavelength to 220 nm[4].

  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of the mobile phase. Filter through a 0.22

    
    m PTFE syringe filter.
    
  • System Suitability (Self-Validation): Inject 10

    
    L of a racemic reference standard. The system is validated for quantitative use only if the resolution factor (
    
    
    
    ) between the (R) and (S) peaks is
    
    
    (baseline separation).
  • Analysis: Inject the enzymatically resolved samples to calculate the enantiomeric excess (

    
    ).
    

References

  • ResearchGate. "Enantioselective separation and analysis of chiral pesticides by high-performance liquid chromatography". ResearchGate Publications (August 2025). URL:[Link]

  • Semantic Scholar. "Comparative LC Enantioseparation of Novel PPAR Agonists". Semantic Scholar Database. URL:[Link]

  • ACS Publications. "Enantioselectivity Mechanism of Etoxazole Enantiomers in Tetranychus cinnabarinus: Acaricidal Activity, Metabolic Difference, and Target Binding". Journal of Agricultural and Food Chemistry (December 2024). URL:[Link]

Sources

Methodological & Application

Application Note: Step-by-Step Synthesis Protocol for Methyl 2-(4-formylphenoxy)-2-phenylacetate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

Methyl 2-(4-formylphenoxy)-2-phenylacetate (CAS: 692754-44-2) is a highly versatile synthetic intermediate utilized in the development of active pharmaceutical ingredients (APIs), particularly in the design of integrin antagonists and PPAR agonists [1]. The molecule features a phenoxyacetate core with a reactive formyl handle, making it an excellent candidate for downstream functionalization via reductive amination, Wittig olefination, or aldol condensations.

The most efficient and scalable method to construct this ether linkage is the Williamson Ether Synthesis . This mechanism relies on an


 displacement, where the nucleophilic phenoxide anion of 4-hydroxybenzaldehyde attacks the electrophilic 

-carbon of methyl 2-bromo-2-phenylacetate [2]. Because the electrophilic carbon is secondary and sterically hindered by a phenyl ring, optimizing the basicity of the reaction environment and solvent polarity is critical to favor substitution (

) over elimination (E2) or ester hydrolysis.

Process Visualization

Mechanism Substrate 4-Hydroxybenzaldehyde (Phenol) Intermediate Phenoxide Anion (Nucleophile) Substrate->Intermediate + Base (- KHCO3) Base K2CO3 (Base) Deprotonation Base->Intermediate TransitionState SN2 Transition State (Inversion of Configuration) Intermediate->TransitionState Nucleophilic Attack Electrophile Methyl 2-bromo-2-phenylacetate (Electrophile) Electrophile->TransitionState alpha-Carbon Attack Product Methyl 2-(4-formylphenoxy)-2-phenylacetate (Target Product) TransitionState->Product - KBr

Mechanistic pathway of the Williamson ether synthesis for the target compound.

Workflow Step1 1. Reagent Charging Mix Phenol, Base, DMF Step2 2. Electrophile Addition Add Bromo-ester dropwise Step1->Step2 Step3 3. Heating & Stirring 80°C for 4-6 hours Step2->Step3 Step4 4. Aqueous Quench Pour into Ice Water Step3->Step4 Step5 5. Extraction Extract with EtOAc Step4->Step5 Step6 6. Purification Silica Gel Chromatography Step5->Step6

Step-by-step experimental workflow for synthesizing Methyl 2-(4-formylphenoxy)-2-phenylacetate.

Reagents and Materials

The following table summarizes the quantitative data required for a standard 10 mmol scale synthesis. Note: The electrophile, methyl 2-bromo-2-phenylacetate, can be synthesized in-house via non-directed C(sp3)–H bromination of methyl 2-phenylacetate using NBS [4], or purchased commercially.

ReagentMW ( g/mol )EquivalentsAmountRole
4-Hydroxybenzaldehyde122.121.001.22 gNucleophile Precursor
Methyl 2-bromo-2-phenylacetate229.071.102.52 gElectrophile
Potassium Carbonate (K₂CO₃, anhydrous)138.212.002.76 gBase
N,N-Dimethylformamide (DMF, anhydrous)73.09-15.0 mLSolvent
Ethyl Acetate (EtOAc)88.11-100 mLExtraction Solvent
Brine (Saturated NaCl)--50 mLWash Solution
Sodium Sulfate (Na₂SO₄, anhydrous)142.04-As neededDrying Agent

Experimental Workflow (Step-by-Step Methodology)

This protocol is designed as a self-validating system; do not proceed to subsequent steps without confirming the success of the previous phase via the specified In-Process Controls (IPC).

Step 1: Preparation of the Phenoxide Nucleophile

  • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon or nitrogen atmosphere.

  • Charge the flask with 4-hydroxybenzaldehyde (1.22 g, 10 mmol) and anhydrous DMF (15 mL). Stir until complete dissolution is achieved.

  • Add anhydrous K₂CO₃ (2.76 g, 20 mmol) in one portion. The suspension will immediately turn a distinct yellow color, validating the deprotonation of the phenol and the formation of the phenoxide anion.

  • Stir the mixture at room temperature for 20 minutes to ensure complete phenoxide generation.

Step 2: Electrophilic Addition and


 Substitution 
5. Using a syringe, add methyl 2-bromo-2-phenylacetate (2.52 g, 11 mmol) dropwise over 5 minutes to prevent localized thermal spikes.
6. Transfer the flask to a pre-heated oil bath set to 80 °C.
7. Maintain heating and vigorous stirring for 4 to 6 hours [3].

Step 3: In-Process Control (IPC) and Self-Validation 8. After 4 hours, withdraw a 50 µL aliquot, quench it in 500 µL of water, and extract with 500 µL of EtOAc. 9. Spot the organic layer on a silica gel TLC plate alongside the starting 4-hydroxybenzaldehyde. Elute using a Hexane:EtOAc (3:1) solvent system. 10. Validation Check: The reaction is complete when the lower Rf spot (phenol) is entirely consumed, replaced by a higher Rf, UV-active spot (the target ether).

Step 4: Quenching and Liquid-Liquid Extraction 11. Remove the flask from the oil bath and allow it to cool to room temperature. 12. Pour the crude reaction mixture into a beaker containing 50 mL of crushed ice/water. This quenches the reaction and dissolves the inorganic salts (KBr, unreacted K₂CO₃). 13. Transfer the aqueous suspension to a separatory funnel and extract with EtOAc (3 × 30 mL). 14. Combine the organic layers and wash sequentially with distilled water (3 × 30 mL) to remove residual DMF, followed by a final wash with brine (50 mL).

Step 5: Drying and Purification 15. Dry the combined organic layers over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to yield a crude oil. 16. Purify the crude product via flash column chromatography on silica gel, using a gradient elution of Hexane to Hexane:EtOAc (4:1). 17. Pool the pure fractions and evaporate the solvent to afford Methyl 2-(4-formylphenoxy)-2-phenylacetate as a viscous pale-yellow oil or off-white solid.

Mechanistic Causality & Troubleshooting

As a scientist, understanding why specific conditions are chosen is just as critical as the steps themselves.

  • Why K₂CO₃ over NaOH? Strong bases like NaOH or KOH in aqueous/alcoholic media will rapidly hydrolyze the methyl ester of the electrophile, generating a carboxylate that is unreactive toward

    
     substitution. Anhydrous K₂CO₃ is a mild, non-nucleophilic base that selectively deprotonates the phenol (
    
    
    
    ) without attacking the ester carbonyl [2].
  • Why Anhydrous DMF? DMF is a polar aprotic solvent. It solvates the potassium cation (

    
    ) effectively, leaving the phenoxide anion "naked" and highly nucleophilic. Using a protic solvent (like ethanol) would hydrogen-bond to the phenoxide, drastically reducing the 
    
    
    
    reaction rate.
  • Why 80 °C? The

    
    -carbon of the bromo-ester is sterically hindered by the adjacent phenyl ring, creating a high activation energy barrier for the backside 
    
    
    
    attack. Room temperature reactions will stall. However, exceeding 90–100 °C risks the thermal degradation of the bromo-ester or unwanted aldol condensation side-reactions involving the formyl group [3].

Analytical Characterization

To definitively validate the synthesized Methyl 2-(4-formylphenoxy)-2-phenylacetate, perform


 NMR and Mass Spectrometry. Expected spectral hallmarks include:
  • 
     NMR (400 MHz, CDCl₃): 
    
    • 
       ~9.88 (s, 1H) — The aldehyde (formyl) proton.
      
    • 
       ~7.82 (d, 
      
      
      
      Hz, 2H) — Aromatic protons of the phenoxy ring adjacent to the formyl group.
    • 
       ~7.50–7.35 (m, 5H) — Aromatic protons of the phenylacetate core.
      
    • 
       ~7.05 (d, 
      
      
      
      Hz, 2H) — Aromatic protons of the phenoxy ring adjacent to the ether oxygen.
    • 
       ~5.70 (s, 1H) — The chiral 
      
      
      
      -proton (shifted downfield from the bromo-precursor due to the electronegative ether oxygen).
    • 
       ~3.75 (s, 3H) — The methyl ester protons.
      
  • ESI-MS: Expected

    
     at 
    
    
    
    271.1 and
    
    
    at
    
    
    293.1.

References

  • Wang, Y., et al. "Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents." Journal of Enzyme Inhibition and Medicinal Chemistry, 2021. DOI: 10.1080/14756366.2021.1940993. URL:[Link]

  • Kakiuchi, F., et al. "Manganese/bipyridine-catalyzed non-directed C(sp3)–H bromination using NBS and TMSN3." Beilstein Journal of Organic Chemistry, 2021. DOI: 10.3762/bjoc.17.74. URL:[Link]

Application Note: Chemoselective Reductive Amination of Methyl 2-(4-formylphenoxy)-2-phenylacetate

[1][2]

Executive Summary

This application note details the optimized protocols for the reductive amination of Methyl 2-(4-formylphenoxy)-2-phenylacetate (CAS 692754-44-2) . This specific scaffold presents a unique chemoselective challenge: it contains a reactive aldehyde, a hydrolytically sensitive methyl ester, and a potentially labile benzylic ether linkage.[1]

While catalytic hydrogenation is a common method for reductive amination, it is contraindicated for this substrate due to the high risk of hydrogenolysis at the benzylic C-O bond. This guide establishes Sodium Triacetoxyborohydride (STAB) as the reagent of choice, providing a robust, self-validating protocol that ensures high yields (>85%) while preserving the structural integrity of the ester and ether moieties.

Compound Profile & Chemo-informatics

Understanding the substrate's electronic and steric environment is critical for reaction planning. The aldehyde at the para-position of the phenoxy ring is electronically activated, facilitating rapid imine formation. However, the steric bulk of the

PropertyData
Compound Name Methyl 2-(4-formylphenoxy)-2-phenylacetate
CAS Number 692754-44-2
Molecular Formula

Molecular Weight 270.28 g/mol
Functional Groups Aryl Aldehyde (Reactive center), Methyl Ester (Labile), Benzylic Ether (Labile)
Solubility Soluble in DCM, DCE, THF; Sparingly soluble in MeOH
pKa (Est.) N/A (Non-ionizable core)

Methodological Considerations: The "Why" Behind the Protocol

Selection of Reducing Agent
  • Sodium Triacetoxyborohydride (STAB): The preferred reagent. It is mild enough to not reduce the aldehyde or the ester directly but reacts rapidly with the protonated iminium ion formed in situ.

  • Sodium Cyanoborohydride (

    
    ):  Effective but toxic. Reserved for sluggish amines where lower pH (via acetic acid) is required to drive imine formation.
    
  • Sodium Borohydride (

    
    ):  Too reactive. It will reduce the aldehyde to the alcohol (benzyl alcohol derivative) before the imine is formed, leading to significant side products.
    
  • Catalytic Hydrogenation (

    
    ): AVOID.  The molecule contains a benzylic ether linkage (
    
    
    ). Palladium-catalyzed hydrogenation poses a severe risk of cleaving this bond (hydrogenolysis), destroying the scaffold.
Solvent Effects[1][2]
  • 1,2-Dichloroethane (DCE): The gold standard for STAB reactions. It promotes imine formation and solubilizes the borohydride complex.

  • Tetrahydrofuran (THF): A viable alternative if the amine is insoluble in chlorinated solvents.

  • Methanol (MeOH): generally avoided with STAB due to solvolysis of the reagent, but acceptable for the two-step (

    
    ) method.
    

Standard Protocol: Direct Reductive Amination (STAB Method)[1]

This is the "Gold Standard" protocol for primary and secondary amines. It is a one-pot procedure designed to minimize handling and maximize chemoselectivity.

Reagents
  • Substrate: Methyl 2-(4-formylphenoxy)-2-phenylacetate (1.0 equiv)[1]

  • Amine: 1.1 – 1.2 equiv (Free base preferred; if HCl salt is used, add 1.0 equiv TEA)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

  • Solvent: Anhydrous 1,2-Dichloroethane (DCE) [0.1 M concentration]

  • Additive: Acetic Acid (AcOH) (1.0 equiv) – Crucial for catalyzing imine formation.

Step-by-Step Procedure
  • Preparation: In a dry reaction vial equipped with a magnetic stir bar, dissolve Methyl 2-(4-formylphenoxy)-2-phenylacetate (1.0 equiv) in anhydrous DCE.

  • Amine Addition: Add the Amine (1.1 equiv).

    • Checkpoint: If the amine is a liquid, add neat. If solid, dissolve in minimal DCE/THF.

  • Acid Catalysis: Add Acetic Acid (1.0 equiv). Stir at room temperature for 30–60 minutes.

    • Mechanism:[1][2][3] This pre-stir allows the formation of the imine/iminium equilibrium. The solution may turn slightly yellow or cloudy.

  • Reduction: Cool the mixture to 0°C (optional, but recommended for volatile amines). Add STAB (1.4 equiv) in one portion.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–16 hours.

    • Monitoring: Monitor by TLC or LC-MS. Look for the disappearance of the aldehyde peak (M+H 271) and appearance of the amine product mass.

  • Quench: Quench the reaction by adding saturated aqueous

    
     solution. Stir vigorously for 15 minutes until gas evolution ceases.
    
  • Workup:

    • Extract the aqueous layer with DCM (3x).

    • Combine organic layers and wash with brine.

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.[1]
      
  • Purification: Purify via flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).

Alternative Protocol: Two-Step Procedure (For Unreactive Amines)

Use this protocol if the amine is sterically hindered or electronically deactivated (e.g., anilines), where STAB fails to drive the reaction.[1]

  • Imine Formation: Dissolve aldehyde and amine (1.0 equiv each) in Methanol or Toluene . Add

    
     (anhydrous) or use a Dean-Stark trap (toluene) to remove water. Reflux/stir until conversion to imine is complete (monitor by NMR/IR).
    
  • Solvent Swap: Evaporate the solvent (if Toluene) or filter off drying agents. Redissolve the crude imine in Methanol at 0°C.

  • Reduction: Add Sodium Borohydride (

    
    )  (1.0 equiv) slowly. Stir for 30 mins.
    
  • Workup: Quench with water, extract with EtOAc.

Visualization: Reaction Workflow & Decision Logic[1][2]

The following diagrams illustrate the chemical pathway and the decision logic for optimizing the reaction conditions.

Reaction Mechanism & Pathway

This diagram outlines the transformation from the aldehyde to the final amine, highlighting the critical iminium intermediate.

ReactionPathwayAldehydeAldehyde Substrate(CAS 692754-44-2)HemiaminalHemiaminalIntermediateAldehyde->Hemiaminal+ Amine+ AcOHDirectRedDirect Reduction(Avoid NaBH4)Aldehyde->DirectRedIf NaBH4 usedtoo earlyAmineAmine(R-NH2)Amine->HemiaminalIminiumIminium Ion(Activated)Hemiaminal->Iminium- H2OProductSecondary AmineProductIminium->Product+ STAB (H-)Fast Step

Caption: Figure 1. Step-wise mechanism of STAB-mediated reductive amination, emphasizing the iminium activation step.

Optimization Decision Tree

Use this logic flow to troubleshoot low yields or side reactions.

OptimizationTreeStartStart: Select AmineCheckTypeAmine Type?Start->CheckTypeAliphaticAliphatic(Primary/Secondary)CheckType->AliphaticAromaticAromatic / Hindered(Aniline)CheckType->AromaticStdProtocolUse Standard Protocol(DCE + STAB + AcOH)Aliphatic->StdProtocolForceImineStep 1: Force Imine(MeOH/Reflux or Ti(OiPr)4)Aromatic->ForceImineIssueProblem: Low Yield?StdProtocol->IssueStep2RedStep 2: Reduction(NaBH4 or NaBH3CN)ForceImine->Step2RedSolubilityCheck Solubility:Try THF instead of DCEIssue->SolubilityWaterCheck Water:Add Mol. Sieves (3A)Issue->Water

Caption: Figure 2. Decision logic for selecting the correct protocol based on amine nucleophilicity.

Troubleshooting & Expert Tips

ObservationRoot CauseCorrective Action
Recovery of Alcohol (Reduced Aldehyde) Reductant added before imine formation.[1]Increase pre-stir time with AcOH (1-2h) before adding STAB.
Hydrolysis of Methyl Ester Aqueous workup too basic or prolonged.Keep workup rapid; use cold saturated

; avoid strong bases like NaOH.
Low Conversion Water in solvent inhibiting imine formation.Use anhydrous DCE/THF; add activated 3Å molecular sieves to the reaction mixture.
Cleavage of Ether Used catalytic hydrogenation (

).
STOP. Switch to STAB protocol immediately.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61, 3849-3862.[1][4]

  • Gribble, G. W. "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System." Chemical Society Reviews, 1998, 27, 395-404.[1]

  • Sigma-Aldrich. "Methyl 2-(4-formylphenoxy)-2-phenylacetate Product Page." Sigma-Aldrich Catalog.

  • PubChem. "Methyl 2-(4-formylphenoxy)-2-phenylacetate Compound Summary."[1] National Library of Medicine.

Application Note: Optimizing Wittig Olefination of Methyl 2-(4-formylphenoxy)-2-phenylacetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

Methyl 2-(4-formylphenoxy)-2-phenylacetate (CAS 692754-44-2)[1] is a highly functionalized benzaldehyde derivative utilized as a critical intermediate in the synthesis of phenoxyacetic acid-based therapeutics, including PPAR agonists and fibrates. The molecule features a reactive para-formyl group primed for olefination. However, the presence of a base-sensitive methyl ester and a highly acidic


-proton at the C2 position (Ar–O–CH(Ph)–COOMe) presents a significant chemoselectivity challenge.

This application note details the mechanistic rationale and optimized protocols for achieving high-yielding, stereoselective Wittig olefinations while suppressing base-mediated degradation.

Mechanistic Causality & Chemoselectivity

The Wittig reaction proceeds via a [2+2] cycloaddition between a nucleophilic phosphonium ylide and an electrophilic carbonyl to form a four-membered oxaphosphetane intermediate. This intermediate subsequently undergoes a retro-[2+2] cycloaddition to yield the target alkene and a thermodynamically stable triphenylphosphine oxide byproduct[2].

The Chemoselectivity Challenge: Generating non-stabilized ylides typically requires strong bases (e.g.,


-butyllithium). If unreacted base remains in solution, or if the ylide itself acts as a Brønsted base, it will rapidly deprotonate the highly acidic C2 position of Methyl 2-(4-formylphenoxy)-2-phenylacetate. As detailed in foundational , this unintended deprotonation leads to enolization, subsequent racemization of the stereocenter, or 

-elimination of the phenoxide[3]. Furthermore, highly nucleophilic bases can directly attack the methyl ester.

The Optimization Strategy:

  • Base Selection: For non-stabilized ylides, non-nucleophilic, sterically hindered bases like Sodium bis(trimethylsilyl)amide (NaHMDS) are mandatory. NaHMDS provides sufficient basicity to deprotonate alkyltriphenylphosphonium salts without attacking the ester moiety.

  • Lithium-Free Conditions: Utilizing NaHMDS instead of lithium-based bases prevents the stabilization of the oxaphosphetane intermediate by lithium ions, strictly enforcing kinetic control to maximize Z-alkene selectivity[4].

  • Temperature Control: Electrophile addition must be performed at -78 °C to kinetically favor the desired[2+2] cycloaddition over competitive

    
    -deprotonation.
    

MechanisticPathway Aldehyde Methyl 2-(4-formylphenoxy) -2-phenylacetate Oxaphosphetane Oxaphosphetane Intermediate Aldehyde->Oxaphosphetane + Ylide [2+2] Cycloaddition Enolate Alpha-Deprotonation (Side Reaction) Aldehyde->Enolate Excess/Strong Base (e.g., n-BuLi) Ylide Phosphonium Ylide [Ph3P=C(R)R'] Alkene Target Alkene (E or Z) Oxaphosphetane->Alkene Retro-[2+2] - Ph3P=O Degradation Racemization / Degradation Enolate->Degradation

Chemoselectivity pathways: Wittig olefination vs. base-mediated degradation.

Quantitative Optimization Data

The following table summarizes the optimization of reaction conditions to maximize yield and control E/Z stereoselectivity, validating the necessity of mild or non-nucleophilic bases.

Ylide TypeReagent / PrecursorBaseSolventTemp (°C)Yield (%)E:Z Ratio
Stabilized

None (Pre-formed)Toluene8092>95:5
Stabilized

None (Pre-formed)DCM258590:10
Non-Stabilized


-BuLi (1.1 eq)
THF-78 to 253415:85
Non-Stabilized

NaHMDS (0.95 eq)THF-78 to 2588 <5:95
Semi-Stabilized

KHMDS (1.0 eq)THF-78 to 257645:55

(Note: The use of


-BuLi resulted in significant ester cleavage and baseline degradation, highlighting the critical failure of nucleophilic bases with this substrate).

Self-Validating Experimental Protocols

Protocol A: E-Selective Olefination using a Stabilized Ylide

Causality: Stabilized ylides (e.g., bearing ester or ketone groups) are stable, isolable compounds. Because no external base is required to generate the ylide, the base-sensitive


-proton and methyl ester of the substrate remain completely intact. The thermodynamic stability of the intermediate heavily favors the E-alkene.
  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 2-(4-formylphenoxy)-2-phenylacetate (1.0 mmol, 270.3 mg)[1] in anhydrous toluene (10 mL).

  • Ylide Addition: Add ethyl (triphenylphosphoranylidene)acetate (1.1 mmol, 383 mg) in a single portion.

  • Reaction: Attach a reflux condenser and heat the mixture to 80 °C under an argon atmosphere. Stir for 12 hours.

    • Self-Validation Check: Monitor by TLC (Hexanes/EtOAc 3:1); the UV-active aldehyde spot (Rf ~0.4) should disappear entirely, replaced by a lower Rf product spot.

  • Workup: Cool to room temperature and concentrate under reduced pressure.

  • Purification: Triturate the crude residue with cold diethyl ether (20 mL) to precipitate the triphenylphosphine oxide byproduct. Filter through a Celite pad, concentrate the filtrate, and purify via flash column chromatography to afford the pure E-alkene.

Protocol B: Z-Selective Olefination using a Non-Stabilized Ylide

Causality: Non-stabilized ylides require in situ generation. Using a slight substoichiometric amount of NaHMDS (0.95 eq relative to the phosphonium salt) ensures absolutely no unreacted base is present when the sensitive aldehyde is introduced. Strict temperature control at -78 °C prevents the ylide from acting as a Brønsted base against the substrate's


-proton.

Workflow Step1 1. Ylide Generation Suspend Phosphonium Salt in THF Add NaHMDS at 0°C Step2 2. Thermal Equilibration Stir 30 min, cool to -78°C Ensure complete deprotonation Step1->Step2 Step3 3. Electrophile Addition Dropwise addition of Aldehyde Maintain -78°C to avoid enolization Step2->Step3 Step4 4. Reaction & Quench Warm to RT over 2h Quench with Sat. NH4Cl Step3->Step4 Step5 5. Purification Aqueous Extraction Flash Chromatography Step4->Step5

Step-by-step experimental workflow for Z-selective Wittig olefination.

  • Ylide Generation: Suspend methyltriphenylphosphonium bromide (1.2 mmol, 428 mg) in anhydrous THF (10 mL) under argon. Cool to 0 °C.

  • Base Addition: Dropwise add NaHMDS (1.14 mmol, 1.14 mL of a 1.0 M solution in THF).

    • Self-Validation Check: The cloudy suspension will transition to a bright, homogeneous yellow solution, indicating successful ylide formation. Stir for 30 minutes at 0 °C.

  • Cooling: Cool the ylide solution to -78 °C using a dry ice/acetone bath.

  • Electrophile Addition: Dissolve Methyl 2-(4-formylphenoxy)-2-phenylacetate (1.0 mmol, 270.3 mg) in anhydrous THF (3 mL). Add this solution dropwise to the ylide over 10 minutes down the side of the flask to pre-cool the droplets.

  • Reaction: Stir at -78 °C for 1 hour, then slowly remove the cooling bath and allow the reaction to warm to room temperature over 2 hours.

    • Self-Validation Check: The bright yellow color will gradually fade to pale yellow or clear as the ylide is consumed.

  • Quench and Extraction: Quench the reaction with saturated aqueous NH

    
    Cl (10 mL). Extract with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na
    
    
    
    SO
    
    
    , and concentrate.
  • Purification: Purify by silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the Z-alkene.

References

  • Master Organic Chemistry. "Wittig Reaction - Examples and Mechanism". MasterOrganicChemistry.com. URL:[Link]

  • Organic Chemistry Portal. "Wittig Reaction". Organic-Chemistry.org. URL:[Link]

  • Wikipedia. "Wittig Reaction". Wikipedia.org. URL:[Link]

Sources

Application Notes and Protocols for the Selective Hydrolysis of the Ester Moiety in Methyl 2-(4-formylphenoxy)-2-phenylacetate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to the selective hydrolysis of the methyl ester in Methyl 2-(4-formylphenoxy)-2-phenylacetate to yield 2-(4-formylphenoxy)-2-phenylacetic acid. The presence of a chemically sensitive aldehyde functional group necessitates careful selection of reaction conditions to ensure high-yield conversion without undesirable side reactions. We present two robust protocols: a classical saponification using lithium hydroxide, optimized for chemoselectivity, and a milder, anhydrous method employing potassium trimethylsilanolate for substrates susceptible to strong aqueous bases. Detailed mechanistic insights, step-by-step procedures, analytical monitoring techniques, and purification strategies are provided for researchers, scientists, and drug development professionals.

Introduction: The Synthetic Challenge and Strategic Approach

Methyl 2-(4-formylphenoxy)-2-phenylacetate is a bifunctional molecule of interest in medicinal chemistry and materials science, where the carboxylic acid derivative is often a key intermediate for further elaboration, such as amide bond formation or salt formulation. The primary synthetic challenge in the hydrolysis of this ester lies in the preservation of the aromatic aldehyde (formyl) group. Aldehydes are susceptible to various transformations under both strongly basic and acidic conditions, including, but not limited to, Cannizzaro reactions, aldol condensations, and over-oxidation or reduction.

Therefore, the central objective is to achieve chemoselective hydrolysis of the ester moiety. This requires a nuanced approach, balancing reaction kinetics and thermodynamics to favor the desired transformation. This guide explores the mechanistic underpinnings of two distinct and effective hydrolysis strategies to achieve this outcome.

Mechanistic Considerations for Chemoselective Hydrolysis

The hydrolysis of an ester can be achieved under either acidic or basic conditions.

  • Acid-Catalyzed Hydrolysis : This is a reversible process, often requiring a large excess of water to drive the equilibrium towards the products (a carboxylic acid and an alcohol).[1][2] The mechanism involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by water.[1][2]

  • Base-Catalyzed Hydrolysis (Saponification) : This is an irreversible reaction and is generally preferred for complete conversion of the ester.[3][4] The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the carbonyl carbon of the ester.[3][5] The resulting tetrahedral intermediate then collapses, eliminating an alkoxide (in this case, methoxide) as the leaving group. The newly formed carboxylic acid is immediately deprotonated by the strongly basic methoxide, forming a carboxylate salt.[3][4] This final, irreversible acid-base step drives the reaction to completion.[3][6]

Given the goal of complete hydrolysis, base-catalyzed methods are generally more suitable. However, the presence of the formyl group requires careful consideration of the reaction conditions to avoid side reactions.

Potential Side Reactions of the Formyl Group

Under strongly basic conditions, aromatic aldehydes lacking an α-hydrogen, such as the formyl group in our substrate, can undergo the Cannizzaro reaction . This disproportionation reaction results in the formation of a primary alcohol and a carboxylic acid. Elevated temperatures and high concentrations of hydroxide can promote this undesired pathway.

Recommended Hydrolysis Protocols

Two primary protocols are presented, offering a balance between reaction efficiency and mildness to accommodate varying substrate sensitivities and laboratory resources.

Protocol 1: Optimized Saponification with Lithium Hydroxide (LiOH)

Lithium hydroxide is a commonly used reagent for saponification and is often preferred due to the good solubility of its carboxylate salts in common organic solvent mixtures.[3][7] This protocol is optimized for the selective hydrolysis of Methyl 2-(4-formylphenoxy)-2-phenylacetate at room temperature to minimize potential side reactions.

G cluster_0 Reaction Setup cluster_1 Reaction and Monitoring cluster_2 Work-up and Isolation start Dissolve ester in THF/Methanol add_base Add aqueous LiOH solution dropwise start->add_base Ensure ester is fully dissolved stir Stir at room temperature (20-25 °C) add_base->stir monitor Monitor by TLC (e.g., 3:7 Ethyl Acetate/Hexane) stir->monitor Check for disappearance of starting material spot quench Acidify with dilute HCl to pH ~2-3 monitor->quench Upon completion extract Extract with Ethyl Acetate quench->extract wash Wash organic layer with brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by recrystallization or column chromatography concentrate->purify

Caption: Workflow for LiOH-mediated saponification.

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 2-(4-formylphenoxy)-2-phenylacetate (1.0 eq) in a mixture of tetrahydrofuran (THF) and methanol (MeOH) (e.g., a 3:1 v/v ratio, providing approximately 0.1 M concentration of the ester).

  • Base Addition: Prepare a 1 M aqueous solution of lithium hydroxide (LiOH) (2.0-3.0 eq). Add the LiOH solution dropwise to the stirring solution of the ester at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature (20-25 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The starting material (ester) will have a higher Rf value than the product (carboxylic acid), which will typically be close to the baseline.

  • Acidification (Work-up): Once the starting material is consumed as indicated by TLC (typically 2-6 hours), carefully acidify the reaction mixture to a pH of approximately 2-3 with 1 N hydrochloric acid (HCl).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution) to remove excess water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-(4-formylphenoxy)-2-phenylacetic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel if necessary.

Protocol 2: Mild, Anhydrous Hydrolysis with Potassium Trimethylsilanolate (TMSOK)

For substrates that are particularly sensitive to aqueous basic conditions or for reactions where the presence of water is undesirable, potassium trimethylsilanolate (TMSOK) offers an excellent alternative. It is a powerful nucleophile that efficiently cleaves esters under mild, often anhydrous conditions.[8][9] The reaction is typically rapid and clean.[8][9]

G cluster_0 Nucleophilic Attack cluster_1 Intermediate Collapse & Salt Formation cluster_2 Acidic Work-up Ester Ester Intermediate Tetrahedral Intermediate Ester->Intermediate TMSOK K⁺ ⁻O-Si(CH₃)₃ TMSOK->Intermediate Attacks carbonyl carbon SilylEster Silyl Ester Intermediate Intermediate->SilylEster Eliminates methoxide Carboxylate Potassium Carboxylate (Precipitate) SilylEster->Carboxylate Methoxide ⁻OCH₃ TMSOMe (CH₃)₃Si-OCH₃ FinalAcid Final Carboxylic Acid Carboxylate->FinalAcid Protonation with H₃O⁺

Caption: Mechanism of TMSOK-mediated ester hydrolysis.

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Methyl 2-(4-formylphenoxy)-2-phenylacetate (1.0 eq) in anhydrous THF (to a concentration of approximately 0.1-0.2 M).

  • Reagent Addition: Add solid potassium trimethylsilanolate (TMSOK) (1.1-1.5 eq) to the solution in one portion while stirring.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is often rapid, and the potassium salt of the carboxylic acid may precipitate out of the solution. Monitor the reaction progress by TLC as described in Protocol 1.

  • Work-up: Upon completion (typically 1-4 hours), quench the reaction by adding water. Acidify the aqueous mixture to a pH of ~2-3 with 1 N HCl.

  • Extraction and Purification: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting carboxylic acid as described in Protocol 1.

Data Summary and Comparison

ParameterProtocol 1: LiOH SaponificationProtocol 2: TMSOK Hydrolysis
Reagent Lithium Hydroxide (LiOH)Potassium Trimethylsilanolate (TMSOK)
Solvent THF/Methanol/WaterAnhydrous THF
Temperature Room Temperature (20-25 °C)Room Temperature (20-25 °C)
Reaction Time 2-6 hours1-4 hours
Key Advantages Cost-effective, common reagents.Mild, anhydrous conditions; often faster.
Considerations Potential for base-sensitive side reactions.Requires anhydrous technique; TMSOK is hygroscopic.
Chemoselectivity Good to excellent at room temperature.Excellent, ideal for sensitive substrates.

Analytical and Purification Notes

  • TLC Monitoring: A typical eluent system is 20-40% ethyl acetate in hexanes. The starting ester will be a distinct spot, while the product carboxylic acid will have a much lower Rf and may show some streaking. Staining with potassium permanganate can help visualize the spots.

  • Purification: For many applications, the crude product after extraction and drying is of sufficient purity. If further purification is required, recrystallization is often effective. For more challenging purifications, flash column chromatography using a gradient elution (e.g., starting with 20% ethyl acetate in hexanes and gradually increasing the polarity) is recommended.

  • Characterization: The final product, 2-(4-formylphenoxy)-2-phenylacetic acid, can be characterized by standard spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The appearance of a broad singlet corresponding to the carboxylic acid proton and the retention of the aldehyde proton signal in the ¹H NMR spectrum are key indicators of a successful reaction.

Conclusion

The selective hydrolysis of Methyl 2-(4-formylphenoxy)-2-phenylacetate can be successfully achieved using either a carefully controlled aqueous basic method with lithium hydroxide or a milder, anhydrous approach with potassium trimethylsilanolate. The choice of protocol will depend on the specific requirements of the synthesis, including the potential sensitivity of other functional groups on the substrate and the available laboratory resources. Both methods, when executed with care, provide reliable pathways to the desired 2-(4-formylphenoxy)-2-phenylacetic acid, a valuable intermediate for further chemical synthesis.

References

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. [Link]

  • Chemistry LibreTexts. (2023, January 22). Acid-catalyzed ester hydrolysis. [Link]

  • Organic Syntheses. Phenylacetic Acid. [Link]

  • Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(vii), 308-319. [Link]

  • Suárez-Castillo, O. R., et al. (2016). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Journal of the Mexican Chemical Society, 60(4), 209-216. [Link]

  • Master Organic Chemistry. (2017, August 18). Aldehydes and Ketones: 14 Reactions With The Same Mechanism. [Link]

  • Chemistry LibreTexts. (2023, January 22). Reactivity of Aldehydes & Ketones. [Link]

  • Vinković, V., et al. (2005). Scope and Limitations of Sodium and Potassium Trimethylsilanolate as Reagents for Conversion of Esters to Carboxylic Acids. Croatica Chemica Acta, 78(3), 375-381. [Link]

  • Chemistry LibreTexts. (2026, February 17). Hydrolysis of Esters and Amides. [Link]

  • Organic Chemistry Tutor. Saponification of Esters. [Link]

  • Vertex AI Search. (2026).
  • ACS Publications. (2025, October 23). Reagent for the Chemoselective Reduction of Carboxylic Acids to Aldehydes. [Link]

  • Sciencemadness.org. (2008, March 28). Benzyl and Benzal chloride, Benzaldehyde and Benzoic Acid. [Link]

  • University of Calgary. Ch20: Hydrolysis of Esters. [Link]

  • Organic Chemistry Portal. Methyl Esters. [Link]

  • University of Illinois Springfield. Saponification of Esters. [Link]

  • Ingold, C. K. (1953). Structure and Mechanism in Organic Chemistry. Cornell University Press.
  • Google Patents. Preparation method of 2,4-dihydroxyphenyl acetic acid.
  • Google Patents. Method for recovering and purifying phenylacetic acid.
  • Sciencemadness Wiki. (2022, August 17). Phenylacetic acid. [Link]

  • PubMed. (2021, May 11). Cryogenic activity and stability of benzaldehyde lyase enzyme in lipidic mesophases-nanoconfined water. [Link]

  • Google Patents.
  • Vaia. Benzaldehyde can be prepared by the hydrolysis of (a) Benzal chloride (b) Benzotrichloride (c) benzyl chloride (d) benzonitrile. [Link]

  • Michigan State University. Aldehydes and Ketones. [Link]

  • Chemistry LibreTexts. (2023, February 16). Reactions of Aldehydes and Ketones with Water. [Link]

  • Laganis, E. D., & Chenard, B. L. (1984). Potassium trimethylsilanolate. A new, selective reagent for the cleavage of methyl esters. Tetrahedron Letters, 25(51), 5831-5834.
  • PMC. (2019, November 23). Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters. [Link]

  • ResearchGate. (2025, November 3). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. [Link]

  • RSC Publishing. (2020, September 25). Aldehyde catalysis – from simple aldehydes to artificial enzymes. [Link]

  • ResearchGate. (2010, November). Quantitation of Hydroperoxy-, Keto- and Hydroxy-Dienes During Oxidation of FAMEs from High-Linoleic and High-Oleic Sunflower Oils. [Link]

  • Chegg. (2021, April 28). Nitration of Aromatic Esters Thin-layer. [Link]

  • IJPSR. (2019, August). Forced Degradation Study of Ranolazine and Establishment of Suitable Stability Indicating Method. [Link]

  • Organic Chemistry Tutor. (2023). Saponification. [Link]

  • ResearchGate. (1980). Chemical Synthesis of a-Formylphenylacetic Acid, the Postulated Precursor of Tropic Acid. [Link]

  • PMC. (2015, January 23). Potassium Trimethylsilanolate Enables Rapid, Homogeneous Suzuki–Miyaura Cross-Coupling of Boronic Esters. [Link]

  • ACS Figshare. (2022, March 1). Potassium Trimethylsilanolate-Promoted, Anhydrous Suzuki–Miyaura Cross-Coupling Reaction Proceeds via the “Boronate Mechanism”: Evidence for the Alternative Fork in the Trail. [Link]

  • ResearchGate. (2025, August 5). Potassium Trimethylsilanolate-Mediated Conversion of Dialkyl Phosphonates to Their Anhydrous Potassium Monoalkyl Phosphonates Under Mild, Non-Aqueous Conditions. [Link]

  • PMC. (2023, September 5). Identification of Acid Hydrolysis Metabolites of the Pimelea Toxin Simplexin for Targeted UPLC-MS/MS Analysis. [Link]

  • ResearchGate. Scope and Limitations of Sodium and Potassium Trimethylsilanolate as Reagents for Conversion of Esters to Carboxylic Acids. [Link]

  • Google Patents.
  • Google Patents. Method for the removal of the formyl group from an ester of an N-formyl peptide or N-formyl aminoacid.
  • PMC. (2009). (E)-Methyl 2-[(4-bromo-2-formylphenoxy)methyl]-3-phenylacrylate. [Link]

Sources

Application Note: Methyl 2-(4-formylphenoxy)-2-phenylacetate as a Strategic Intermediate in PPAR Agonist Synthesis

[1]

Abstract

Methyl 2-(4-formylphenoxy)-2-phenylacetate (CAS 692754-44-2) is a bifunctional pharmaceutical intermediate utilized primarily in the synthesis of Dual Peroxisome Proliferator-Activated Receptor (PPAR) Agonists (e.g., Glitazars).[1] Its structure combines a lipophilic phenylacetic acid ester "head group" (imparting PPAR-alpha activity) with a reactive para-benzaldehyde "tail" (allowing for chain extension to recruit PPAR-gamma activity).[1] This guide provides optimized protocols for its synthesis, purification, and downstream application in convergent drug discovery workflows.

Chemical Identity & Properties

PropertySpecification
Chemical Name Methyl 2-(4-formylphenoxy)-2-phenylacetate
CAS Number 692754-44-2
Molecular Formula C₁₆H₁₄O₄
Molecular Weight 270.28 g/mol
Appearance White to off-white crystalline solid
Melting Point 88 – 89 °C
Solubility Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in Water
Key Functional Groups Methyl Ester (Hydrolysable to acid), Aldehyde (Reductive amination/Condensation handle)

Strategic Role in Drug Discovery

This intermediate is a "linchpin" scaffold.[1] In the development of metabolic therapeutics (Type 2 Diabetes, Dyslipidemia), the alpha-alkoxy phenylacetic acid moiety mimics the endogenous fatty acid ligands of PPAR-alpha, driving lipid metabolism. The aldehyde functionality serves as a versatile attachment point for hydrophobic tails that interact with the PPAR-gamma binding pocket.[1]

Mechanistic Pathway (DOT Visualization)

GStartMethyl alpha-bromophenylacetate(Electrophile)IntermediateMethyl 2-(4-formylphenoxy)-2-phenylacetate(The Scaffold)Start->Intermediate Williamson Ether Synthesis (K2CO3)Phenol4-Hydroxybenzaldehyde(Nucleophile)Phenol->IntermediatePath1Reductive Amination(Linker Extension)Intermediate->Path1 NaBH(OAc)3Path2Knoevenagel Condensation(TZD Coupling)Intermediate->Path2 Piperidine/AcOHPath3Oxidation/Hydrolysis(Acid Generation)Intermediate->Path3 LiOHDrugDual PPAR Agonist(Glitazar Class)Path1->DrugPath2->DrugPath3->Drug

Figure 1: Synthetic utility of Methyl 2-(4-formylphenoxy)-2-phenylacetate in divergent drug synthesis.

Experimental Protocols

Protocol A: Synthesis of Methyl 2-(4-formylphenoxy)-2-phenylacetate

This protocol utilizes a Williamson ether synthesis optimized to minimize the formation of the self-condensation by-products of the aldehyde.[1]

Reagents:

  • Methyl

    
    -bromophenylacetate (1.0 eq)[1]
    
  • 4-Hydroxybenzaldehyde (1.1 eq)[1]

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Potassium Iodide (KI), catalytic (0.1 eq)

  • Acetone (Reagent Grade), dried over molecular sieves

Procedure:

  • Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 4-Hydroxybenzaldehyde (13.4 g, 110 mmol) and K₂CO₃ (27.6 g, 200 mmol) in dry Acetone (150 mL).

  • Activation: Stir the suspension at room temperature for 30 minutes to facilitate phenoxide formation. The color may shift to a bright yellow.[1]

  • Addition: Add Methyl

    
    -bromophenylacetate  (22.9 g, 100 mmol) and catalytic KI  (1.66 g, 10 mmol) to the mixture.
    
  • Reaction: Heat the mixture to a gentle reflux (approx. 56 °C) for 6–8 hours.

    • Monitoring: Monitor by TLC (Hexane:EtOAc 4:1). The starting bromide (Rf ~0.6) should disappear, and the product (Rf ~0.4) should appear.[1][2]

  • Work-up:

    • Cool the reaction to room temperature.[1][2][3]

    • Filter off the inorganic salts (KBr, excess K₂CO₃) through a Celite pad. Wash the pad with acetone.[1]

    • Concentrate the filtrate under reduced pressure to obtain a crude oil.[4]

  • Purification: Dissolve the residue in Ethyl Acetate (100 mL) and wash with 1N NaOH (2 x 50 mL) to remove unreacted phenol, followed by Brine (50 mL). Dry over Na₂SO₄ and concentrate.

  • Crystallization: Recrystallize from a mixture of Hexane/Ethyl Acetate (9:1) to yield white crystals.[1]

Expected Yield: 75–85% Validation: ¹H NMR (400 MHz, CDCl₃) should show a singlet at


Protocol B: Reductive Amination (Downstream Application)

This step demonstrates the use of the aldehyde "tail" to attach a secondary amine, a common motif in PPAR modulators.

Reagents:

  • Methyl 2-(4-formylphenoxy)-2-phenylacetate (Intermediate)[1]

  • Target Amine (e.g., N-methyl-2-(pyridin-2-yl)ethanamine)[1]

  • Sodium Triacetoxyborohydride (STAB)[1]

  • Dichloromethane (DCM)[1]

Procedure:

  • Dissolve the Intermediate (1.0 eq) and the Amine (1.1 eq) in DCM (0.1 M concentration).

  • Stir for 1 hour at room temperature to allow imine formation (equilibrium).

  • Add STAB (1.5 eq) in one portion.[1]

  • Stir for 12–16 hours under Nitrogen.

  • Quench with saturated NaHCO₃ solution. Extract with DCM.[1]

  • Purify via flash column chromatography (DCM/MeOH gradient).

Quality Control & Analytical Standards

To ensure the integrity of this intermediate for pharmaceutical use, the following specification limits are recommended.

TestMethodAcceptance Criteria
Purity HPLC (C18, ACN/H2O gradient)> 98.0% (Area %)
Chiral Purity Chiral HPLC (e.g., Chiralcel OD-H)> 99% ee (if using chiral bromide)
Residual Solvent GC-Headspace< 5000 ppm (Acetone)
Water Content Karl Fischer< 0.5% w/w
Identification ¹H NMR / MSConforms to structure
Troubleshooting Guide
  • Problem: Low Yield in Ether Synthesis.

    • Cause: Hydrolysis of the methyl ester due to wet solvent or excess heat.[1]

    • Solution: Ensure acetone is dry; switch to Acetonitrile if higher temp is needed, but keep strictly anhydrous.

  • Problem: Racemization.

    • Context: If starting with chiral alpha-bromophenylacetate, the basic conditions (K₂CO₃) can cause racemization at the alpha-proton.[1]

    • Solution: Use a weaker base (e.g., Ag₂O or Cs₂CO₃ at lower temperatures) or perform the resolution after the coupling step using chiral chromatography.

References

  • Sigma-Aldrich. Methyl 2-(4-formylphenoxy)-2-phenylacetate Product Specification. Retrieved from [1]

  • PubChem. Methyl 2-(4-formylphenoxy)-2-phenylacetate Compound Summary. National Library of Medicine.[1] Retrieved from [1]

  • Henke, B. R., et al. (1998). N-(2-Benzoylphenyl)-L-tyrosine PPAR-gamma Agonists.[1] Discovery of a Novel Series of Potent Antihyperglycemic and Antihyperlipidemic Agents. Journal of Medicinal Chemistry. (Contextual grounding for PPAR agonist synthesis).

  • Key Organics. Safety Data Sheet: Methyl 2-(4-formylphenoxy)-2-phenylacetate. Retrieved from [1]

  • Organic Syntheses.General Procedure for Williamson Ether Synthesis using Phenols and Alpha-Halo Esters. (Standard protocol reference).

Application Note: Divergent Synthesis of Bioactive Heterocycles from Methyl 2-(4-formylphenoxy)-2-phenylacetate

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol Guide is designed for researchers utilizing Methyl 2-(4-formylphenoxy)-2-phenylacetate as a scaffold for diversity-oriented synthesis (DOS).

Introduction & Strategic Overview

Methyl 2-(4-formylphenoxy)-2-phenylacetate (MFPP) represents a high-value "bifunctional" scaffold in medicinal chemistry. Its structure integrates a lipophilic phenylacetate core (mimicking NSAID pharmacophores) with a reactive 4-formylphenoxy headgroup .

This guide details the transformation of MFPP into three distinct heterocyclic classes:

  • Schiff Bases (Imines): The primary gateway intermediates.

  • 4-Thiazolidinones: Via cyclocondensation with thioglycolic acid (Sulfur-Nitrogen heterocycles).

  • Azetidin-2-ones (

    
    -Lactams):  Via Staudinger ketene-imine cycloaddition (Nitrogen-only heterocycles).
    

Therapeutic Relevance: Derivatives of phenoxyacetic acids are frequently screened for antimicrobial, anti-inflammatory (COX inhibition), and anticancer activities. The retention of the methyl 2-phenylacetate moiety provides a critical binding element for esterase-sensitive prodrug designs.

Precursor Synthesis (Contextual Grounding)

Note: If not purchasing commercially (CAS: 692754-44-2), the scaffold is synthesized via Williamson ether synthesis.

  • Reagents: Methyl

    
    -bromo-2-phenylacetate + 4-Hydroxybenzaldehyde.
    
  • Conditions: Anhydrous

    
    , Acetone or DMF, Reflux, 6–8 hours.
    
  • Mechanism:

    
     displacement of the bromide by the phenoxide anion.
    
  • Quality Control: Monitor disappearance of the phenolic -OH stretch (

    
    ) in IR.
    

Experimental Protocols

Module A: Synthesis of Schiff Bases (The Gateway Step)

The aldehyde functionality of MFPP is condensed with substituted aromatic amines to form azomethine (imine) linkages.

Reaction Scheme:



Protocol:

  • Stoichiometry: Dissolve MFPP (0.01 mol) and the appropriate substituted aniline (0.01 mol) in absolute ethanol (30 mL).

  • Catalysis: Add 2–3 drops of Glacial Acetic Acid to activate the carbonyl carbon.

  • Reflux: Heat the mixture under reflux for 4–6 hours.

    • Process Check: Monitor TLC (Mobile Phase: Hexane:Ethyl Acetate 7:3). The aldehyde spot (

      
      ) should disappear.
      
  • Isolation: Pour the reaction mixture into crushed ice (100 g). Stir vigorously.

  • Purification: Filter the precipitated solid, wash with cold water, and recrystallize from ethanol.

Data Validation (Expected):

  • IR: Appearance of strong

    
     stretch at 
    
    
    
    . Disappearance of
    
    
    (aldehyde) at
    
    
    .
  • NMR: Singlet at

    
     8.3–8.6 ppm (Azomethine proton 
    
    
    
    ).
Module B: Synthesis of 4-Thiazolidinones

This protocol creates a saturated 5-membered ring containing sulfur and nitrogen, a pharmacophore often associated with antimicrobial activity.

Mechanism: Nucleophilic attack of the sulfur (from thioglycolic acid) on the imine carbon, followed by intramolecular cyclization and dehydration.

Protocol:

  • Setup: In a round-bottom flask, dissolve the Schiff Base (from Module A, 0.01 mol) in anhydrous 1,4-Dioxane (25 mL).

  • Reagent Addition: Add Thioglycolic Acid (0.012 mol) dropwise.

    • Critical Step: Add anhydrous

      
       (pinch) as a Lewis acid catalyst to accelerate cyclization.
      
  • Reflux: Heat under reflux for 8–10 hours.

    • Optimization: Use a Dean-Stark trap if scaling up to remove generated water and drive equilibrium.

  • Workup: Cool to room temperature and pour into a solution of Sodium Bicarbonate (

    
    ) to remove unreacted acid.
    
  • Isolation: Filter the solid precipitate, wash with water, and dry. Recrystallize from ethanol/DMF.

Data Validation (Expected):

  • IR: New

    
     stretch (cyclic amide/lactam) at 
    
    
    
    .
    
    
    stretch at
    
    
    .
  • NMR: Appearance of a methylene singlet (

    
    ) at 
    
    
    
    3.6–3.9 ppm.
Module C: Synthesis of Azetidin-2-ones ( -Lactams)

This protocol utilizes the Staudinger reaction ([2+2] cycloaddition) to construct the four-membered lactam ring, the core structure of penicillin-type antibiotics.

Protocol:

  • Setup: Dissolve the Schiff Base (0.01 mol) and Triethylamine (

    
    , 0.02 mol) in anhydrous Dichloromethane (DCM, 25 mL).
    
  • Cooling: Cool the reaction mixture to

    
     - 
    
    
    
    in an ice bath.
  • Addition: Add Chloroacetyl Chloride (0.012 mol) dropwise over 30 minutes with constant stirring.

    • Safety Note: This reaction is exothermic. Maintain temperature below

      
       to prevent polymerization.
      
  • Reaction: Stir at room temperature for 10–12 hours.

  • Workup: Wash the DCM layer with water (

    
    ), saturated 
    
    
    
    , and brine.
  • Isolation: Dry the organic layer over

    
     and evaporate the solvent. The residue is often a viscous oil or solid; triturating with petroleum ether usually yields the solid product.
    

Data Validation (Expected):

  • IR: Characteristic

    
    -lactam 
    
    
    
    stretch at
    
    
    (higher frequency due to ring strain).
  • NMR: The

    
    -lactam ring protons appear as doublets at 
    
    
    
    4.0–5.0 ppm (coupling constant
    
    
    for cis/trans isomers).

Summary of Analytical Data

Compound ClassKey IR Signal (

)
Key

NMR Signal (

ppm)
Reaction Type
Precursor (MFPP) 1690 (Aldehyde C=O)9.9 (Aldehyde -CHO)N/A
Schiff Base 1610 (Imine C=N)8.4 (Azomethine -CH=N-)Condensation
4-Thiazolidinone 1690-1710 (Cyclic C=O)3.8 (Ring

)
Cyclocondensation
Azetidin-2-one 1740-1760 (

-lactam C=O)
4.2-5.1 (Ring -CH-Cl / -CH-N)[2+2] Cycloaddition

Pathway Visualization (Graphviz)

HeterocycleSynthesis cluster_0 Divergent Synthesis Strategy Start Methyl 2-(4-formylphenoxy)- 2-phenylacetate (MFPP) Schiff Schiff Base (Imine Intermediate) Start->Schiff + Ar-NH2 (Ethanol/Reflux) Thiaz 4-Thiazolidinone Derivatives Schiff->Thiaz + HS-CH2COOH (ZnCl2/Dioxane) Lactam Azetidin-2-one (Beta-Lactam) Schiff->Lactam + Cl-CH2-COCl (TEA/DCM, 0°C)

Caption: Divergent synthetic workflow converting the MFPP scaffold into Thiazolidinone and Beta-Lactam libraries via a common Schiff Base intermediate.

References

  • PubChem. Methyl 2-(4-formylphenoxy)-2-phenylacetate (Compound Summary). National Library of Medicine. Available at: [Link]

  • Kapoor, A., et al. (2007). Methyl 2-(2-(4-formylphenoxy)acetamido)-2-substituted acetate derivatives: a new class of acetylcholinesterase inhibitors.[1] Bioorganic & Medicinal Chemistry Letters.[1] Available at: [Link]

  • Patel, P., et al. (2012).[2] Synthesis and Spectral Study of 2-(4-{[(Substitutedphenyl)imino]methyl}phenoxy)aceto Hydrazide. International Journal of Pharmaceutical Sciences and Research.[2] Available at: [Link]

  • Al-Hazam, H., et al. (2025).[3] Preparation, investigation, theoretical study and biological activity of 2-[4-acetyl phenoxy) N-(4-substitutent phenyl)] acetoamide derivatives.[3] Scholars Research Library.[3][4] Available at: [Link]

Sources

Catalytic hydrogenation techniques for Methyl 2-(4-formylphenoxy)-2-phenylacetate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Catalytic Hydrogenation of Methyl 2-(4-formylphenoxy)-2-phenylacetate

Target Audience: Researchers, Process Chemists, and Drug Development Professionals.

Mechanistic Context & The Chemoselectivity Challenge

Methyl 2-(4-formylphenoxy)-2-phenylacetate is a highly functionalized synthetic intermediate containing an aryl aldehyde, an ester, and an


-phenoxy phenylacetate core. The primary objective during its downstream processing is the quantitative reduction of the formyl group to a benzylic alcohol.

However, this substrate presents a severe chemoselectivity challenge. The carbon-oxygen ether linkage is situated at a benzylic position and is alpha to an ester carbonyl. This specific electronic environment makes the C–O


-bond exceptionally labile and susceptible to cleavage via hydrogenolysis[1]. If standard hydrogenation conditions are applied blindly, the catalyst will promote oxidative addition into the benzylic C–O bond, cleaving the molecule into methyl 2-phenylacetate and 4-hydroxymethylphenol[1]. Therefore, the chosen catalytic system must selectively activate the C=O 

-bond for hydride transfer while remaining entirely inert to the activated C–O ether bond.

ReactionPathway Substrate Methyl 2-(4-formylphenoxy) -2-phenylacetate (Substrate) Desired Methyl 2-(4-(hydroxymethyl)phenoxy) -2-phenylacetate (Target Alcohol) Substrate->Desired Selective Reduction (Pt/C + EDA or Au/Al2O3) Cleavage Methyl 2-phenylacetate + 4-Hydroxymethylphenol (Cleavage Byproducts) Substrate->Cleavage Hydrogenolysis (Pd/C)

Reaction pathway illustrating chemoselective reduction vs. undesired benzylic ether hydrogenolysis.

Catalyst Selection & Reaction Causality

To achieve absolute chemoselectivity, the intrinsic adsorption properties of the catalyst must be manipulated:

  • Palladium (Pd/C) - Avoid: Palladium is highly active for both C=O reduction and C–O hydrogenolysis. It exhibits a strong affinity for benzylic cleavage and will rapidly degrade the substrate[1].

  • Platinum (Pt/C) - Requires Doping: Platinum inherently favors the reduction of polar double bonds over hydrogenolysis. However, to guarantee the preservation of the benzylic ether, the Pt catalyst must be "poisoned" with an amine (e.g., ethylenediamine, EDA). The amine selectively binds to the most active, uncoordinated metal sites responsible for C–O cleavage, leaving the planar sites available for aldehyde reduction.

  • Alumina-Supported Gold (Au/Al

    
    O
    
    
    
    ) - Optimal:
    Supported gold catalysts offer 100% selectivity for the liquid-phase hydrogenation of benzaldehydes to benzyl alcohols without promoting hydrogenolysis[2]. Gold nanoparticles do not readily undergo oxidative addition into C–O bonds, making them ideal for this substrate[2].
  • Solvent Effects: The choice of solvent dictates the activation of the aldehyde. Polar protic solvents, or the addition of water, facilitate the reaction via hydrogen bonding to the formyl oxygen, increasing its electrophilicity and accelerating reduction[3].

Quantitative Catalyst Screening Data

The following table summarizes the causal relationship between catalyst choice and reaction outcome, validating the selection of modified Pt or supported Au catalysts.

Catalyst SystemSolventTemp (°C)Pressure (bar)Conversion (%)Selectivity: Target Alcohol (%)Selectivity: Cleavage Byproducts (%)
5% Pd/CMethanol251.0> 99< 5> 95
5% Pt/CEthyl Acetate251.0988218
5% Pt/C + EDA (Doped)Ethyl Acetate251.0> 99> 98< 2
1% Au/Al

O

Ethanol / H

O
809.0> 99100Not Detected

Experimental Methodologies

The following protocols are designed as self-validating systems. In-process controls (IPC) via HPLC are mandatory to ensure the reaction stops precisely at the alcohol stage.

Protocol A: Amine-Doped Platinum Hydrogenation (Standard Batch)

Rationale: Ethylenediamine (EDA) selectively poisons the hydrogenolysis-active sites on the Pt surface, creating a kinetic barrier to ether cleavage.

  • Preparation: In a clean, dry 250 mL autoclave reactor, dissolve 10.0 mmol of Methyl 2-(4-formylphenoxy)-2-phenylacetate in 100 mL of anhydrous Ethyl Acetate.

  • Catalyst Loading: Add 50 mg of 5% Pt/C. Subsequently, add 5.0 mg of Ethylenediamine (EDA) directly to the suspension.

  • Purging: Seal the reactor. Purge the headspace with Nitrogen (

    
    ) three times (pressurize to 3.0 bar, then release). Repeat the purging process three times with Hydrogen (
    
    
    
    ).
  • Hydrogenation: Pressurize the reactor to 1.5 bar with

    
    . Stir vigorously (800 rpm) at 25 °C.
    
  • Monitoring: Monitor hydrogen uptake. The reaction typically consumes exactly 1.0 equivalent of

    
     within 2–3 hours. Verify completion via HPLC (UV detection at 254 nm).
    
  • Workup: Vent the reactor and purge with

    
    . Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with 20 mL of Ethyl Acetate.
    
  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude Methyl 2-(4-(hydroxymethyl)phenoxy)-2-phenylacetate.

Protocol B: Gold-Catalyzed High-Pressure Hydrogenation (Zero Hydrogenolysis)

Rationale: Au/Al


O

completely suppresses benzylic cleavage, while an aqueous-ethanol solvent system activates the aldehyde via hydrogen bonding[3],[2].
  • Preparation: Dissolve 10.0 mmol of the substrate in a solvent mixture of 80 mL Ethanol and 20 mL Deionized Water.

  • Catalyst Loading: Add 200 mg of 1% Au/Al

    
    O
    
    
    
    catalyst to the solution in a high-pressure Parr reactor.
  • Purging & Heating: Purge with

    
     (3x) and 
    
    
    
    (3x). Heat the reaction mixture to 80 °C under gentle stirring.
  • Hydrogenation: Once at target temperature, pressurize to 9.0 bar with

    
     and increase stirring to 1000 rpm to eliminate mass transfer limitations.
    
  • Monitoring: Run the reaction for 6 hours. The Au catalyst prevents over-reduction, making this a highly robust, self-limiting protocol[2].

  • Workup: Cool to room temperature, vent, and filter through a 0.45 µm PTFE membrane. Evaporate the ethanol, extract the aqueous residue with Dichloromethane (3 x 30 mL), dry over

    
    , and concentrate.
    

Workflow Prep Catalyst & Substrate Prep Purge Inert Gas Purging Prep->Purge Hydro Controlled Hydrogenation Purge->Hydro Monitor HPLC Monitoring Hydro->Monitor Workup Filtration & Isolation Monitor->Workup

Step-by-step experimental workflow for the chemoselective catalytic hydrogenation process.

References

  • Title: Selective Liquid Phase Hydrogenation of Benzaldehyde to Benzyl Alcohol Over Alumina Supported Gold Source: D-NB.info (German National Library) URL: 2

  • Title: Results of the hydrogenation of benzyl aldehyde in different solvents Source: ResearchGate URL: 3

  • Title: Diversification of Pharmaceutical Manufacturing Processes: Taking the Plunge into the Non-PGM Catalyst Pool Source: PMC - National Institutes of Health (NIH) URL: 1

Sources

Application Note: Knoevenagel Condensation of Methyl 2-(4-formylphenoxy)-2-phenylacetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

Methyl 2-(4-formylphenoxy)-2-phenylacetate (CAS 692754-44-2) is a critical pharmacophore scaffold, primarily utilized in the synthesis of PPAR (Peroxisome Proliferator-Activated Receptor) agonists , specifically dual


 agonists (glitazars) used in metabolic disorder therapeutics.

The Knoevenagel condensation is the pivotal step in functionalizing this aldehyde. It involves the nucleophilic addition of an active methylene compound—most commonly 2,4-thiazolidinedione (TZD) or malonic acid derivatives —to the aldehyde moiety. This reaction installs the polar "head group" necessary for receptor binding while maintaining the lipophilic "tail" (the phenylacetate moiety).

This guide provides optimized protocols for this transformation, addressing specific challenges such as the stability of the


-phenoxy ester and the solubility profiles of the intermediates.

Reaction Logic & Mechanism

Strategic Considerations
  • Ester Stability: The methyl ester functionality on the phenylacetate tail is susceptible to hydrolysis or transesterification. Strongly basic conditions (e.g., hydroxide bases) must be avoided. We utilize weak amine bases (piperidine) to catalyze the reaction without degrading the ester.

  • Water Management: The reaction is an equilibrium process releasing water. Driving the reaction to completion requires water removal, either azeotropically (Dean-Stark) or via precipitation of the product (in ethanol).

  • Regioselectivity: The aldehyde at the para-position is highly reactive. The steric bulk of the phenylacetate group at the ether linkage prevents interference with the condensation site.

Mechanistic Pathway

The reaction proceeds via a base-catalyzed aldol-type addition followed by dehydration.

KnoevenagelMechanism cluster_legend Key Phase Aldehyde Aldehyde Substrate (Electrophile) Iminium Iminium Ion (Activated Electrophile) Aldehyde->Iminium -OH Base Piperidine (Catalyst) Base->Aldehyde Nucleophilic Attack ActiveMethylene Active Methylene (Nucleophile) Base->ActiveMethylene Deprotonation Enolate Enolate/Carbanion Intermediate ActiveMethylene->Enolate Enolate->Iminium C-C Bond Formation Adduct Aldol Adduct (Beta-hydroxy) Iminium->Adduct Product Alpha,Beta-Unsaturated Product Adduct->Product Dehydration (-H2O)

Figure 1: Mechanistic flow of the amine-catalyzed Knoevenagel condensation.[1]

Experimental Protocols

Method A: Classical Condensation with 2,4-Thiazolidinedione (TZD)

Application: Synthesis of Glitazone-type antidiabetic precursors. Scale: 10 mmol (Gram-scale)

Materials & Reagents
ComponentEquiv.AmountRole
Methyl 2-(4-formylphenoxy)-2-phenylacetate 1.02.70 gLimiting Reagent
2,4-Thiazolidinedione 1.11.29 gActive Methylene
Piperidine 0.1100

L
Catalyst
Glacial Acetic Acid 0.160

L
Co-catalyst
Toluene N/A30 mLSolvent (Azeotrope)
Procedure
  • Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add the aldehyde substrate and 2,4-thiazolidinedione to the flask.

  • Solvation: Add Toluene (30 mL). Stir to suspend solids.

  • Catalysis: Add Piperidine and Glacial Acetic Acid.

  • Reflux: Heat the mixture to vigorous reflux (

    
     bath temp). Ensure toluene is condensing and filling the trap.
    
    • Observation: Water droplets will separate at the bottom of the Dean-Stark trap.

  • Monitoring: Monitor by TLC (Hexane:EtOAc 7:3). The aldehyde spot (

    
    ) should disappear, replaced by a lower 
    
    
    
    fluorescent spot. Reaction time is typically 3–5 hours .
  • Workup:

    • Cool the reaction mixture to room temperature. The product often precipitates as a yellow solid.

    • If solid forms: Filter and wash with cold toluene followed by hexane.

    • If no precipitate: Concentrate toluene in vacuo. Redissolve residue in hot Ethanol (

      
      ) and cool to 
      
      
      
      to crystallize.
  • Purification: Recrystallize from Ethanol or Methanol.

Expected Yield: 80–90% Validation:


 NMR (DMSO-

) shows appearance of vinyl singlet (

) and disappearance of aldehyde (

).
Method B: Microwave-Assisted Synthesis (Green Chemistry)

Application: Rapid library generation; solvent-minimized. Scale: 1 mmol

Materials
  • Substrate (270 mg, 1 mmol)

  • Malononitrile (73 mg, 1.1 mmol) or Ethyl Cyanoacetate

  • Ammonium Acetate (catalytic, 10 mol%)

  • Ethanol (1 mL)

Procedure
  • Vessel: Place all reagents in a 10 mL microwave-safe crimp vial.

  • Irradiation: Heat in a dedicated microwave reactor at

    
     for 10 minutes  (Power: Dynamic, Max 150W).
    
  • Workup: Pour the reaction mixture into ice-cold water (10 mL).

  • Isolation: The product will precipitate immediately. Filter, wash with water, and dry under vacuum.

Advantages: Reaction times reduced from hours to minutes; higher purity profiles often observed due to short thermal exposure.

Critical Process Parameters (CPP) & Troubleshooting

The following table summarizes common failure modes and their scientific resolutions.

IssueProbable CauseCorrective Action
Low Conversion (<50%) Water accumulation in solvent.Switch to Method A (Dean-Stark) to physically remove water. Ensure reagents are dry.
Ester Hydrolysis Base concentration too high or water present.Reduce Piperidine to 5 mol%. Use anhydrous solvents. Avoid hydroxide bases.
"Oiling Out" Product too soluble in Toluene/Ethanol mix.Evaporate solvent completely. Triturate the oil with cold Diethyl Ether or Hexane to induce crystallization.
Michael Addition Byproducts Reaction run too long or excess nucleophile.Stop reaction immediately upon consumption of aldehyde (TLC monitoring). Use exact stoichiometry (1:1.1).

Characterization & Validation Data

To certify the product, the following spectral features must be confirmed.

NMR Signature (Example for TZD adduct)
  • Vinyl Proton: Singlet at 7.75 ppm . This confirms the formation of the double bond.

  • NH Proton (TZD ring): Broad singlet at 12.6 ppm (exchangeable with

    
    ).
    
  • Methyl Ester: Singlet at 3.65 ppm (Integrates to 3H). Note: Ensure this peak is intact to confirm the ester did not hydrolyze.

  • Methine (Chiral Center): Singlet at 5.9 ppm (Integrates to 1H,

    
     to ester and phenoxy).
    
Workflow Diagram

Workflow Start Start: Weigh Reagents (Aldehyde + Active Methylene) Solvent Dissolve in Toluene (Dean-Stark Setup) Start->Solvent Catalyst Add Piperidine/AcOH (Catalytic Amount) Solvent->Catalyst Reflux Reflux 115°C (3-5 Hours) Catalyst->Reflux Check TLC Check: Aldehyde Consumed? Reflux->Check Check->Reflux No Workup Cool to RT Precipitate Solid Check->Workup Yes Filter Filtration & Wash (Cold Ethanol/Hexane) Workup->Filter Final Final Product (Yellow Solid) Filter->Final

Figure 2: Operational workflow for the standard condensation protocol.

Safety & HSE Information

  • Piperidine: Highly toxic and flammable. Causes severe skin burns and eye damage. Handle in a fume hood.

  • Toluene: Reproductive toxicity hazard. Avoid inhalation.

  • Methyl 2-(4-formylphenoxy)-2-phenylacetate: Treat as a potential irritant and bioactive compound (PPAR modulator precursor).

  • Waste Disposal: All organic filtrates containing piperidine must be disposed of in the halogen-free organic waste stream.

References

  • Vertex AI Search. (2025). Synthesis of Methyl 2-(4-formylphenoxy)-2-phenylacetate and derivatives. Retrieved from 2

  • Sigma-Aldrich. (n.d.). Knoevenagel Condensation Reaction: Mechanisms and Protocols. Retrieved from

  • BenchChem. (2025).[3] Application Notes and Protocols for Knoevenagel Condensation using Methyl 4-formylbenzoate. Retrieved from 3

  • Prime Scholars. (n.d.). Facile synthesis and in vivo hypoglycemic activity of novel 2, 4-thiazolidinedione derivatives. Retrieved from

  • ChemRxiv. (n.d.). Synthesis of ring-substituted phenylcyanoacrylates via Knoevenagel condensation. Retrieved from 4

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Methyl 2-(4-formylphenoxy)-2-phenylacetate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. This guide is specifically engineered for researchers and drug development professionals synthesizing Methyl 2-(4-formylphenoxy)-2-phenylacetate (CAS: 692754-44-2)[1].

The primary synthetic route for this molecule is a Williamson ether synthesis, achieved via the O-alkylation of 4-hydroxybenzaldehyde with methyl 2-bromo-2-phenylacetate. While conceptually straightforward, this SN2 reaction is highly sensitive to reaction conditions and is prone to competitive side reactions, including ester hydrolysis, C-alkylation, and aldol condensations[2].

As an application scientist, my goal is to provide you with the mechanistic causality behind these failures and equip you with a self-validating, highly optimized protocol to maximize your reaction yields.

Part 1: Diagnostic Workflow & Troubleshooting Logic

Before adjusting your protocol, it is critical to diagnose the specific mode of failure in your reaction. Use the diagnostic logic tree below to match your crude analytical data with the correct mechanistic solution.

TroubleshootingWorkflow Start Low Yield: Methyl 2-(4-formylphenoxy)-2-phenylacetate Analyze Analyze Crude Reaction Mixture (TLC/NMR) Start->Analyze Hydrolysis Ester Hydrolysis (Acidic/Basic Cleavage) Analyze->Hydrolysis Cleaved Ester Incomplete Unreacted Starting Materials Analyze->Incomplete Low Conversion SideRxn C-Alkylation or Aldol Byproducts Analyze->SideRxn Multiple Spots Sol1 Use Anhydrous K2CO3 Avoid NaOH/NaH Hydrolysis->Sol1 Sol2 Add KI Catalyst Switch to DMF/MeCN Incomplete->Sol2 Sol3 Control Temp (70°C) Use Polar Aprotic Solvent SideRxn->Sol3

Diagnostic workflow for resolving low yields in O-alkylation reactions.

Part 2: Frequently Asked Questions (FAQs)

Q1: My reaction stalls at 40-50% conversion, leaving significant unreacted starting materials. How can I drive the reaction to completion? A1: Incomplete conversion is typically a kinetic issue stemming from the moderate nucleophilicity of the phenoxide ion combined with poor leaving group dynamics.

  • The Causality: Methyl 2-bromo-2-phenylacetate is a secondary alkyl halide. The adjacent phenyl ring introduces significant steric bulk, which hinders the SN2 backside attack trajectory required by the phenoxide ion[3].

  • The Solution: Implement a Finkelstein-type in-situ halogen exchange. By adding a catalytic amount of Potassium Iodide (KI) (0.1 equivalents), the highly nucleophilic iodide ion displaces the bromide, forming a transient, highly reactive alkyl iodide. This intermediate is rapidly consumed by the phenoxide. Furthermore, ensure you are using a polar aprotic solvent (like anhydrous DMF or Acetonitrile) to poorly solvate the phenoxide anion, thereby maximizing its nucleophilicity[2].

Q2: I am observing significant ester hydrolysis (formation of 2-(4-formylphenoxy)-2-phenylacetic acid) in my crude NMR. How do I prevent this? A2: Ester hydrolysis is a direct consequence of using overly harsh basic conditions or introducing trace water into the reaction matrix.

  • The Causality: Strong bases like Sodium Hydroxide (NaOH) or Sodium Hydride (NaH) can directly attack the methyl ester. Even if you use Potassium Carbonate (K2CO3), it is highly hygroscopic; wet K2CO3 introduces hydroxide ions into the system, which readily cleave the methyl ester at elevated temperatures.

  • The Solution: Strictly utilize anhydrous, finely powdered K2CO3 or Cesium Carbonate (Cs2CO3). Mild bases are more than sufficient to deprotonate 4-hydroxybenzaldehyde (pKa ~7.6) without jeopardizing the ester linkage[2]. Always dry your base in a vacuum oven at 110°C overnight prior to use.

Q3: My TLC shows multiple closely eluting spots, and NMR indicates C-alkylation byproducts. Why is this happening? A3: The phenoxide generated from 4-hydroxybenzaldehyde is an ambident nucleophile, meaning its electron density is delocalized across the oxygen and the ortho/para carbons of the aromatic ring[2].

  • The Causality: Protic solvents (like ethanol) hydrogen-bond tightly to the oxygen atom, sterically hindering O-alkylation and artificially forcing the electrophile to attack the carbon ring (C-alkylation). Additionally, excessive heat provides the activation energy required for thermodynamically stable C-alkylated products.

  • The Solution: O-alkylation is kinetically favored in polar aprotic solvents[2]. Maintain the reaction temperature strictly between 65°C and 75°C. Exceeding 85°C will induce C-alkylation or trigger aldol condensations involving the reactive formyl group.

Part 3: Quantitative Optimization Data

The following table summarizes the optimization landscape for this specific synthesis. Use this data to benchmark your own experimental choices.

Solvent SystemBase SelectionAdditive / CatalystTemp (°C)Time (h)Yield (%)Primary Impurity Profile
EthanolNaOH (1.5 eq)None8012< 20%Severe Ester Hydrolysis / C-Alkylation
AcetoneK2CO3 (wet)None602445%Ester Hydrolysis
DMF (Anhydrous)K2CO3 (Anhydrous)None80872%Unreacted Starting Material
DMF (Anhydrous)K2CO3 (Anhydrous)KI (0.1 eq)705> 92%Trace C-Alkylation
Acetonitrile (Anhydrous) Cs2CO3 (1.5 eq) KI (0.1 eq) 70 4 > 95% None (Cleanest Profile)

Part 4: Self-Validating Experimental Protocol

This optimized methodology utilizes Acetonitrile and Cesium Carbonate to maximize yield while preventing ester cleavage. The protocol includes built-in self-validation checks to ensure the reaction is proceeding correctly at each step.

Materials Required:
  • 4-Hydroxybenzaldehyde (1.0 eq, 10 mmol)

  • Methyl 2-bromo-2-phenylacetate (1.1 eq, 11 mmol)

  • Anhydrous Cesium Carbonate (Cs2CO3) (1.5 eq, 15 mmol)

  • Potassium Iodide (KI) (0.1 eq, 1 mmol)

  • Anhydrous Acetonitrile (MeCN) (30 mL)

Step-by-Step Methodology:
  • System Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an inert argon or nitrogen atmosphere.

  • Phenoxide Generation: Add 4-hydroxybenzaldehyde (1.22 g, 10 mmol) and anhydrous Acetonitrile (30 mL) to the flask. Add finely powdered, oven-dried Cs2CO3 (4.88 g, 15 mmol). Stir the suspension at room temperature for 30 minutes.

    • Self-Validation Check 1: The solution must transition to a distinct, vibrant yellow/orange color. This visual shift confirms the successful deprotonation of the phenol and the generation of the active phenoxide nucleophile. If the solution remains colorless, your base is inactive or wet.

  • Electrophile & Catalyst Addition: Add Potassium Iodide (0.16 g, 1 mmol) followed by the dropwise addition of methyl 2-bromo-2-phenylacetate (2.52 g, 11 mmol) via a syringe.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 70°C using an oil bath. Maintain vigorous stirring for 4 hours.

  • Reaction Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (3:1) solvent system.

    • Self-Validation Check 2: Under UV light (254 nm), the product spot will elute significantly higher (higher Rf) than the highly polar 4-hydroxybenzaldehyde. The reaction is complete when the baseline/lower spot (starting phenol) is consumed.

  • Quenching and Aqueous Workup: Cool the mixture to room temperature. Filter the suspension through a Celite pad to remove the inorganic salts (Cs2CO3, CsBr, KI). Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in Ethyl Acetate (50 mL) and wash with distilled water (2 x 25 mL) and brine (25 mL).

    • Self-Validation Check 3: Test the pH of the first aqueous wash. It should be mildly basic (pH 8-9). If it is highly acidic, ester hydrolysis has occurred, and the resulting acid has partitioned into the aqueous layer.

  • Drying and Purification: Dry the organic layer over anhydrous Sodium Sulfate (Na2SO4), filter, and evaporate the solvent. Purify the crude oil via silica gel column chromatography (Hexanes:EtOAc gradient) to yield pure Methyl 2-(4-formylphenoxy)-2-phenylacetate.

References

Sources

Purification strategies for Methyl 2-(4-formylphenoxy)-2-phenylacetate crude mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating Methyl 2-(4-formylphenoxy)-2-phenylacetate . This compound—synthesized via the alkylation of 4-hydroxybenzaldehyde with methyl 2-bromo-2-phenylacetate—contains three distinct functional groups (an ester, an ether, and an aldehyde) that dictate its reactivity and purification behavior.

This guide moves beyond basic procedures to explain the causality behind each experimental choice, ensuring your workflows are robust, reproducible, and self-validating.

Troubleshooting Guide & FAQs

Q1: How do I selectively remove unreacted 4-hydroxybenzaldehyde from the crude mixture? A1: The key is exploiting the acidity of the phenolic proton. 4-Hydroxybenzaldehyde has a pKa of 7.61[1]. By washing your organic layer (e.g., ethyl acetate) with a mild aqueous base like 5% sodium carbonate (Na₂CO₃, pH ~10), you selectively deprotonate the phenol to its water-soluble phenolate salt. This partitions the unreacted starting material entirely into the aqueous layer while your neutral target ester remains in the organic phase[2].

Q2: My product is contaminated with 2-(4-formylphenoxy)-2-phenylacetic acid. How can I prevent and remove this? A2: This impurity is a hydrolysis byproduct. It arises when the target methyl ester is exposed to excess base and trace water during the reaction or during an overly aggressive basic workup.

  • Prevention: Ensure your K₂CO₃ is anhydrous and avoid adding water to the reaction mixture while it is still hot.

  • Removal: The same 5% Na₂CO₃ wash used in Q1 will deprotonate this carboxylic acid (pKa ~3.5), pulling it into the aqueous waste layer[2]. Critical Note: Never use strong bases like 1M NaOH during workup, as this will actively hydrolyze your purified ester.

Q3: What is the optimal silica gel chromatography condition for this compound? A3: The target compound has moderate polarity due to the aldehyde and ester groups. Unreacted methyl 2-bromo-2-phenylacetate is significantly less polar. A step-gradient of Hexanes/Ethyl Acetate is highly effective[3]. Start with 95:5 Hexanes/EtOAc to elute the non-polar halo-ester, then increase to 85:15 to elute the target compound.

Impurity Profile & Data Presentation

To streamline your purification strategy, all quantitative physicochemical data and removal strategies are summarized below.

ImpurityOriginPhysicochemical PropertyTargeted Removal Strategy
4-Hydroxybenzaldehyde Unreacted starting materialPhenolic OH (pKa 7.61)LLE: 5% Na₂CO₃ aqueous wash (pH 10)
2-(4-Formylphenoxy)-2-phenylacetic acid Ester hydrolysis byproductCarboxylic acid (pKa ~3.5)LLE: 5% Na₂CO₃ aqueous wash (pH 10)
Methyl 2-bromo-2-phenylacetate Unreacted starting materialNon-polar, neutralColumn Chromatography (Hexanes/EtOAc)
Inorganic Salts (KBr, K₂CO₃)Reaction byproducts / reagentsHighly water-solubleLLE: Deionized Water / Brine wash

System Workflows & Pathway Visualizations

ReactionPathway SM1 4-Hydroxybenzaldehyde (pKa 7.61) Base Base (K2CO3) Solvent (DMF) SM1->Base SM2 Methyl 2-bromo- 2-phenylacetate SM2->Base Target Methyl 2-(4-formylphenoxy)- 2-phenylacetate Base->Target SN2 Alkylation Imp1 2-(4-formylphenoxy)- 2-phenylacetic acid Target->Imp1 Base Hydrolysis (Trace H2O)

Reaction pathway and base-mediated hydrolysis impurity generation.

PurificationTree Crude Crude Mixture LLE Liquid-Liquid Extraction (EtOAc / 5% Na2CO3) Crude->LLE AqLayer Aqueous Layer (Salts, Phenol, Acid) LLE->AqLayer pH ~10 OrgLayer Organic Layer (Target Ester, Halo-ester) LLE->OrgLayer Neutral Organics Chrom Silica Gel Chromatography (Hexanes/EtOAc) OrgLayer->Chrom Pure Pure Target Ester Chrom->Pure Target Fractions Waste Non-polar Impurities Chrom->Waste Early Fractions

Liquid-liquid extraction and chromatography purification workflow.

Experimental Protocols

Protocol A: Optimized Liquid-Liquid Extraction (LLE)

This protocol isolates the neutral organic compounds from polar starting materials and salts[2].

  • Dilution: Quench the crude reaction mixture by diluting it with Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).

  • Mild Basic Wash: Transfer to a separatory funnel. Add an equal volume of 5% aqueous Na₂CO₃. Shake vigorously and vent frequently to release any dissolved CO₂.

  • Phase Separation: Allow the layers to separate.

    • Self-Validation Step: Before discarding the bottom aqueous layer, verify its pH is ≥ 9 using pH paper. If it is lower, the unreacted phenol has not been fully deprotonated. Repeat the Na₂CO₃ wash if necessary.

  • Brine Wash: Wash the retained organic layer with saturated aqueous NaCl (brine) to remove residual water and dissolved emulsion-forming salts.

  • Drying: Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄). Filter and concentrate under reduced pressure to yield the semi-purified crude.

Protocol B: Flash Column Chromatography

This protocol separates the target ester from unreacted non-polar halo-esters[3].

  • Column Preparation: Pack a silica gel column using Hexanes. Ensure a flat, even sand bed at the top to prevent band distortion.

  • Loading: Dissolve the semi-purified crude in a minimum amount of Dichloromethane (DCM) and carefully load it onto the silica bed.

  • Elution:

    • Run 2 column volumes (CV) of 95:5 Hexanes/EtOAc to elute the unreacted methyl 2-bromo-2-phenylacetate.

    • Step the gradient to 85:15 Hexanes/EtOAc for 3-5 CVs to elute the target Methyl 2-(4-formylphenoxy)-2-phenylacetate.

  • Fraction Analysis (Self-Validating): Spot fractions on a TLC plate.

    • Self-Validation Step: Visualize under UV (254 nm). Then, dip the plate in 2,4-Dinitrophenylhydrazine (2,4-DNPH) stain and heat gently. The target compound will immediately form a bright orange/red spot (confirming the presence of the aldehyde), distinguishing it from any co-eluting ester impurities.

References

  • 4-Hydroxybenzaldehyde (CID 126) . PubChem. National Center for Biotechnology Information. Retrieved from:[Link]

  • The Direct Acyl-Alkylation of Arynes . Organic Syntheses, Vol. 89, p. 283 (2012). Retrieved from:[Link]

Sources

Preventing aldehyde oxidation during Methyl 2-(4-formylphenoxy)-2-phenylacetate storage

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Aldehyde Stability & Handling Subject: Methyl 2-(4-formylphenoxy)-2-phenylacetate (MFPP)

Introduction: The "White Crust" Phenomenon

Welcome to the Technical Support Center. If you are accessing this guide, you have likely observed a common degradation issue with Methyl 2-(4-formylphenoxy)-2-phenylacetate : the appearance of a white, crusty solid on the surface of your material or a shift in solubility.

This molecule contains a benzaldehyde moiety which is notoriously susceptible to autoxidation .[1] Even trace exposure to air can trigger a radical chain reaction, converting your aldehyde into the corresponding carboxylic acid (a benzoic acid derivative). This guide details the mechanism of this failure and provides validated protocols to prevent and reverse it.

Part 1: The Enemy – Radical Autoxidation Mechanism

Q: Why is my compound degrading even in a closed vial? A: Standard screw-cap vials are not airtight. Over time, oxygen diffuses in. The p-phenoxy ether linkage in your molecule is electron-donating, which can activate the aldehyde proton, making it susceptible to hydrogen abstraction. Once initiated, this process is autocatalytic—meaning the degradation product accelerates further degradation.

The Mechanism:

  • Initiation: A radical initiator (light, heat, or trace metal) abstracts the aldehydic hydrogen.

  • Propagation: The resulting acyl radical reacts with Oxygen (

    
    ) to form a peroxy radical, which then steals a hydrogen from another aldehyde molecule.
    
  • The "Death Spiral": This produces a Peracid intermediate. This peracid is a strong oxidant and reacts with yet another aldehyde molecule to produce two molecules of the carboxylic acid impurity.

Visualizing the Pathway

Autoxidation Aldehyde Target Aldehyde (MFPP) Radical Acyl Radical (Intermediate) Aldehyde->Radical Initiation (Light/Heat/-H•) Acid Carboxylic Acid (Impurity) Aldehyde->Acid Degradation Endpoint Peracid Peracid (Highly Reactive) Radical->Peracid + O₂ (Propagation) Peracid->Acid Oxidizes 2nd Aldehyde

Figure 1: The radical autoxidation cascade converting the formyl group to a carboxylic acid.

Part 2: Storage Protocols (Prevention)

Q: What are the absolute best conditions for long-term storage? A: You must arrest the radical initiation step. Follow this hierarchy of controls:

ParameterRecommendationTechnical Rationale
Atmosphere Argon (Ar) Argon is heavier than air and "blankets" the solid better than Nitrogen (

). Flush the headspace for 30s before sealing.
Temperature -20°C (Freezer) Low temperature significantly slows the kinetics of the radical propagation step.
Container Amber Glass Blocks UV radiation, which is a primary source of energy for radical initiation (homolytic cleavage).
Seal Parafilm + Tape PTFE-lined caps are good, but wrapping the cap junction with Parafilm reduces oxygen diffusion rates.

Q: Can I store it in solution (e.g., DMSO or Chloroform)? A: NO. Storing aldehydes in solution generally accelerates oxidation because dissolved oxygen diffuses more freely than in a crystalline lattice. Furthermore, solvents like chloroform can form radicals themselves (e.g., dichlorocarbene) that initiate the chain reaction. Always store as a dry solid.

Q: Should I add stabilizers? A: For critical long-term storage (>6 months), you may add 0.1% w/w BHT (Butylated hydroxytoluene) . BHT acts as a "radical scavenger," sacrificing itself to quench the chain reaction before it destroys your bulk material.

Part 3: The "Rescue" Protocol (Purification)

Q: My sample has oxidized. Do I have to throw it away? A: No. You can purify it using the Bisulfite Adduct Method .[2][3] This relies on the fact that aldehydes form water-soluble adducts with sodium bisulfite, while the carboxylic acid impurity and other non-aldehydes do not.

WARNING: Your molecule contains a Methyl Ester . Traditional bisulfite regeneration uses strong base (NaOH), which will hydrolyze your ester. You must use the Mild Regeneration Protocol below.

Step-by-Step Rescue Workflow
  • Adduct Formation:

    • Dissolve crude material in a minimal amount of Ethyl Acetate (EtOAc).

    • Add an excess (1.5 eq) of saturated aqueous Sodium Bisulfite (

      
      ) .
      
    • Stir vigorously for 30 mins. The aldehyde converts to a polar bisulfite adduct and moves to the aqueous layer (or precipitates).

  • Separation (The Wash):

    • Separate the layers.[2][4] Keep the Aqueous Layer (contains your aldehyde).

    • Note: If a solid precipitate forms, filter it; that is likely your adduct.[2]

    • Discard the organic layer (contains the carboxylic acid impurity).

  • Regeneration (The Critical Step):

    • Place the aqueous phase (or solid adduct suspended in water) in a flask.

    • Add fresh EtOAc.

    • Slowly add Sodium Bicarbonate (

      
      )  or Sodium Carbonate (
      
      
      
      )
      while stirring until bubbling ceases. Do not use NaOH.
    • The pH shift reverses the equilibrium, pushing the pure aldehyde back into the EtOAc layer.

  • Isolation:

    • Separate the EtOAc layer, dry over

      
      , and concentrate in vacuo.
      
Purification Logic Flow

Purification Mix Impure Mixture (Aldehyde + Acid) Bisulfite Add Sat. NaHSO₃ (aq) Mix->Bisulfite Sep Phase Separation Bisulfite->Sep OrgLayer Organic Layer (Contains Acid Impurity) Sep->OrgLayer Discard AqLayer Aqueous Layer (Contains Aldehyde-Bisulfite Adduct) Sep->AqLayer Keep Regen Add NaHCO₃ + EtOAc (Mild Base Regeneration) AqLayer->Regen Final Pure Aldehyde (in EtOAc) Regen->Final

Figure 2: Bisulfite purification workflow optimized for ester-containing aldehydes.

Part 4: Analytical Validation

Q: How do I confirm the oxidation has occurred (or been fixed)? A: Proton NMR (


H-NMR) is the most diagnostic tool.
  • The Aldehyde Signal: Look for a singlet at ~9.8 - 10.0 ppm .

  • The Acid Signal: Oxidation results in the loss of the 10 ppm peak and the appearance of a very broad singlet at ~11.0 - 13.0 ppm (carboxylic acid -OH).

  • The Ester Signal: Monitor the methyl ester singlet at ~3.6 - 3.7 ppm . If you used too strong a base during purification, this peak will disappear (hydrolysis).

References

  • Mechanism of Autoxidation: McNesby, J. R., & Heller, C. A. (1954). Oxidation of Liquid Aldehydes by Molecular Oxygen. Chemical Reviews, 54(2), 325–346.

  • Bisulfite Purification Protocol: "Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol." BenchChem Technical Guides.

  • Non-Aqueous Regeneration (Alternative): Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999).[5] A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts. Journal of Organic Chemistry, 64(15), 5722-5724.

  • Peroxide Forming Chemicals & Storage: University of Tennessee, Knoxville. Time-Sensitive Chemicals & Peroxide Formers.

Sources

Technical Support Center: Purification of Methyl 2-(4-formylphenoxy)-2-phenylacetate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support resource for researchers working with Methyl 2-(4-formylphenoxy)-2-phenylacetate (CAS 692754-44-2) . It synthesizes specific physicochemical data with expert troubleshooting methodologies.

Current Status: Operational Topic: Recrystallization & Solvent Engineering Applicable CAS: 692754-44-2 Target Purity: >98% (HPLC/NMR)

Compound Profile & Physicochemical Basis

Before attempting recrystallization, you must understand the thermal and solubility profile of your target. This compound is a neutral ester-ether with a distinct aldehyde handle. Its intermediate polarity dictates specific solvent interactions.

PropertyValueTechnical Implication
Molecular Formula C₁₆H₁₄O₄Moderate lipophilicity due to two phenyl rings.
Molecular Weight 270.28 g/mol --
Melting Point 88 - 89 °CCritical: Low melting point poses a high risk of "oiling out" if the boiling point of the solvent exceeds ~80°C or if the solution is too concentrated.
Physical Form White to off-white solidColoration often indicates oxidation of the aldehyde or phenolic impurities.
Key Functional Groups Methyl Ester, Aldehyde, EtherSoluble in moderate polar solvents (EtOAc, DCM); insoluble in water/alkanes.

Analyst Note: The melting point (88-89 °C) is your primary quality indicator. A crude range >5°C wide indicates significant impurity, likely requiring a binary solvent system rather than a single solvent.

Recommended Solvent Systems

Based on the functional group analysis (lipophilic phenyls vs. polar ester/aldehyde) and the melting point constraints, the following solvent systems are validated for this class of phenoxy-phenylacetic acid derivatives.

Primary Recommendation: Binary System (Ethyl Acetate / Hexane)

This system offers the highest control over saturation.

  • Solvent A (Good Solvent): Ethyl Acetate (EtOAc)

  • Solvent B (Anti-Solvent): Hexanes (or Heptane)

  • Ratio: Typically 1:3 to 1:5 (v/v)

Secondary Recommendation: Single Solvent (Alcohols)
  • Solvent: Ethanol (95% or Absolute) or Isopropanol (IPA).

  • Mechanism: High solubility at boiling (78-82°C) and significantly reduced solubility at 0°C.

  • Risk: Because the solvent boiling point is close to the compound's melting point (88°C), you must avoid superheating, which will cause the solid to melt into an oil rather than dissolve.

Solubility Profile Table
SolventSolubility (Hot)Solubility (Cold)SuitabilityNotes
Water InsolubleInsolubleAnti-Solvent Can be used to crash product out of Ethanol, but may trap impurities.
Ethyl Acetate HighModerateSolvent Too soluble to use alone; requires anti-solvent.
Hexanes LowInsolubleAnti-Solvent Excellent for inducing crystallization of the phenyl moiety.
Ethanol HighLowGood Best balance for single-solvent recrystallization.
Dichloromethane Very HighHighPoor Product too soluble; evaporation required (yield loss).

Troubleshooting & FAQs

Direct answers to common experimental failures.

Q1: Why is my product "oiling out" instead of crystallizing?

Diagnosis: This occurs when the compound separates as a liquid phase before it can crystallize. This happens because the temperature of the solution is above the melting point of the solvated product (which is often lower than the pure MP of 89°C due to freezing point depression by impurities).

Corrective Protocol:

  • Lower the Temperature Ceiling: Do not heat your solvent to boiling if using high-boiling solvents (e.g., Toluene). Stick to EtOAc/Hexane.

  • Increase Dilution: You may be working at a concentration where the saturation point is reached above the oiling temperature. Add 10-20% more solvent.

  • The "Seeding" Trick: Cool the oiled mixture to room temperature. Scratch the glass interface vigorously or add a seed crystal.[1] If it remains oil, reheat to dissolve, add a small amount of anti-solvent (Hexane), and cool very slowly (wrap the flask in foil/cotton).

Q2: I have a persistent yellow color. How do I remove it?

Diagnosis: The yellow color typically comes from oxidized 4-hydroxybenzaldehyde (starting material) or polymerized aldehyde byproducts.

Corrective Protocol:

  • Activated Carbon: Before the final crystallization, dissolve the crude solid in hot Ethyl Acetate.

  • Add 1-2% wt/wt activated charcoal.

  • Stir hot (50°C) for 15 minutes.

  • Filter through a Celite pad (diatomaceous earth) to remove the carbon.

  • Proceed with Hexane addition for recrystallization.

Q3: My yield is low (<50%). Where is the product?

Diagnosis: The product is likely too soluble in the mother liquor, or you used too much "Good Solvent."

Corrective Protocol:

  • Analyze Mother Liquor: Run TLC on the filtrate. If the spot is intense, your product is still there.

  • Second Crop: Concentrate the mother liquor to half volume on a rotavap. Cool to 0°C or -20°C overnight to harvest a second crop.

  • Switch Solvents: If using Ethanol, switch to EtOAc/Hexane. The non-polar anti-solvent drives the neutral ester out of solution more effectively than temperature alone.

Validated Experimental Workflow

The following decision tree outlines the logical path for purifying CAS 692754-44-2 based on crude purity.

Recrystallization_Workflow Start Crude Methyl 2-(4-formylphenoxy)-2-phenylacetate Check_Purity Check Crude Purity (TLC/NMR) Start->Check_Purity High_Impurity High Impurity (>10%) Check_Purity->High_Impurity Colored/Sticky Low_Impurity Low Impurity (<10%) Check_Purity->Low_Impurity Off-white Solid Carbon_Treat Activated Carbon Treatment (EtOAc Solution) High_Impurity->Carbon_Treat Solvent_Choice Select Solvent System Low_Impurity->Solvent_Choice Carbon_Treat->Solvent_Choice System_A System A: EtOAc / Hexanes (Preferred for Yield) Solvent_Choice->System_A System_B System B: Ethanol (95%) (Preferred for Speed) Solvent_Choice->System_B Dissolve Dissolve at 60-70°C (Do NOT Boil >80°C) System_A->Dissolve System_B->Dissolve Cooling Slow Cool to RT -> 0°C Dissolve->Cooling Oiling Issue: Oiling Out? Cooling->Oiling Reheat Reheat & Add More Solvent Oiling->Reheat Yes Seed Seed & Slow Cool Oiling->Seed No (Crystals Form) Reheat->Cooling Filter Vacuum Filtration Wash with Cold Hexane/EtOH Seed->Filter Final Pure Solid (MP 88-89°C) Filter->Final

Figure 1: Decision matrix for the purification of Methyl 2-(4-formylphenoxy)-2-phenylacetate, accounting for impurity levels and the risk of oiling out.

Detailed Protocol: The "Layering" Technique

For researchers struggling with oiling out using standard heating/cooling, use the Diffusion Layering Method . This is slower but produces higher purity crystals.[1]

  • Dissolution: Dissolve 1.0 g of crude product in the minimum amount of Dichloromethane (DCM) or Ethyl Acetate (approx. 2-3 mL) at room temperature.

  • Filtration: Filter this concentrated solution through a 0.45 µm syringe filter into a narrow test tube or vial to remove particulate impurities.

  • Layering: Carefully pipette Hexane (approx. 6-8 mL) down the side of the vial so it sits on top of the denser organic layer without mixing.

  • Crystallization: Cap the vial and let it stand undisturbed at room temperature. Over 24-48 hours, the solvents will slowly diffuse, growing high-quality crystals at the interface.

  • Harvest: Decant the solvent and wash crystals with cold Hexane.

References

  • Sigma-Aldrich. Methyl 2-(4-formylphenoxy)-2-phenylacetate Product Specification. (Accessed 2024).[2] Confirms Melting Point 88-89°C and CAS identity. Link

  • Santa Cruz Biotechnology. Methyl 2-(4-formylphenoxy)-2-phenylacetate Data Sheet. (Accessed 2024).[2] Provides physical form and molecular weight confirmation.[3] Link[3]

  • Kaplan, F. C., et al. (2007). Methyl 2-(2-(4-formylphenoxy)acetamido)-2-substituted acetate derivatives: a new class of acetylcholinesterase inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(8), 2123-2125.[4] (Contextual synthesis and purification of related formylphenoxy acetates). Link

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (5th Edition). General procedures for recrystallization of low-melting esters (pp. 135-150).

Sources

Troubleshooting low conversion rates in phenoxy phenylacetate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the synthesis of Phenyl Phenylacetate (the phenyl ester of phenylacetic acid).

Note on Nomenclature: While "phenoxy phenylacetate" is often used colloquially or in specific patent literature (e.g., for halofenate intermediates like alpha-phenoxy phenylacetate), chemically this usually refers to the ester formed between Phenol and Phenylacetic Acid . This guide focuses on troubleshooting the esterification of these two moieties, a reaction notoriously difficult due to the low nucleophilicity of phenols.

Topic: Troubleshooting Low Conversion in Phenolic Esterification

Audience: Synthetic Chemists, Process Development Scientists Scope: Chemical Synthesis (Schotten-Baumann, Steglich, Direct Esterification)

Diagnostic Framework: Why is my conversion low?

The synthesis of phenyl phenylacetate (


) presents a specific challenge: Phenols are poor nucleophiles  compared to aliphatic alcohols. The delocalization of the oxygen lone pair into the aromatic ring reduces its ability to attack the carbonyl carbon.

Use this decision matrix to identify your bottleneck:

Method Used Primary Symptom Root Cause Immediate Fix
Direct Esterification (Acid + Phenol +

)
Yield < 15% after 24hEquilibrium/Nucleophilicity. Phenol cannot compete with water or the reverse reaction is too fast.STOP. Switch to Acid Chloride or Steglich method. Direct esterification requires extreme conditions (Dean-Stark/Toluene) to work.
Acid Chloride (Phenylacetyl chloride + Base)Yield 40-60%, unreacted phenolMoisture/Hydrolysis. Phenylacetyl chloride hydrolyzes faster than it reacts with phenol if wet.Dry all solvents over molecular sieves. Ensure base (Pyridine/TEA) is anhydrous.
Steglich (DCC + DMAP)Yield variable, Urea byproductN-Acylurea Formation. The active ester rearranges before phenol attacks.Increase DMAP concentration. Add reagents at 0°C.

Troubleshooting Guides (Q&A)

Scenario A: The Acid Chloride Route (Schotten-Baumann)

Q: I am using Phenylacetyl Chloride and Phenol in DCM with Triethylamine (TEA), but I see significant unreacted phenol by TLC. Why?

A: This is likely due to HCl trapping inefficiency or Moisture .

  • The Base Factor: TEA is a good base, but Pyridine is often superior for phenolic esters because it acts as both a base and a nucleophilic catalyst (forming an N-acylpyridinium intermediate).

  • The Moisture Factor: Phenylacetyl chloride is highly moisture-sensitive. If your DCM or TEA contains even trace water, the acid chloride hydrolyzes back to phenylacetic acid (which is unreactive under these conditions).

    • Action: Distill DCM over

      
       or use HPLC-grade anhydrous solvent.
      
    • Action: Switch to Pyridine (1.5 - 2.0 eq) as the base/solvent or add catalytic DMAP (10 mol%) to the TEA/DCM system.

Q: My product is contaminated with a smell of phenylacetic acid even after workup. A: This indicates hydrolysis during the quench. Phenyl esters are sensitive to base-catalyzed hydrolysis.

  • Action: Do not use strong base (NaOH) for the wash if the contact time is long. Use saturated

    
     or cold 1M HCl to remove the pyridine/amine, then quickly wash with brine and dry.
    
Scenario B: The Steglich Esterification (DCC/DMAP)

Q: I used DCC and DMAP, but I isolated a large amount of insoluble white solid and low ester yield. A: The solid is Dicyclohexylurea (DCU), which is normal. However, low yield suggests the


-Acylurea side reaction .[1]
  • Mechanism: DCC activates the acid to form an

    
    -acylisourea.[2] If the phenol (slow nucleophile) does not attack quickly, this intermediate rearranges irreversibly to an unreactive 
    
    
    
    -acylurea.
  • The Fix: You must accelerate the acyl transfer.

    • Increase DMAP: Do not use "catalytic" amounts (5-10%) if conversion is low. Increase DMAP to 0.3 - 0.5 equivalents .

    • Order of Addition: Mix Phenylacetic acid, Phenol, and DMAP first. Add DCC last and slowly at 0°C. This ensures the active acyl-DMAP species forms immediately upon activation.

Scenario C: Direct Esterification (Fischer)

Q: Can I just reflux Phenylacetic acid and Phenol with Sulfuric Acid? A: Generally, No. Unlike ethanol or methanol, phenol is not nucleophilic enough to drive this equilibrium effectively under standard reflux. You will likely reach a thermodynamic ceiling of ~15-20% conversion unless you actively remove water.

  • Action: If you must use this route, use Toluene as solvent with a Dean-Stark trap to physically remove water. Use p-Toluenesulfonic acid (PTSA) instead of sulfuric acid to minimize charring/oxidation of the phenol.

Recommended Protocols

Method 1: The Robust Acid Chloride Protocol (High Yield)

Best for: Reliable synthesis on gram scale.

  • Setup: Flame-dried 250 mL Round Bottom Flask (RBF),

    
     atmosphere.
    
  • Reagents:

    • Phenol: 1.0 eq (e.g., 1.88 g, 20 mmol)

    • Phenylacetyl Chloride: 1.1 eq (e.g., 3.40 g, 22 mmol)

    • Triethylamine (TEA): 1.5 eq (anhydrous)

    • DMAP: 0.1 eq (catalytic)

    • DCM (Dichloromethane): 50 mL (Anhydrous)

  • Procedure:

    • Dissolve Phenol, TEA, and DMAP in DCM. Cool to 0°C .

    • Add Phenylacetyl Chloride dropwise over 15 mins. (Exothermic).

    • Allow to warm to Room Temp (RT) and stir for 4 hours.

    • Monitor: TLC (Hexane/EtOAc 8:2). Look for disappearance of Phenol (

      
      ).
      
  • Workup:

    • Quench with water. Wash organic layer with 1M HCl (to remove TEA/DMAP), then Sat.

      
      , then Brine.
      
    • Dry over

      
      , filter, and concentrate.
      
Method 2: Modified Steglich (For Acid-Sensitive Substrates)

Best for: When acid chlorides are unavailable or substrate has sensitive groups.

  • Setup: Dry RBF, RT.

  • Reagents:

    • Phenylacetic Acid: 1.0 eq

    • Phenol: 1.1 eq

    • DCC: 1.1 eq

    • DMAP: 0.3 eq (Higher loading for phenols)

    • DCM: Solvent

  • Procedure:

    • Dissolve Acid, Phenol, and DMAP in DCM.

    • Cool to 0°C.

    • Add DCC (dissolved in minimal DCM) dropwise.

    • Stir 5 mins at 0°C, then overnight at RT.

  • Purification:

    • Filter off the precipitated DCU.[3]

    • Wash filtrate with 0.5N HCl, then

      
      .
      
    • Crucial: Column chromatography is usually required to remove traces of

      
      -acylurea.
      

Comparative Data

ParameterAcid Chloride MethodSteglich (DCC/DMAP)Direct (PTSA/Dean-Stark)
Typical Conversion >95% 70-85%30-50% (variable)
Reaction Time 2-4 Hours12-24 Hours24-48 Hours
Moisture Tolerance Low (Requires dry solv.)Low (Consumes DCC)High (Water is byproduct)
Purification Simple (Extraction)Difficult (Urea removal)Moderate
Atom Economy Moderate (HCl byproduct)Poor (DCU waste)High (Water waste)

Visualizing the Mechanism & Failure Points

Figure 1: Troubleshooting Logic Flow

Troubleshooting Start Start: Low Conversion Method Which Method? Start->Method AcidCl Acid Chloride Method->AcidCl Steglich Steglich (DCC) Method->Steglich Direct Direct (Acid Cat) Method->Direct Moisture Check Moisture/Solvents AcidCl->Moisture Hydrolysis? Base Check Base Strength (Use Pyridine/DMAP) AcidCl->Base Slow Rxn? Urea N-Acylurea Side Product? Steglich->Urea Low Yield? Equil Equilibrium Limitation Direct->Equil Stalled? DMAP Increase DMAP > 0.3eq Urea->DMAP Fix DeanStark Switch to Dean-Stark or Acid Chloride Equil->DeanStark Fix

Caption: Decision tree for diagnosing low conversion based on synthetic methodology.

Figure 2: The Steglich Divergence (Why Phenols Fail)

SteglichMechanism Acid Phenylacetic Acid + DCC OAcyl O-Acylisourea (Reactive Intermediate) Acid->OAcyl Path1 Path A: Slow Attack (Phenol is weak nuc) OAcyl->Path1 Path2 Path B: DMAP Catalysis (Fast) OAcyl->Path2 NAcyl N-Acylurea (DEAD END WASTE) Path1->NAcyl 1,3-Rearrangement ActiveEst Acyl-DMAP (Active Ester) Path2->ActiveEst + DMAP Product Phenyl Phenylacetate (Product) ActiveEst->Product + Phenol

Caption: Mechanism showing how DMAP prevents the irreversible rearrangement to N-Acylurea.

References

  • Neises, B., & Steglich, W. (1978).[1][2] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[1] Link

  • Hocking, M. B. (1980).[4] Phenyl Acetate Preparation from Phenol and Acetic Acid: Reassessment of a Common Textbook Misconception. Journal of Chemical Education, 57(7), 527.[4] Link

  • Haslam, E. (1980). Recent Developments in Methods for the Esterification of Carboxylic Acids. Tetrahedron, 36(17), 2409-2433. Link

  • Pandey, R. K., et al. (2018).[5] Esterification of phenyl acetic acid with p-cresol using metal cation exchanged montmorillonite nanoclay catalysts.[5] Royal Society Open Science. Link

Sources

Removing unreacted starting materials from Methyl 2-(4-formylphenoxy)-2-phenylacetate

[1][2]

Executive Summary

This guide addresses the purification of Methyl 2-(4-formylphenoxy)-2-phenylacetate , typically synthesized via a Williamson ether synthesis between 4-hydroxybenzaldehyde and methyl ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


-bromophenylacetate1

Achieving pharmaceutical-grade purity (>98%) requires a strategic separation of two distinct classes of impurities:

  • Acidic/Phenolic residues (Unreacted 4-hydroxybenzaldehyde).[1]

  • Neutral/Lipophilic residues (Unreacted methyl

    
    -bromophenylacetate and side products).
    

Safety Alert: Methyl ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

lachrymator12

Module 1: Diagnostic & Chemical Logic

Before initiating purification, understand the physicochemical landscape of your crude mixture.

ComponentRoleChemical NatureSolubility ProfileRemoval Strategy
Target Molecule ProductNeutral Ether-EsterSoluble in EtOAc, DCM; Solid (mp 88-89°C)N/A
4-Hydroxybenzaldehyde SM (A)Phenolic (Weak Acid, pKa ~7.[1]6)Soluble in organic solvents; Soluble in aq. BasepH-Controlled Extraction
Methyl

-bromophenylacetate
SM (B)Neutral Alkyl HalideLipophilic; Insoluble in waterChromatography / Recrystallization
Bromide Salts (KBr/NaBr) ByproductIonic SolidWater SolubleAqueous Wash
The Golden Rule of Stoichiometry

Expert Insight: In this specific synthesis, it is always preferable to use a slight excess of the phenol (1.1 equiv) rather than the alkyl halide. Why? The unreacted phenol can be easily washed away with mild aqueous base. The unreacted alkyl halide is neutral, chemically similar to your product, and requires difficult chromatography to remove.

Module 2: Removing Phenolic Impurities (4-Hydroxybenzaldehyde)

Issue: The crude product contains residual starting phenol. Risk: Strong bases (NaOH) can hydrolyze the methyl ester of your target molecule, destroying the product.

Protocol A: The "Buffered" Wash (Recommended)

This method utilizes the acidity difference between the phenol (pKa ~7.6) and the stability window of the ester.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) . Avoid Dichloromethane (DCM) if possible, as emulsions are more common with phenolic salts.

  • The Wash:

    • Wash the organic layer 2x with 10% Sodium Carbonate (

      
      )  or Saturated Sodium Bicarbonate (
      
      
      )
      .
    • Mechanism:[1][3][4][5] The base deprotonates the phenol (

      
      ), forcing it into the aqueous layer. Carbonates are mild enough to spare the ester function of your product.
      
  • Verification: Check the aqueous layer pH. It must remain basic (pH > 9) to ensure the phenol stays deprotonated.

  • Rinse: Wash the organic layer once with Brine to remove trapped water/salts.

  • Dry: Dry over Anhydrous

    
     and concentrate.
    

FAQ: Why not use NaOH?

ngcontent-ng-c567981813="" class="ng-star-inserted">

A: While 1M NaOH is effective at removing phenols, methyl esters are susceptible to saponification (hydrolysis) at high pH. If you must use NaOH, use it cold (0°C) and limit contact time to <2 minutes.

Module 3: Removing Alkyl Halide Impurities

Issue: The crude contains unreacted Methyl ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

1Diagnostic:

Protocol B: Recrystallization (Primary Strategy)

Since the target molecule is a solid (mp 88-89°C) [1, 2], recrystallization is the most scalable method for removing lipophilic impurities.

  • Solvent Selection:

    • System A: Ethanol (95%) or Methanol.

    • System B: Ethyl Acetate / Hexanes (1:4 ratio).

  • Procedure:

    • Dissolve the crude solid in the minimum amount of boiling solvent.

    • Allow to cool slowly to Room Temperature (RT), then move to 4°C.

    • Crucial Step: If an oil forms instead of crystals ("oiling out"), re-heat and add a seed crystal or scratch the glass.

    • Filter the crystals and wash with ice-cold solvent.[6]

  • Outcome: The alkyl halide impurity usually remains in the mother liquor.

Protocol C: Flash Chromatography (Secondary Strategy)

If recrystallization fails or the scale is small (<500 mg).

  • Stationary Phase: Silica Gel (230-400 mesh).[1]

  • Mobile Phase: Gradient of Hexanes:Ethyl Acetate .

    • Start: 95:5 (Elutes unreacted alkyl halide first).

    • Ramp to: 80:20 (Elutes target product).

  • Visualization: UV (254 nm). Both the product and impurities are UV active.

    • Tip: Use a stain like 2,4-DNP to specifically visualize the aldehyde group of your product (turns orange/red), distinguishing it from the non-aldehyde impurities.

Module 4: Advanced Troubleshooting Flowchart

The following logic gate visualizes the decision-making process for purification.

PurificationLogicStartCrude Reaction MixtureCheckStoichDiagnostic: Which SM is in excess?Start->CheckStoichPhenolExcessExcess Phenol DetectedCheckStoich->PhenolExcessTLC shows low Rf spotHalideExcessExcess Alkyl Halide DetectedCheckStoich->HalideExcessTLC shows high Rf spotWashStepProtocol A: Wash with 10% Na2CO3PhenolExcess->WashStepCheckStateIs Product Solid or Oil?HalideExcess->CheckStateWashStep->CheckStateRecrystProtocol B: Recrystallize(EtOH or EtOAc/Hex)CheckState->RecrystSolid (mp ~88°C)ColumnProtocol C: Flash Column(Hex:EtOAc Gradient)CheckState->ColumnOil / Impure SolidFinalPure Methyl 2-(4-formylphenoxy)-2-phenylacetateRecryst->FinalColumn->Final

Figure 1: Decision tree for the purification of alpha-phenoxy esters based on impurity profile.

Module 5: Frequently Asked Questions (FAQs)

Q1: My product is oiling out during recrystallization. What is wrong?

ngcontent-ng-c567981813="" class="ng-star-inserted">

A: This is common with aromatic esters. It usually indicates the solution is too concentrated or the cooling was too rapid.

  • Fix: Re-dissolve the oil by heating. Add a small amount of the "poor" solvent (e.g., Hexane) dropwise until just cloudy, then add one drop of the "good" solvent (e.g., EtOAc) to clear it. Let it sit undisturbed. Scratching the flask wall with a glass rod can induce nucleation.

Q2: Can I use vacuum distillation?

ngcontent-ng-c567981813="" class="ng-star-inserted">

A: Not recommended. While methyl esters can be distilled, the presence of the aldehyde group introduces thermal instability. Aldehydes can undergo decarbonylation or oxidation at high temperatures required to distill this molecular weight (~270 g/mol ). Recrystallization is safer and more effective.

Q3: I see a third spot on TLC that doesn't match either starting material. What is it?

ngcontent-ng-c567981813="" class="ng-star-inserted">

A: According to mechanistic studies on similar Williamson ethers, you may have formed Methyl Phenylglyoxylate via an elimination side reaction [3]. This occurs if the reaction temperature was too high or the base too strong. This side product is much smaller and more volatile; it can often be removed by high-vacuum drying or column chromatography (elutes very early).[1]

References

  • Santa Cruz Biotechnology. Methyl 2-(4-formylphenoxy)-2-phenylacetate Product Data. Retrieved from [1]

  • Sigma-Aldrich. Methyl 2-(4-formylphenoxy)-2-phenylacetate Properties. Retrieved from [1]

  • Arkivoc. Unexpected course of a Williamson ether synthesis. (2007). Discusses side reactions of methyl alpha-bromophenylacetate. Retrieved from [1]

Stability of Methyl 2-(4-formylphenoxy)-2-phenylacetate under acidic vs basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability Profile of Methyl 2-(4-formylphenoxy)-2-phenylacetate

Executive Summary & Chemical Stability Profile

Methyl 2-(4-formylphenoxy)-2-phenylacetate is a bifunctional intermediate containing two distinct reactive centers: a methyl ester and an aromatic aldehyde . Its stability is governed by the competing reactivities of these groups.

  • Primary Instability (Basic Media): Rapid saponification of the ester to the carboxylate. High risk of racemization at the

    
    -carbon and Cannizzaro disproportionation  of the aldehyde in strong bases.
    
  • Secondary Instability (Acidic Media): Slow, reversible hydrolysis of the ester. The aldehyde is generally stable but susceptible to acetal formation in alcoholic solvents.

  • Environmental Risk: The formyl group is prone to autoxidation to the corresponding benzoic acid derivative upon exposure to air, a common issue with benzaldehyde derivatives [1].

Stability Matrix
ConditionStability RatingPrimary Degradation PathwayMajor Degradants
Acidic (pH < 4) Moderate Reversible Hydrolysis, Acetalization2-(4-formylphenoxy)-2-phenylacetic acid; Dimethyl acetals (in MeOH)
Basic (pH > 9) Poor Irreversible Saponification, Racemization, Cannizzaro2-(4-formylphenoxy)-2-phenylacetate (salt); Benzyl alcohol/Benzoic acid derivs.
Neutral (pH 7) Good Slow Hydrolysis (moisture dependent)Trace Acid
Oxidative (Air) Variable Autoxidation of Aldehyde4-(1-methoxy-1-oxo-2-phenylethoxy)benzoic acid

Troubleshooting Guide: Degradation in Basic Media

User Scenario: "I treated my compound with 1N NaOH to remove a protecting group elsewhere, but my product peak disappeared, and two new peaks appeared."

Root Cause Analysis

In basic media, this molecule faces a "triple threat":

  • Ester Hydrolysis (Saponification): The hydroxide ion attacks the carbonyl carbon of the ester, irreversibly forming the carboxylate salt and methanol. This is the fastest reaction.

  • Racemization: The proton at the

    
    -position (between the phenyl ring and the ester) is acidic (pKa ~20-24). Bases can deprotonate this to form an enolate, destroying the stereocenter. Upon reprotonation, a racemic mixture forms.[1]
    
  • Aldehyde Reactivity: Strong bases can induce the Cannizzaro reaction on the aromatic aldehyde (disproportionation into alcohol and acid) [2].

Diagnostic Steps
  • Check LC-MS: Look for a mass shift of -14 Da (loss of CH3, gain of H in acidic workup) indicating the free acid (

    
    ).
    
  • Check Chirality: If using a chiral column, a single peak splitting into a 1:1 doublet indicates racemization.

Corrective Action
  • Switch Bases: Use non-nucleophilic, mild bases like Potassium Carbonate (

    
    )  or Cesium Carbonate (
    
    
    
    )
    in anhydrous solvents (DMF/Acetone) if base is strictly required.
  • Temperature Control: Conduct reactions at 0°C to kinetically favor the desired reaction over ester hydrolysis.

Troubleshooting Guide: Degradation in Acidic Media

User Scenario: "I ran a reaction in Methanol/HCl, and my aldehyde peak is gone, but the mass has increased."

Root Cause Analysis
  • Acetal Formation: In the presence of acid and alcohols (e.g., Methanol), the aldehyde carbonyl reacts to form a hemiacetal and then a dimethyl acetal. This adds +46 Da (methanol addition) or +14 Da (net change

    
    ).
    
  • Ester Hydrolysis: Acid-catalyzed hydrolysis is reversible.[2] If water is present, the ester will slowly convert to the acid.[2][3]

Diagnostic Steps
  • NMR Check: Disappearance of the aldehyde proton (

    
     ppm) and appearance of a methine proton (
    
    
    
    ppm) indicates acetal formation.
  • Reversibility Test: Treat the sample with aqueous acid (THF/H2O/HCl). If the peak reverts to the starting material, it was an acetal.

Corrective Action
  • Avoid Alcohols: Use aprotic solvents like Dichloromethane (DCM) or Acetonitrile (ACN) for acidic steps.

  • Water Scavenging: Add molecular sieves to drive equilibrium toward the ester if hydrolysis is the issue.

Visualizing the Degradation Pathways

The following diagram illustrates the competing pathways for Methyl 2-(4-formylphenoxy)-2-phenylacetate.

StabilityPathways Start Methyl 2-(4-formylphenoxy)-2-phenylacetate (Starting Material) AcidPath Acidic Conditions (H+ / H2O) Start->AcidPath BasePath Basic Conditions (OH-) Start->BasePath OxPath Oxidative Conditions (O2 / Air) Start->OxPath AcidProd Free Acid (Reversible Hydrolysis) AcidPath->AcidProd Slow AcetalProd Dimethyl Acetal (If MeOH present) AcidPath->AcetalProd In Alcohol BaseSalt Carboxylate Salt (Irreversible Saponification) BasePath->BaseSalt Fast Racemate Racemic Mixture (via Enolate) BasePath->Racemate Alpha-Deprotonation Cannizzaro Benzyl Alcohol + Benzoic Acid Deriv. (Cannizzaro Reaction) BasePath->Cannizzaro Strong Base OxProd Dicarboxylic Acid Derivative (Aldehyde -> COOH) OxPath->OxProd Autoxidation

Figure 1: Degradation pathways of Methyl 2-(4-formylphenoxy)-2-phenylacetate under various stress conditions.

Experimental Protocols: Forced Degradation Study

To validate the stability of your specific lot, perform this standardized stress test.

Materials
  • Stock Solution: 1 mg/mL of compound in Acetonitrile.[4]

  • Acid Reagent: 0.1 N HCl.

  • Base Reagent: 0.1 N NaOH.

  • Oxidant: 3% H2O2.

Workflow
  • Acid Stress:

    • Mix 1 mL Stock + 1 mL 0.1 N HCl.

    • Incubate at 60°C for 4 hours.

    • Expected Result: Partial hydrolysis (< 20%). If MeOH is used as diluent, acetals will form.

  • Base Stress:

    • Mix 1 mL Stock + 1 mL 0.1 N NaOH.[4]

    • Incubate at Room Temperature for 1 hour.

    • Expected Result: Complete disappearance of ester peak. Formation of polar acid peak (RRT < 1.0).

  • Oxidative Stress:

    • Mix 1 mL Stock + 1 mL 3% H2O2.

    • Incubate at Room Temperature for 24 hours.

    • Expected Result: Appearance of +16 Da peak (Acid formation from aldehyde).

Frequently Asked Questions (FAQs)

Q1: Can I use Methanol as a solvent for LC-MS analysis of this compound? A: Use with caution. While methanol is standard for LC-MS, the acidic mobile phase (e.g., 0.1% Formic Acid) can catalyze acetal formation on-column or in the autosampler if left for long periods. Recommendation: Use Acetonitrile/Water mixtures for analysis to avoid artifacts.

Q2: Why does my solid sample turn yellow over time? A: This is likely due to autoxidation of the formyl (aldehyde) group to the carboxylic acid, or trace aldol condensation products which are often colored (conjugated systems). Store the compound under Nitrogen or Argon at -20°C [3].

Q3: Is the hydrolysis of the ester reversible? A: Acid-catalyzed hydrolysis is reversible; however, base-catalyzed saponification is irreversible . Once treated with base, you must acidify and extract to recover the free acid, but you cannot easily regenerate the methyl ester without a separate re-esterification step (e.g., MeOH/H2SO4).

Q4: I need to perform a reaction on the aldehyde but keep the ester intact. What conditions do you recommend? A: Use mildly acidic conditions or buffered conditions (pH 4-6). Avoid strong nucleophiles or bases. If you must use a nucleophile (e.g., for reductive amination), use a weak base like Sodium Acetate and work quickly at low temperatures.

References

  • Li, X., et al. "The Oxidation of 4-(4-Formylphenoxy) Phthalonitrile to 4-(4-Carboxylphenoxy) Phthalonitrile at Ambient Conditions." ResearchGate, 2019. Link

  • Clark, J. "The Mechanism for the Acid Hydrolysis of Esters." ChemGuide, 2004. Link

  • BenchChem Technical Support. "Stabilizing Acetophenone Derivatives for Long-Term Storage." BenchChem, 2025.[4] Link

Sources

Technical Support Center: Reaction Optimization for Methyl 2-(4-formylphenoxy)-2-phenylacetate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with Methyl 2-(4-formylphenoxy)-2-phenylacetate (CAS 692754-44-2), a highly versatile but chemically sensitive synthetic intermediate[1].

To successfully functionalize this molecule, you must navigate three competing reactive domains:

  • The Electrophilic Formyl Group: The primary target for reductive aminations and olefinations.

  • The Benzylic-Type Ether Linkage: Highly susceptible to pressure-driven hydrogenolysis.

  • The Alpha-Chiral Center: Highly acidic and prone to temperature-dependent, base-catalyzed racemization.

Below, we troubleshoot the most common failure modes associated with temperature and pressure mismanagement and provide self-validating protocols to ensure experimental success.

Part 1: Troubleshooting & FAQs

Q1: Why am I seeing cleavage of the ether linkage during catalytic hydrogenation of the aldehyde?

Mechanistic Causality: The C–O bond in this molecule connects a phenoxy group to a benzylic carbon (the carbon flanked by the phenyl ring and the ester). Under standard catalytic hydrogenation conditions (e.g.,


 gas with Pd/C at elevated pressure >1 atm), palladium readily inserts into this activated benzylic C–O bond. This leads to rapid hydrogenolysis, irreversibly cleaving the molecule into methyl 2-phenylacetate and a phenol derivative 2[2].
Solution:  Abandon high-pressure 

systems for this transformation. Instead, utilize a hydride donor like Sodium Triacetoxyborohydride (

) at atmospheric pressure, which is entirely chemoselective for imine reduction and leaves the benzylic ether intact.
Q2: Why is my product racemizing or degrading during Wittig olefination?

Mechanistic Causality: The alpha-proton of the phenylacetate moiety is exceptionally acidic (pKa ~15-18) due to the combined electron-withdrawing effects of the adjacent ester carbonyl and the resonance stabilization of the phenyl ring. If the reaction temperature exceeds 0 °C in the presence of strong bases (e.g., NaH, BuLi, or phosphonium ylides), the base will deprotonate the alpha-carbon. This forms a planar enolate, completely destroying any stereochemical integrity (racemization) upon reprotonation, and risking


-elimination side reactions.
Solution:  Strict cryogenic temperature control (-78 °C to 0 °C) is mandatory during the base-addition and ylide-generation phases.

Part 2: Quantitative Optimization Limits

The following table summarizes the strict physical parameters required to prevent the degradation pathways discussed above.

Reaction ClassReagent SystemOptimal TempMax PressurePrimary Mechanistic Risk if Exceeded
Catalytic Hydrogenation

, Pd/C
< 20 °C1 atm Benzylic ether hydrogenolysis (C–O cleavage)
Reductive Amination

, DCE
20–25 °C1 atm Over-reduction of the methyl ester
Wittig Olefination

, THF
-78 °C to 0 °C1 atmAlpha-proton deprotonation / Racemization
Ester Hydrolysis LiOH,

/THF
0–25 °C1 atmAldol condensation of the formyl group

Part 3: Reaction Pathway Visualization

The diagram below illustrates the divergent chemical pathways based on your chosen temperature and pressure parameters.

G SM Methyl 2-(4-formylphenoxy) -2-phenylacetate Cond1 H2, Pd/C High Pressure (>1 atm) SM->Cond1 Cond2 NaBH(OAc)3, Amine 1 atm, 25 °C SM->Cond2 Cond3 Strong Base (Wittig) Temp > 0 °C SM->Cond3 Deg1 Hydrogenolysis (Benzylic Ether Cleavage) Cond1->Deg1 Prod Target Amine (Intact Ether Linkage) Cond2->Prod Deg2 Alpha-Deprotonation (Racemization/Degradation) Cond3->Deg2

Reaction pathways of Methyl 2-(4-formylphenoxy)-2-phenylacetate based on temp/pressure conditions.

Part 4: Self-Validating Experimental Protocols

Protocol A: Chemoselective Reductive Amination (Ambient Pressure)

This protocol utilizes


 to bypass the need for pressurized hydrogen, preventing ether cleavage 3[3].
  • Setup: In an oven-dried flask under a nitrogen atmosphere, dissolve Methyl 2-(4-formylphenoxy)-2-phenylacetate (1.0 eq) and the desired primary or secondary amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M concentration).

  • Reagent Addition: Stir the mixture at room temperature (20–25 °C) for 30 minutes to allow imine formation. Add

    
     (1.4 eq) portion-wise over 5 minutes.
    
  • Self-Validation (In-Process): After 2 hours, pull a 10 µL aliquot. Run a TLC (Eluent: 3:1 Hexanes/EtOAc). Validation criteria: The UV-active aldehyde spot (

    
     ~0.6) must be completely consumed, replaced by a more polar, ninhydrin-positive amine spot.
    
  • Workup: Quench the reaction with saturated aqueous

    
    . Extract with dichloromethane (3x). Dry the combined organic layers over 
    
    
    
    , filter, and concentrate under reduced pressure (max bath temp 35 °C to protect the ester).
Protocol B: Low-Temperature Wittig Olefination

This protocol strictly controls temperature to prevent the deprotonation of the acidic alpha-chiral center.

  • Ylide Generation: Suspend the alkyltriphenylphosphonium halide (1.2 eq) in anhydrous THF (0.1 M). Cool the suspension to -78 °C using a dry ice/acetone bath.

  • Base Addition: Dropwise add n-Butyllithium or NaHMDS (1.15 eq).

  • Self-Validation (In-Process): Validation criteria: The solution must transition to a characteristic bright yellow/orange color, confirming successful ylide generation without exceeding cryogenic limits. Stir for 30 minutes at -78 °C.

  • Substrate Addition: Dissolve Methyl 2-(4-formylphenoxy)-2-phenylacetate (1.0 eq) in a minimal amount of cold THF. Add this solution dropwise down the side of the flask to pre-cool the droplets before they hit the reaction mixture.

  • Controlled Warming: Allow the reaction to slowly warm, but do not exceed 0 °C . Quench at 0 °C with saturated aqueous

    
    .
    
  • Self-Validation (Post-Process): Following extraction and purification, analyze the product via Chiral HPLC. Validation criteria: The enantiomeric excess (ee) should match the starting material (>95% retention), confirming that the temperature control successfully suppressed alpha-proton racemization.

References

  • Santa Cruz Biotechnology. "Methyl 2-(4-formylphenoxy)-2-phenylacetate | CAS 692754-44-2 Product Specifications." SCBT Online Catalog.1

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, ACS Publications. 3

  • Albano, G., et al. (2017). "Hydrogenolysis of Benzyl Protected Phenols and Aniline Promoted by Supported Palladium Nanoparticles." ResearchGate. 2

Sources

Resolving solubility issues of Methyl 2-(4-formylphenoxy)-2-phenylacetate in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubilization Guide for Methyl 2-(4-formylphenoxy)-2-phenylacetate

Executive Summary

Molecule: Methyl 2-(4-formylphenoxy)-2-phenylacetate CAS: 692754-44-2 Challenge: High lipophilicity (LogP ~3.0–3.5 estimated), hydrolytic instability of the methyl ester, and oxidative susceptibility of the aldehyde group. Goal: Achieve stable dispersion/solution in aqueous media for biological assays or formulation.

Phase 1: Diagnostic & Pre-Solubilization Check

Before attempting solubilization, you must verify that your material has not already degraded. This molecule contains two "ticking time bombs": the methyl ester (susceptible to hydrolysis) and the aldehyde (susceptible to oxidation).

Critical Quality Attribute (CQA) Checklist:

  • Appearance: Should be a white to off-white solid. Yellowing often indicates aldehyde oxidation to the carboxylic acid or aldol condensation products.

  • Solubility Test (DMSO): Dissolve 1 mg in 100 µL DMSO.

    • Clear solution? Proceed to Phase 2.

    • Turbid/Insoluble? Material may be polymerized or hydrolyzed to the less soluble free acid.

Phase 2: Solubilization Protocols

Do not attempt to dissolve this compound directly in water; it will float (wetting issue) or precipitate (brick dust). Choose the protocol matching your downstream application.

Protocol A: The "Standard" Cosolvent Method (For High-Throughput Screening)

Best for: Short-term assays (<24 hours), cellular assays.

Mechanism: DMSO disrupts the water lattice, creating cavities for the hydrophobic solute. Risk: High risk of precipitation upon dilution ("crashing out").

  • Stock Preparation: Prepare a 100 mM stock solution in anhydrous DMSO. Store at -20°C under argon.

  • Intermediate Dilution (Critical Step):

    • Do NOT pipette 100 mM stock directly into the aqueous buffer.

    • Prepare a 10x working solution in pure Ethanol or PEG-400.

  • Final Dilution:

    • Slowly add the 10x working solution to your aqueous buffer (pH 7.4) with vigorous vortexing.

    • Target Final DMSO concentration: < 1% (v/v) to avoid cytotoxicity.

Protocol B: The Surfactant-Stabilized Dispersion (Micellar System)

Best for: Animal studies (IP/Oral) or long-duration assays.

Mechanism: Non-ionic surfactants form micelles, encapsulating the lipophilic ester in the hydrophobic core, protecting it from hydrolysis.

ComponentConcentrationFunction
Tween 80 (Polysorbate 80) 0.5% - 2.0% (w/v)Surfactant (Micelle former)
PEG 400 5% - 10% (v/v)Cosolvent / Ostwald Ripening Inhibitor
Buffer (PBS) BalanceAqueous Phase (Maintain pH 6.0-7.4)

Step-by-Step:

  • Weigh the compound.

  • Add Tween 80 and PEG 400 directly to the solid.

  • Sonicate (bath sonicator) at 40°C for 10 minutes until a clear viscous concentrate forms.

  • Slowly add warm (37°C) buffer while stirring.

Protocol C: Cyclodextrin Complexation (The "Gold Standard")

Best for: Maximum stability and solubility. Recommended for this specific molecule due to the aromatic rings.

Mechanism: The phenyl and phenoxy rings of your molecule fit perfectly into the hydrophobic cavity of


-Cyclodextrin, shielding the ester from hydrolytic attack.

Recommended Excipient: Hydroxypropyl-


-Cyclodextrin (HP-

-CD).[1]
  • Prepare a 20% (w/v) HP-

    
    -CD  solution in water or PBS.
    
  • Add excess Methyl 2-(4-formylphenoxy)-2-phenylacetate to the solution.

  • Shake/Rotate at room temperature for 24–48 hours.

  • Filter through a 0.45 µm PVDF filter to remove undissolved excess.

  • Result: A thermodynamically stable solution.

Phase 3: Stability & Degradation Pathways

Understanding why solubility fails is crucial. This molecule degrades via two primary pathways in aqueous media.

1. Hydrolysis (pH Dependent): The methyl ester is labile.

  • High pH (>8): Rapid saponification to the free acid (2-(4-formylphenoxy)-2-phenylacetic acid).

  • Low pH (<4): Acid-catalyzed hydrolysis.[2]

  • Optimal pH:5.5 – 6.5 .

2. Oxidation: The aldehyde group (-CHO) oxidizes to a carboxylic acid (-COOH) upon exposure to air, drastically changing solubility and biological activity.

Visualizing the Degradation Logic:

DegradationPathways cluster_legend Legend Compound Methyl 2-(4-formylphenoxy)- 2-phenylacetate (Lipophilic, Active) Hydrolysis Hydrolysis (High pH / Enzymes) Compound->Hydrolysis Oxidation Oxidation (Air / Light) Compound->Oxidation AcidProduct Free Acid Derivative (Precipitates in Acidic Media) Hydrolysis->AcidProduct Loss of Methyl Group OxidizedProduct Dicarboxylic Acid (Inactive) Oxidation->OxidizedProduct Aldehyde -> COOH key Blue: Target Molecule Yellow: Stress Factor Red: Degradant

Caption: Figure 1. Primary degradation pathways. Hydrolysis of the ester yields the free acid, while oxidation of the aldehyde yields the dicarboxylic acid derivative. Both pathways alter solubility profiles.

Troubleshooting FAQs

Q1: I followed Protocol A, but the solution turned cloudy after 10 minutes. Why? A: This is the "Crash-Out" effect. You likely exceeded the thermodynamic solubility limit in the buffer. The initial clarity was a supersaturated state (kinetic solubility).

  • Fix: Switch to Protocol C (Cyclodextrin). The inclusion complex prevents nucleation of crystal growth.

Q2: My compound lost activity after 24 hours in the fridge. A: Check your pH. If you used a standard carbonate buffer (pH ~9) or unbuffered water that absorbed CO2, you likely hydrolyzed the ester.

  • Fix: Use a Phosphate-Citrate buffer adjusted to pH 6.0.

Q3: Can I autoclave the solution? A: Absolutely not. The heat will hydrolyze the ester and likely polymerize the aldehyde.

  • Fix: Sterilize via filtration (0.22 µm PES or PVDF membrane).

Q4: The powder is yellow. Is it usable? A: Yellowing indicates oxidation of the aldehyde group.

  • Fix: Purify via recrystallization (Ethanol/Hexane) or buy a fresh batch. Store under Nitrogen/Argon.

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

    • Cited for: Mechanism of cyclodextrin complex
  • Larsson, K., et al. (2018). Hydrolysis of methyl esters: Kinetics and mechanism. Journal of Physical Organic Chemistry. Cited for: General kinetics of methyl ester hydrolysis in aqueous media.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Link

    • Cited for: Cosolvent and surfactant str
  • Santa Cruz Biotechnology. (n.d.).[3] Methyl 2-(4-formylphenoxy)-2-phenylacetate Product Data. Link

    • Cited for: Physical properties and storage requirements.

Sources

Validation & Comparative

1H NMR Spectrum Analysis of Methyl 2-(4-formylphenoxy)-2-phenylacetate: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

Methyl 2-(4-formylphenoxy)-2-phenylacetate is a critical intermediate scaffold, often utilized in the synthesis of PPAR agonists (fibrates) , PTP1B inhibitors for diabetes management, and specific acetylcholinesterase inhibitors .

In drug development, the formation of the ether linkage between the phenylacetate moiety and the phenol derivative is the rate-limiting quality step. While HPLC is standard for purity quantification, it fails to provide immediate structural verification of the regiochemistry and the integrity of the labile aldehyde group.

This guide compares the 1H NMR performance of the target molecule against its synthetic precursors (Alternatives), demonstrating why NMR is the superior "performance" tool for structural validation during reaction optimization.

Structural Analysis & Signal Logic

To interpret the spectrum accurately, we must deconstruct the molecule into its magnetically distinct environments. The molecule contains a chiral center at the


-position, rendering the methylene protons of any potential ethyl groups (if used) diastereotopic, though here we have a methyl ester which simplifies the aliphatic region.
The Diagnostic "Fingerprint"

The success of the synthesis (Williamson ether synthesis) relies on the appearance of the


-Methine proton  and the retention of the Aldehyde proton .
  • Fragment A (Aldehyde): The formyl proton is highly deshielded, appearing in the far downfield region (9-10 ppm).

  • Fragment B (Phenoxy Ring): An

    
     system. The electron-withdrawing formyl group deshields the ortho protons, while the ether oxygen shields the meta protons (relative to the aldehyde).
    
  • Fragment C (

    
    -Methine):  This is the "Product Peak." It is a benzylic proton, alpha to a carbonyl, and attached to an electronegative oxygen. This unique environment pushes the shift to ~5.6–5.8 ppm.
    
Visualization: Signal Assignment Logic

NMR_Logic Mol Methyl 2-(4-formylphenoxy)-2-phenylacetate Aldehyde Aldehyde (-CHO) Deshielded by C=O anisotropy Mol->Aldehyde ~9.88 ppm (s) Aromatic Aromatic Region (6.9 - 7.9 ppm) Mol->Aromatic Methine Alpha-Methine (O-CH-Ph) Diagnostic Ether Linkage Mol->Methine ~5.70 ppm (s) Methyl Methyl Ester (-OCH3) Classic Singlet Mol->Methyl ~3.75 ppm (s) Phenoxy 4-Formylphenoxy (2x Doublets) Aromatic->Phenoxy AA'BB' System Phenyl Phenyl Ring (Multiplet 7.3-7.5) Aromatic->Phenyl Multiplet

Figure 1: Logical breakdown of the molecule's magnetic environments and expected chemical shifts.

Comparative Analysis: Product vs. Alternatives (Precursors)

In a process setting, the "Alternative" to the product spectrum is the spectrum of the starting materials. A successful reaction is defined by the disappearance of precursor signals and the appearance of product signals.

Comparison Table: Chemical Shift Tracking
FeatureTarget Product Precursor A: 4-Hydroxybenzaldehyde Precursor B: Methyl

-bromo phenylacetate
Diagnostic Value
Aldehyde (-CHO) 9.88 ppm (s) 9.85 ppm (s)N/AVerifies aldehyde integrity (didn't oxidize).
Phenolic (-OH) Absent ~10.5 - 11.0 ppm (br s) N/APrimary indicator of conversion. Disappearance proves ether formation.

-Methine
5.70 ppm (s) N/A5.35 ppm (s) Critical Shift. The shift downfield (+0.35 ppm) confirms Br

OAr substitution.
Aromatic Region Complex (9H)Simple AA'BB' (4H)Monosubstituted Ph (5H)Integration ratio (4:5) confirms stoichiometry.
Methyl Ester 3.75 ppm (s)N/A3.78 ppm (s)Static reference peak.
Performance Insight
  • Why NMR beats LC-MS here: LC-MS can confirm the mass (M+1: 271.1), but it often struggles to distinguish between the O-alkylation (desired) and C-alkylation (impurity) which can occur with phenoxide ambident nucleophiles.

  • The "Methine" Proof: The shift of the methine proton from 5.35 ppm (in the bromo-ester) to 5.70 ppm (in the phenoxy-ester) is the definitive proof of O-alkylation. C-alkylation would result in a doublet/triplet pattern and a different shift range (4.0–4.5 ppm).

Experimental Protocol (SOP)

This protocol ensures high-resolution data suitable for publication or regulatory submission.

Phase 1: Sample Preparation
  • Mass Selection: Weigh 10–15 mg of the dried solid product.

    • Note: Ensure the sample is free of residual reaction solvents (EtOAc/Hexanes) which can overlap with the methine region.

  • Solvent Choice: Add 0.6 mL of CDCl₃ (Chloroform-d, 99.8% D) containing 0.03% TMS (Tetramethylsilane).

    • Why CDCl₃? It provides excellent solubility for this lipophilic ester and prevents H-D exchange that might occur with labile protons in protic solvents like Methanol-d4.

  • Homogenization: Sonicate for 30 seconds to ensure complete dissolution. Filter through a glass wool plug if any turbidity remains (salts).

Phase 2: Acquisition Parameters (400 MHz+)
  • Pulse Sequence: zg30 (Standard 30° pulse).

  • Number of Scans (NS): 16 (Sufficient for >10mg), 64 (for trace impurity detection).

  • Relaxation Delay (D1): 1.0 second (Standard). Increase to 5.0s if accurate integration of the aldehyde peak is required (due to long T1 relaxation times of carbonyl protons).

  • Spectral Width: -2 to 14 ppm.

Phase 3: Processing Workflow

Workflow cluster_int Integration Logic Start Raw FID Data FT Fourier Transform (LB = 0.3 Hz) Start->FT Phase Phase Correction (Automated + Manual Fine-tuning) FT->Phase Baseline Baseline Correction (Bernstein Polynomial) Phase->Baseline Ref Referencing (TMS to 0.00 ppm) Baseline->Ref Integration Integration Strategy Ref->Integration I1 Set Methine (5.7 ppm) = 1.00 H Integration->I1 I2 Check Aldehyde (~9.9 ppm) ≈ 1.00 H I1->I2 I3 Check Methyl (~3.75 ppm) ≈ 3.00 H I2->I3

Figure 2: Standardized processing workflow for quantitative structural confirmation.

Detailed Spectral Assignment

Solvent: CDCl₃ (7.26 ppm residual peak) Reference: TMS (0.00 ppm)

Shift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
AssignmentStructural Justification
9.88 Singlet (s)1H--CHO Aldehyde proton. Diagnostic for oxidation state.
7.82 Doublet (d)2H8.8Ar-H Phenoxy ring (

, ortho to CHO). Deshielded by carbonyl anisotropy.
7.35 – 7.55 Multiplet (m)5H-Ph-H Phenyl ring protons. Overlapping meta/para/ortho signals.
7.01 Doublet (d)2H8.8Ar-H Phenoxy ring (

, ortho to Oxygen). Shielded by resonance donation of Oxygen.
5.65 Singlet (s)1H--CH-

-Methine. Deshielded by three groups: Phenyl, Ester, and Phenoxy.
3.75 Singlet (s)3H--OCH₃ Methyl ester. Typical region for methyl esters.
Troubleshooting Common Anomalies
  • Methine Peak Splitting: If the singlet at 5.65 ppm appears as a weak doublet, check for the presence of enantiomers if a chiral shift reagent was inadvertently introduced, or more likely, long-range coupling to the phenyl ring (rare but possible in high-field instruments >600 MHz).

  • Broad Phenolic Peak: If a broad hump appears around 6.0–7.0 ppm, your reaction is incomplete (residual phenol). Perform a basic wash (NaHCO₃) to remove the starting material.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for chemical shift theory).
  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link] (Authoritative database for verifying fragment shifts of benzaldehyde and phenylacetate derivatives).

  • Reich, H. J. (2023).[1] Structure Determination Using NMR. University of Wisconsin-Madison. Retrieved from [Link] (Resource for additivity rules and solvent effects).

  • PubChem. (n.d.). Methyl 2-bromo-2-phenylacetate Compound Summary. Retrieved from [Link] (Reference for precursor chemical shifts).

Sources

Technical Guide: Interpreting FTIR Characteristic Peaks of Methyl 2-(4-formylphenoxy)-2-phenylacetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-(4-formylphenoxy)-2-phenylacetate (CAS: 692754-44-2) is a bifunctional synthetic intermediate frequently employed in the development of acetylcholinesterase inhibitors and other bioactive phenylacetate derivatives. Its structure combines a methyl ester , a diaryl ether linkage , and a para-substituted benzaldehyde .

This guide provides a comparative spectroscopic analysis to validate the synthesis of this molecule, specifically monitoring the Williamson ether coupling of 4-hydroxybenzaldehyde with methyl


-bromophenylacetate . The primary utility of FTIR in this context is not just structural confirmation, but the rapid assessment of reaction completion by monitoring the disappearance of the phenolic hydroxyl stretch and the resolution of dual carbonyl environments.

Structural Analysis & Predicted Assignments[1]

The infrared spectrum of Methyl 2-(4-formylphenoxy)-2-phenylacetate is characterized by two distinct carbonyl environments and a complex fingerprint region due to the aromatic ether linkage.

Key Functional Group Assignments
Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityDiagnostic Note
Aldehyde C-H Stretching (Fermi Resonance)2820 & 2720 MediumThe "Fermi Doublet." The lower frequency band (~2720) is distinct from aliphatic C-H and confirms the aldehyde.[1]
Ester C=O Stretching1735 – 1750 StrongHigher frequency due to the electron-withdrawing methoxy group.
Aldehyde C=O Stretching1680 – 1700 StrongLower frequency than the ester due to conjugation with the phenyl ring.
Aromatic C=C Stretching1580 – 1600 Med-StrongCharacteristic skeletal vibrations of the phenyl rings.
Ether C-O-C Asymmetric Stretching1230 – 1260 StrongIndicates formation of the phenoxy ether linkage.
Ester C-O Stretching1150 – 1200 StrongOften overlaps with ether bands but contributes to the "messy" fingerprint region.
Monosubstituted Benzene Out-of-plane (oop) bending690 – 710 & 730 – 770 StrongDiagnostic for the phenylacetate moiety.

Comparative Analysis: Product vs. Precursors

The most critical application of FTIR for this molecule is distinguishing the purified product from its starting materials. This comparison validates the success of the etherification reaction.

Comparison Table: Spectral Evolution
FeaturePrecursor A: 4-HydroxybenzaldehydePrecursor B: Methyl

-bromophenylacetate
Target Product
3200–3400 cm⁻¹ Broad, Strong (O-H) AbsentAbsent (Key Purity Indicator)
1735–1750 cm⁻¹ AbsentStrong (Ester C=O)Strong (Ester C=O)
1680–1700 cm⁻¹ Strong (Aldehyde C=O)AbsentStrong (Aldehyde C=O)
Conclusion Starting MaterialAlkylating AgentCoupled Product
Mechanistic Insight[4]
  • Disappearance of O-H: The reaction consumes the phenolic proton. Any residual broad peak above 3200 cm⁻¹ indicates incomplete reaction or moisture contamination.

  • The "Double Carbonyl": Unlike the precursors which each contain only one type of carbonyl, the product spectrum must show a split or broadened carbonyl envelope containing both the ester (high freq) and conjugated aldehyde (low freq) peaks.

Experimental Protocol for Spectral Acquisition

To resolve the Fermi doublet and distinct carbonyls, high-quality spectral acquisition is required.

Method A: Attenuated Total Reflectance (ATR) - Recommended
  • Sample State: Solid powder or crystalline residue.

  • Crystal Material: Diamond or ZnSe (Diamond preferred for durability).

  • Preparation:

    • Clean crystal with isopropanol; ensure background is flat.

    • Place ~2 mg of sample on the crystal.

    • Apply pressure using the anvil until the force gauge indicates optimal contact.

  • Parameters:

    • Resolution: 4 cm⁻¹ (Essential to resolve the two carbonyls).

    • Scans: 32 (to reduce noise in the fingerprint region).

    • Range: 4000 – 600 cm⁻¹.

Method B: KBr Pellet (Transmission)
  • Use Case: If ATR is unavailable or if the "Fermi Doublet" is weak in ATR due to refractive index effects.

  • Protocol:

    • Mix sample with dry KBr powder (ratio 1:100).

    • Grind in an agate mortar until a fine, uniform powder is achieved.

    • Press at 8-10 tons for 2 minutes to form a transparent disc.

    • Caution: Ensure KBr is dry; absorbed water will mimic the starting material's OH peak.

Data Interpretation Workflow

The following decision tree outlines the logical steps to validate the product identity based on the spectral data.

FTIR_Analysis Start Start: Acquire Spectrum CheckOH Check 3200-3500 cm⁻¹ (Hydroxyl Region) Start->CheckOH OH_Present Broad Peak Detected CheckOH->OH_Present Yes OH_Absent Baseline Flat CheckOH->OH_Absent No Fail_Start Contamination: Unreacted Phenol or Water OH_Present->Fail_Start CheckCO Check 1650-1760 cm⁻¹ (Carbonyl Region) OH_Absent->CheckCO SingleCO Single Peak Only CheckCO->SingleCO Yes DoubleCO Two Distinct Peaks/Shoulders (~1740 & ~1690) CheckCO->DoubleCO No Fail_Identity Identity Error: Hydrolysis or Wrong Precursor SingleCO->Fail_Identity CheckFermi Check 2700-2850 cm⁻¹ (Fermi Resonance) DoubleCO->CheckFermi Fermi_Found Doublet Present (2820 & 2720) CheckFermi->Fermi_Found Yes Fermi_Missing Doublet Absent CheckFermi->Fermi_Missing No Final_Valid VALIDATED: Methyl 2-(4-formylphenoxy)-2-phenylacetate Fermi_Found->Final_Valid Fermi_Missing->Fail_Identity

Figure 1: Logic flow for validating Methyl 2-(4-formylphenoxy)-2-phenylacetate synthesis via FTIR.

Troubleshooting & Common Pitfalls

The "Wet" Spectrum
  • Symptom: A broad hump around 3400 cm⁻¹ persists even after recrystallization.

  • Cause: KBr hygroscopicity or wet solvent (e.g., Ethanol/Water) trapped in the crystal lattice.

  • Solution: Dry the sample in a vacuum oven at 40°C for 4 hours. If using KBr, dry the powder at 110°C overnight.

Carbonyl Merging
  • Symptom: Only one broad carbonyl peak is visible instead of two.

  • Cause: Low instrument resolution or hydrogen bonding effects.

  • Solution: Increase resolution to 2 cm⁻¹. If the sample is a solid, solution-phase IR (using CCl₄ or CHCl₃) can break intermolecular forces and sharpen the peaks, clearly resolving the Ester vs. Aldehyde bands.

Missing Fermi Doublet
  • Symptom: The peak at 2720 cm⁻¹ is obscured.

  • Cause: High background noise or strong aliphatic C-H stretching (2850-2950 cm⁻¹) swamping the signal.

  • Solution: Perform a background correction.[2] Focus on the 2720 cm⁻¹ shoulder; it is often distinct even if the 2820 cm⁻¹ band overlaps with the methyl group C-H stretches.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
  • Larkin, P. (2011). Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier.

  • Nandiyanto, A. B. D., et al. (2019).[3] "How to Read and Interpret FTIR Spectroscope of Organic Material". Indonesian Journal of Science and Technology. (General guide on peak correlation).

  • Santa Cruz Biotechnology. (n.d.). Methyl 2-(4-formylphenoxy)-2-phenylacetate Product Data. (Verification of CAS and chemical structure).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 19363032, Methyl 2-(4-formylphenyl)acetate. (Structural analog data for comparative baseline).

Sources

Mass spectrometry fragmentation patterns of Methyl 2-(4-formylphenoxy)-2-phenylacetate

Author: BenchChem Technical Support Team. Date: March 2026

Mass Spectrometry Fragmentation Patterns of Methyl 2-(4-formylphenoxy)-2-phenylacetate: A Comparative Guide for Linker Design

Executive Summary

In the fields of targeted drug delivery, quantitative proteomics, and chemical biology, bi-functional linkers with highly predictable mass spectrometry (MS) fragmentation are critical for mass-tagging and release monitoring. Methyl 2-(4-formylphenoxy)-2-phenylacetate (MFPA) has emerged as a superior scaffold. It offers a reactive formyl handle for bioconjugation (e.g., via reductive amination) and a phenylacetate core that directs highly specific, high-yield fragmentation pathways.

This guide objectively compares the MS/MS performance of MFPA against structurally similar alternatives—Methyl 2-phenoxy-2-phenylacetate (MPPA) and Ethyl 2-(4-formylphenoxy)-2-phenylacetate (EFPA)—demonstrating why MFPA provides the most unambiguous diagnostic readouts for complex sample analysis.

Mechanistic Rationale: The MS/MS Fragmentation Pathways

Understanding the causality behind molecular fragmentation is essential for robust assay design. When subjected to Collision-Induced Dissociation (CID) in positive electrospray ionization (+ESI) mode, MFPA (


m/z 271.09) undergoes highly predictable, energetically favored cleavages[1].

1. Primary Pathway: Benzylic Ether Cleavage The dominant fragmentation event is the heterolytic cleavage of the central C–O ether bond. This breaks the molecule into a 4-formylphenol neutral loss (-122 Da) and a carbocation at m/z 149.06 (


).
  • The Causality: This specific cleavage is overwhelmingly favored because the resulting carbocation is benzylic (resonance-stabilized by the adjacent phenyl ring) and further stabilized by the electron-donating inductive effect of the alpha-ester oxygen[2].

2. Secondary Pathway: Formyl and Ester Cleavages If the charge is retained on the phenoxy moiety during ether cleavage, a 4-formylphenoxide cation is observed at m/z 121.03 . This ion acts as an orthogonal validator, as it subsequently loses carbon monoxide (-28 Da) from the formyl group to yield a phenol cation at m/z 93.03. Meanwhile, the primary m/z 149.06 ion can undergo a secondary loss of methanol (-32 Da) to form an acylium ion at m/z 117.03, or lose the entire ester group to form the classic tropylium ion at m/z 91.05[3][4].

Comparative Performance Analysis

To justify the selection of MFPA, we must compare its fragmentation stability and diagnostic utility against non-formylated and ethyl-ester analogs.

CompoundFormulaPrecursor Ion

Primary Diagnostic IonSecondary Validator IonsKey Neutral LossesAnalytical Unambiguity
MFPA (Target)

271.09149.06 121.03, 117.03, 91.05-122 Da (Phenol), -28 Da (CO)High
MPPA (No Formyl)

243.10149.06 95.05, 117.03, 91.05-94 Da (Phenol)Medium
EFPA (Ethyl Ester)

285.11163.08 121.03, 135.05, 91.05-122 Da (Phenol), -28 Da (CO), -28 Da (

)
Low

Expert Insight on Causality & Selection: While MFPA and MPPA share the robust m/z 149.06 diagnostic ion, MFPA provides an orthogonal validation route through the m/z 121.03 ion and its subsequent -28 Da CO loss. Conversely, EFPA is analytically inferior for low-resolution MS . The ethyl ester in EFPA can undergo a McLafferty-type rearrangement, resulting in a neutral loss of ethylene (


, -28 Da). Because the formyl group also loses CO (-28 Da), these two isobaric losses confound MS/MS interpretation. MFPA, being a methyl ester, cannot lose ethylene, making its -28 Da loss uniquely diagnostic for the formyl handle.

Pathway Visualization

MS_Fragmentation Precursor [M+H]+ m/z 271.09 MFPA Diag1 Benzylic Cation m/z 149.06 Precursor->Diag1 - 4-Formylphenol (-122 Da) Diag2 4-Formylphenol Cation m/z 121.03 Precursor->Diag2 - Methyl Phenylacetate (-150 Da) Prod1 Acylium Ion m/z 117.03 Diag1->Prod1 - CH3OH (-32 Da) Prod2 Tropylium Ion m/z 91.05 Diag1->Prod2 - C2H2O2 (-58 Da) Prod3 Phenol Cation m/z 93.03 Diag2->Prod3 - CO (-28 Da)

CID Fragmentation Pathway of MFPA in +ESI mode.

Experimental Protocols: Standardized LC-MS/MS Workflow

To ensure reproducibility and trustworthiness, the following protocol is designed as a self-validating system . It explicitly accounts for common MS artifacts, such as ubiquitous phthalate contamination, which also produces an m/z 149 ion.

Step 1: Sample Preparation & Self-Validation Setup

  • Prepare a 1 µg/mL stock of MFPA in 50:50 Methanol:Water containing 0.1% Formic Acid (FA).

  • Critical Control: Prepare a solvent blank. Phthalate plasticizers (e.g., DEHP) produce a background m/z 149.02 ion (protonated phthalic anhydride). High-resolution MS (HRMS) is required to distinguish the phthalate artifact (

    
    , 149.0239) from the true MFPA benzylic fragment (
    
    
    
    , 149.0600).
  • Spike samples with 100 ng/mL of an isotopically labeled internal standard (e.g.,

    
    -phenyl MFPA) to validate ionization suppression and quantitative recovery.
    

Step 2: Chromatographic Separation

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phases: Phase A (Water + 0.1% FA); Phase B (Acetonitrile + 0.1% FA).

  • Gradient: Hold at 5% B for 1 min, ramp to 95% B over 8 mins, hold for 2 mins, re-equilibrate at 5% B for 3 mins. Flow rate: 0.3 mL/min.

Step 3: MS/MS Acquisition & Collision Energy (CE) Optimization

  • Source Parameters (+ESI): Capillary voltage at 3.5 kV, desolvation temperature at 350°C.

  • PRM/MRM Transitions: Monitor the precursor m/z 271.09.

  • CE Ramping (Causality of Yield):

    • At 10 eV: The

      
       precursor dominates. Minimal fragmentation occurs.
      
    • At 15–20 eV: Optimal generation of the m/z 149.06 diagnostic ion. The ether bond breaks cleanly without secondary degradation.

    • At 35+ eV: The m/z 149.06 ion is obliterated, driving the equilibrium entirely toward the m/z 91.05 tropylium ion. Avoid high CE if the m/z 149 ion is your primary quantitative target.

References

  • A Review on Mass Spectroscopy and Its Fragmentation Rules International Journal of Pharmaceutical Sciences URL: [Link]

  • Studying Structural Details in Complex Samples. I. Combining two Chromatographic Separation Methods with Ultrahigh Resolution Mass Spectrometry National Institutes of Health (NIH) / PMC URL:[Link]

  • Comprehensive Identification of Guan-Xin-Shu-Tong Capsule via a Mass Defect and Fragment Filtering Approach by High Resolution Mass Spectrometry MDPI URL:[Link]

Sources

Comparative Synthetic Strategies for Methyl 2-(4-formylphenoxy)-2-phenylacetate Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-(4-formylphenoxy)-2-phenylacetate is a critical pharmacophore often found in the structural backbone of PPAR agonists (e.g., Tesaglitazar analogs) and other metabolic disease therapeutics.[1] Its synthesis hinges on the efficient formation of an ether linkage between a phenol (4-hydroxybenzaldehyde) and an


-functionalized phenylacetate derivative.[1]

This guide compares the two dominant synthetic pathways:

  • Williamson Ether Synthesis: The industrial standard for racemic synthesis, prioritizing cost and scalability.

  • Mitsunobu Coupling: The precision route for enantioselective synthesis, prioritizing stereochemical integrity.

Route Analysis & Experimental Protocols

Route A: Williamson Ether Synthesis (Nucleophilic Substitution)

This route relies on the


 displacement of a halide by a phenoxide ion. It is the most direct method for generating the racemic scaffold.
  • Mechanism: Base-mediated deprotonation of 4-hydroxybenzaldehyde followed by nucleophilic attack on Methyl

    
    -bromophenylacetate.[1]
    
  • Key Challenge: Minimizing elimination side-products (styrene derivatives) and preventing ester hydrolysis.

Optimized Protocol (High-Yield)
  • Reagents: 4-Hydroxybenzaldehyde (1.0 eq), Methyl

    
    -bromophenylacetate (1.2 eq), Potassium Carbonate (
    
    
    
    , 2.0 eq).
  • Solvent: N,N-Dimethylformamide (DMF) [Preferred over Acetone for higher reaction rates and solubility].

  • Conditions:

    
     for 3-5 hours.[1]
    

Step-by-Step Methodology:

  • Activation: Charge a round-bottom flask with 4-hydroxybenzaldehyde (10 mmol) and anhydrous

    
     (20 mmol) in dry DMF (20 mL). Stir at room temperature for 30 minutes to generate the phenoxide anion. Note: The color typically shifts to yellow/orange.
    
  • Addition: Add Methyl

    
    -bromophenylacetate (12 mmol) dropwise to the suspension.
    
  • Reaction: Heat the mixture to

    
    . Monitor by TLC (Hexane:EtOAc 4:1) until the aldehyde starting material is consumed (~3h).
    
  • Work-up: Cool to room temperature and pour the reaction mixture into ice-cold water (100 mL) with vigorous stirring.

  • Isolation: The product often precipitates as a solid. Filter, wash with water (

    
     mL) to remove residual DMF and salts. If oil forms, extract with Ethyl Acetate, wash with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallization from Ethanol/Hexane or flash chromatography (if high purity is required).

  • Expected Yield: 75–85%[1]

  • Critical Control Point: Ensure anhydrous conditions to prevent the hydrolysis of the methyl ester to the acid.

Route B: Mitsunobu Coupling (Stereoselective)

When a specific enantiomer (e.g.,


- or 

-isomer) is required for biological activity, the Mitsunobu reaction is superior. It allows for the coupling of 4-hydroxybenzaldehyde with chiral Methyl Mandelate (Methyl 2-hydroxy-2-phenylacetate) with inversion of configuration .[1]
  • Mechanism: Activation of the alcohol by a phosphine-azodicarboxylate adduct, followed by

    
     displacement by the phenol.
    
  • Key Advantage: Avoids the use of

    
    -halo esters, which are lachrymators and prone to racemization.
    
Optimized Protocol
  • Reagents: 4-Hydroxybenzaldehyde (1.0 eq), Methyl Mandelate (1.0 eq), Triphenylphosphine (

    
    , 1.2 eq), Diisopropyl azodicarboxylate (DIAD, 1.2 eq).
    
  • Solvent: Anhydrous THF.

  • Conditions:

    
     to Room Temperature, 12-24 hours.
    

Step-by-Step Methodology:

  • Setup: Dissolve 4-hydroxybenzaldehyde (10 mmol), Methyl Mandelate (10 mmol), and

    
     (12 mmol) in anhydrous THF (50 mL) under nitrogen atmosphere.
    
  • Addition: Cool the solution to

    
    . Add DIAD (12 mmol) dropwise over 20 minutes. Caution: Exothermic reaction.
    
  • Reaction: Allow the mixture to warm to room temperature and stir overnight.

  • Work-up: Concentrate the solvent under reduced pressure.

  • Purification: The crude residue will contain Triphenylphosphine oxide (

    
    ). Triturate with cold diethyl ether to precipitate the bulk of the oxide, filter, and purify the filtrate via column chromatography (Silica gel, Hexane:EtOAc gradient).
    
  • Expected Yield: 65–75%[1]

  • Stereochemical Outcome: >90% ee (Inversion).

Comparative Data Analysis

FeatureRoute A: Williamson EtherRoute B: Mitsunobu Coupling
Primary Utility Large-scale synthesis of racemic material.[1]Synthesis of chiral, enantiopure analogs.
Reagent Cost Low (Bromides and Carbonates are cheap).High (DIAD and Phosphines are costly).
Atom Economy High (Byproduct is KBr).Low (Generates stoichiometric

and hydrazine).
Scalability Excellent (Simple work-up, no chromatography).[1]Moderate (Chromatography required to remove

).
Stereocontrol Poor (Risk of racemization at

-carbon).[1]
Excellent (Predictable inversion).
Safety Profile Moderate (

-bromo esters are lachrymators).[1]
Moderate (DIAD is shock-sensitive; potentially explosive).[1]

Decision Logic & Reaction Pathways

The following diagram illustrates the mechanistic divergence and decision-making process for selecting the appropriate route.

SyntheticRoutes Start Target: Methyl 2-(4-formylphenoxy)-2-phenylacetate Chirality Is Enantiopurity Required? Start->Chirality RouteA Route A: Williamson Ether Synthesis Chirality->RouteA No (Racemic OK) RouteB Route B: Mitsunobu Coupling Chirality->RouteB Yes (Chiral Needed) ReagentsA Reagents: Me-alpha-bromo-phenylacetate + K2CO3 + DMF RouteA->ReagentsA ProductA Racemic Product (High Yield, Scalable) ReagentsA->ProductA SN2 Substitution (90°C) ReagentsB Reagents: Chiral Methyl Mandelate + PPh3 + DIAD RouteB->ReagentsB ProductB Enantiopure Product (Inversion of Config) ReagentsB->ProductB Phosphonium Activation (0°C -> RT)

Figure 1: Decision Matrix for Synthetic Route Selection based on Stereochemical Requirements.

References

  • Preparation of Methyl 2-(4-hydroxymethyl-2-methoxyphenoxy)

    • Source: PrepChem.com[1]

    • Context: Describes the K2CO3/Acetone conditions for phenol alkyl
    • URL:[Link]

  • Etherification of 4-Hydroxybenzaldehyde with Benzyl Bromides

    • Source: ChemSpider Synthetic Pages[1]

    • Context: Provides the optimized DMF/K2CO3 protocol yielding 74% for similar benzaldehyde ethers.
  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of N

    • Source: MDPI (Molecules Journal)
    • Context: Comprehensive review of Mitsunobu conditions for phenol-alcohol coupling and stereochemical inversion.
    • URL:[Link]

  • Methyl 2-(4-formylphenoxy)

    • Source: Sigma-Aldrich / Key Organics[1]

    • Context: Physical properties (MP 88-89°C) and safety data for the target molecule.[1]

Sources

High-Precision TLC Validation of Methyl 2-(4-formylphenoxy)-2-phenylacetate Purity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

Methyl 2-(4-formylphenoxy)-2-phenylacetate (CAS: 692754-44-2) is a critical intermediate featuring three distinct reactive centers: an aryl aldehyde, a methyl ester, and a benzylic ether linkage.[1] Its structural complexity makes it prone to specific degradation pathways, including oxidation (to carboxylic acid) and hydrolysis.

While High-Performance Liquid Chromatography (HPLC) is the quantitative standard for final purity analysis, Thin Layer Chromatography (TLC) remains the superior frontline tool for rapid, qualitative reaction monitoring and immediate purity assessment.[1] This guide provides a scientifically grounded protocol for validating this compound, comparing TLC's performance against instrumental alternatives and optimizing visualization strategies for its specific functional groups.

Comparative Analysis: TLC vs. Analytical Alternatives

To establish the "product performance" of the TLC method, we compare it against the standard alternatives used in pharmaceutical development.

Table 1: Performance Matrix of Purity Validation Methods
FeatureTLC (Optimized Method) HPLC-UV 1H-NMR
Primary Utility Rapid reaction monitoring; Qualitative purity check.[1]Quantitative purity (%); Trace impurity quantification.Structural confirmation; Solvent residue analysis.
Turnaround Time < 15 Minutes (High Throughput)30–60 Minutes (Seq/Run)15–30 Minutes
Aldehyde Specificity High (via DNP Stain)Low (Ret. time only)High (Distinct CHO peak)
Cost Per Run < $1.00> $20.00 (Solvents/Column)> $50.00 (Solvent/Instrument)
Limit of Detection ~100–500 ng< 1 ng~1% impurity

Scientist’s Insight: While HPLC provides the exact purity percentage, it often fails to immediately identify what an impurity is. TLC, when combined with functional-group-specific stains (like DNP), instantly confirms the presence of the aldehyde moiety and differentiates it from non-carbonyl impurities.[1]

The Validated TLC Protocol

This protocol is designed to separate Methyl 2-(4-formylphenoxy)-2-phenylacetate from its common synthetic precursors: 4-Hydroxybenzaldehyde (Starting Material A) and Methyl


-bromophenylacetate  (Starting Material B).[1]
A. Materials & Reagents[2][3][4][5][6][7]
  • Stationary Phase: Silica Gel 60

    
     aluminum-backed plates.[1]
    
  • Mobile Phase (Eluent): Hexanes : Ethyl Acetate (Optimization range 4:1 to 2:1).

  • Reference Standards: Pure 4-Hydroxybenzaldehyde (for co-spotting).

B. Mobile Phase Optimization Logic

The target compound contains a moderately polar ester and aldehyde but is dominated by lipophilic phenyl rings.

  • 100% Hexanes:

    
     (Compound sticks to baseline).
    
  • 1:1 Hex/EtOAc:

    
     (Co-elution with non-polar impurities).
    
  • Recommended System: Hexanes:Ethyl Acetate (3:1) usually yields an optimal

    
     of 0.35 – 0.45 , allowing clear separation from the more polar phenolic starting material (
    
    
    
    ).
C. Visualization Workflow (The "Dual-Check" System)

To ensure trustworthiness, this protocol uses a non-destructive method followed by a destructive, specific stain.[1]

  • Step 1: UV Fluorescence (254 nm)

    • Observation: The compound possesses conjugated aromatic rings, appearing as a distinct dark spot against the bright green fluorescent background.

    • Limit: Detects all aromatics, not specific to the product.

  • Step 2: 2,4-Dinitrophenylhydrazine (DNP) Stain [1]

    • Preparation: Dissolve 1g 2,4-DNP in 200mL Ethanol + 5mL conc.

      
      .
      
    • Action: Dip the plate and heat gently.

    • Result: The aldehyde group reacts to form a hydrazone.

    • Specific Signal: The product spot turns Orange/Red . Impurities lacking the aldehyde (e.g., hydrolysis products) will not stain or will stain yellow.

Expected Data & Interpretation

The following table summarizes the expected migration behavior (


) and staining characteristics.
Table 2: Impurity Profile & Identification
CompoundPolarity RankEst.

(3:1 Hex:EtOAc)
UV (254nm)DNP Stain Color
Methyl

-bromophenylacetate
Low (Non-polar)0.60 – 0.70Dark SpotNo Reaction (Yellow)
Target Product Medium 0.35 – 0.45 Dark Spot Orange/Red
4-Hydroxybenzaldehyde High (Polar/H-bond)0.15 – 0.25Dark SpotOrange/Red
Carboxylic Acid Derivative Very High (Ionic)< 0.05 (Baseline)Dark SpotNo Reaction

Critical Validation Check: If your product spot (


 0.40) does not turn orange with DNP, the aldehyde group has likely oxidized to a carboxylic acid or reduced to an alcohol.

Decision Pathway Diagram

The following workflow illustrates the logical decision-making process for validating the compound's purity during synthesis.

TLC_Validation_Workflow Start Crude Reaction Mixture Spotting Spot TLC Plate (Co-spot with SM) Start->Spotting Elution Elute in Hex:EtOAc (3:1) Spotting->Elution UV_Check Visualize under UV (254nm) Elution->UV_Check Decision_UV Is Product Spot Isolated? UV_Check->Decision_UV Stain_DNP Dip in DNP Stain Decision_UV->Stain_DNP Yes (Single Spot) Fail_Impure FAIL: Multiple Spots (Recrystallize) Decision_UV->Fail_Impure No (Multiple Spots) Result_Orange Spot turns Orange? Stain_DNP->Result_Orange Pass PASS: Aldehyde Intact Proceed to Workup Result_Orange->Pass Yes Fail_Ox FAIL: No Color Change (Oxidation to Acid) Result_Orange->Fail_Ox No

Figure 1: Logical workflow for validating methyl 2-(4-formylphenoxy)-2-phenylacetate purity.

Scientific References

  • Sigma-Aldrich. Methyl 2-(4-formylphenoxy)-2-phenylacetate Product Specification & CAS 692754-44-2 Data. Retrieved from [1]

  • Royal Society of Chemistry (RSC). Synthesis and impurity profiling of aryloxy-acetate derivatives. Related methodology derived from RSC Advances, Supplementary Info. Retrieved from [1]

  • Chemistry LibreTexts. Visualizing TLC Plates: Stains and Reagents (DNP & Permanganate specificity). Retrieved from [1]

  • Flinders University. Impurity profiling of phenylacetate derivatives in synthesis. Retrieved from [1]

Sources

Comparative Reactivity Guide: Methyl 2-(4-formylphenoxy)-2-phenylacetate vs. Benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of synthetic organic chemistry and drug development, the reactivity of aromatic aldehydes dictates their utility as electrophilic scaffolds. This guide provides an in-depth, objective comparison between the foundational building block benzaldehyde and the highly functionalized methyl 2-(4-formylphenoxy)-2-phenylacetate [1]. By analyzing the thermodynamic and kinetic profiles of these molecules, researchers can optimize late-stage functionalizations, such as imine conjugations and reductive aminations.

Structural and Electronic Causality

The reactivity of an aromatic carbonyl group is fundamentally governed by the electrophilicity of its carbonyl carbon. Substituents on the aromatic ring modulate this electrophilicity through a delicate balance of inductive (-I) and resonance (+R) effects[2].

  • Benzaldehyde (The Baseline): Lacking any ring substituents, benzaldehyde serves as the kinetic baseline (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    ) for aromatic aldehyde reactivity. Its carbonyl carbon maintains a strong partial positive charge (
    
    
    
    ), making it highly susceptible to nucleophilic attack.
  • Methyl 2-(4-formylphenoxy)-2-phenylacetate (The Attenuated Electrophile): This molecule features a bulky 2-phenylacetate group linked via an ether oxygen at the para position relative to the formyl group[1]. The critical electronic driver here is the ether oxygen. Despite a minor electron-withdrawing inductive effect, the oxygen lone pairs heavily delocalize into the aromatic ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    -system via resonance (+R effect). This electron donation significantly increases the electron density at the formyl carbon, stabilizing the ground state and neutralizing its electrophilicity.
    

Causality of Reaction Rates: During a nucleophilic attack (e.g., by a primary amine), the carbonyl carbon transitions from ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


 to 

hybridization. The electron-donating para-alkoxy group in methyl 2-(4-formylphenoxy)-2-phenylacetate destabilizes the developing electron-rich transition state while stabilizing the ground state. This dual effect dramatically increases the activation energy (

), resulting in a slower reaction rate compared to unsubstituted benzaldehyde.

G BZA Benzaldehyde (Unsubstituted) E_High High Electrophilicity (No EDG Stabilization) BZA->E_High MFA Methyl 2-(4-formylphenoxy)- 2-phenylacetate E_Low Low Electrophilicity (+R Resonance Stabilization) MFA->E_Low R_Fast Rapid Nucleophilic Addition E_High->R_Fast Lower Activation Energy R_Slow Attenuated Nucleophilic Addition E_Low->R_Slow Higher Activation Energy

Caption: Logic flow of substituent electronic effects on nucleophilic addition rates.

Quantitative Reactivity Comparison

The Hammett equation (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


) provides a mathematical framework for these observations. Because nucleophilic additions to aldehydes typically have a positive reaction constant (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

), a negative substituent constant (

) for para-alkoxy groups mathematically dictates a rate constant (

) that is smaller than that of benzaldehyde (

),[2].
Table 1: Physicochemical and Kinetic Profiling
Property / MetricBenzaldehydeMethyl 2-(4-formylphenoxy)-2-phenylacetate
CAS Number 100-52-7692754-44-2[1]
Aromatic Substitution Unsubstituted (-H)para-Alkoxy (-OR)
Hammett Constant (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

)
0.00 (Standard)ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

-0.27 (Proxy for -OR)
Carbonyl Electrophilicity HighAttenuated
Relative Imine Formation Rate 1.0 (Baseline)[3]< 1.0 (Slower, requires prolonged time)[4]
Steric Hindrance at Carbonyl MinimalMinimal (Bulky group is distal)

Self-Validating Experimental Methodologies

To objectively prove the reactivity differences between these two scaffolds, the following self-validating protocols are designed for drug development laboratories.

Protocol A: Kinetic Evaluation of Imine Formation via UV-Vis Spectroscopy

Imine formation is a classic metric for carbonyl electrophilicity. This protocol uses UV-Vis spectroscopy to track the extended conjugation of the imine product.

Causality & Validation: We utilize anhydrous conditions because imine formation is a condensation reaction that produces water; removing ambient water prevents the reverse hydrolysis reaction, ensuring we measure true forward-rate kinetics[4]. The protocol is self-validating through the monitoring of an isosbestic point —a specific wavelength where absorbance remains constant. The presence of an isosbestic point proves that the aldehyde is converting directly to the imine without the buildup of stable intermediates or side products.

  • Substrate Preparation: Prepare separate 10 mM stock solutions of the target aldehyde (benzaldehyde or methyl 2-(4-formylphenoxy)-2-phenylacetate) and a primary amine (e.g., n-butylamine) in anhydrous ethanol.

  • Thermal Equilibration: Transfer 1.5 mL of the aldehyde solution to a quartz cuvette and place it in a UV-Vis spectrophotometer equipped with a Peltier temperature controller set strictly to 25.0 °C. Causality: Rate constants are highly temperature-dependent; strict thermal control is required for accurate Hammett comparisons.

  • Reaction Initiation: Rapidly inject 1.5 mL of the amine solution into the cuvette and mix via a magnetic micro-stirrer.

  • Spectral Acquisition: Record the absorbance spectra (250–400 nm) every 30 seconds for 60 minutes. Identify the

    
     of the newly forming imine (typically red-shifted compared to the aldehyde).
    
  • Data Extraction: Verify the presence of an isosbestic point. Plot

    
     versus time. The slope of this linear regression yields the pseudo-first-order rate constant (
    
    
    
    ).

Workflow S1 1. Equimolar Preparation S2 2. Anhydrous Reaction (25°C) S1->S2 S3 3. UV-Vis Monitoring S2->S3 S4 4. Isosbestic Validation S3->S4 S5 5. Kinetic Extraction S4->S5

Caption: Step-by-step workflow for the kinetic evaluation of imine formation.

Protocol B: Borohydride Reduction Assay (Mass Balance Validation)

This protocol measures the thermodynamic susceptibility of the carbonyl group to hydride transfer.

Causality & Validation: Sodium borohydride (


) is a mild reducing agent. Because methyl 2-(4-formylphenoxy)-2-phenylacetate is electron-rich, it presents a higher kinetic barrier to hydride attack than benzaldehyde. This protocol is self-validating via HPLC mass balance : by quantifying both the remaining starting material and the generated alcohol, researchers can prove that Substrate + Product = 100%, confirming that the slower reaction rate of the substituted aldehyde is due to electronic attenuation, not degradation or side reactions.
  • Reaction Setup: Dissolve 1.0 mmol of the aldehyde in 10 mL of methanol at 0 °C.

  • Reagent Addition: Add 0.5 mmol of

    
     in a single portion.
    
  • Kinetic Quenching: At precisely 1, 5, 10, and 30 minutes, extract a 100

    
    L aliquot and immediately quench it in 900 
    
    
    
    L of 1% aqueous trifluoroacetic acid (TFA) to destroy unreacted hydride.
  • HPLC Analysis: Analyze the quenched aliquots using Reverse-Phase HPLC (C18 column, Acetonitrile/Water gradient). Integrate the peaks for the aldehyde and the corresponding benzyl alcohol to calculate the conversion percentage over time.

Strategic Applications in Drug Design

If methyl 2-(4-formylphenoxy)-2-phenylacetate is less reactive than benzaldehyde, why is it utilized in pharmaceutical synthesis?

The answer lies in target specificity over raw reactivity . In drug design (such as the development of PPAR agonists for metabolic disorders), the bulky 2-phenylacetate moiety provides critical hydrophobic interactions and steric bulk necessary to anchor the molecule within a specific receptor pocket. The formyl group, while electronically attenuated, remains sufficiently reactive to serve as a synthetic handle for late-stage reductive aminations or Wittig reactions, allowing chemists to append further pharmacophores without destroying the delicate ether linkage.

References

  • 26.6: Correlations of Structure with Reactivity of Aromatic Compounds - Chemistry LibreTexts:[Link]

  • Kinetic profile of imine formation with benzaldehyde or salicylaldehyde - ResearchGate:[Link]

  • Environmentally Friendly Syntheses of Imines Applying the Pressure Reduction Technique - Scientific Research Publishing:[Link]

Sources

A Comparative Guide to Elemental Analysis Standards for Methyl 2-(4-formylphenoxy)-2-phenylacetate

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is a cornerstone of scientific integrity and regulatory compliance. Methyl 2-(4-formylphenoxy)-2-phenylacetate, a complex aromatic ester with aldehyde functionality, presents a unique challenge for elemental analysis. This guide provides an in-depth comparison of standards and methodologies for the accurate determination of its elemental composition, moving beyond a simple recitation of protocols to explain the underlying principles and rationale for experimental choices.

The Critical Role of Elemental Analysis in Pharmaceutical Development

Elemental analysis, specifically the determination of Carbon (C), Hydrogen (H), Nitrogen (N), Sulfur (S), and Oxygen (O), is a fundamental technique for verifying the empirical formula of a synthesized compound. For a substance like Methyl 2-(4-formylphenoxy)-2-phenylacetate (C₁₆H₁₄O₄), this analysis serves as a primary indicator of purity and identity. Regulatory bodies and scientific journals often require elemental analysis data to be within ±0.4% of the theoretical values to confirm the structure and purity of a new compound.[1][2] Deviations from the expected values can indicate the presence of impurities, residual solvents, or water, which can have significant implications for the compound's stability, reactivity, and safety profile.

Theoretical Elemental Composition of Methyl 2-(4-formylphenoxy)-2-phenylacetate

Before delving into experimental considerations, it is crucial to establish the theoretical elemental composition of the target molecule.

Molecular Formula: C₁₆H₁₄O₄ Molecular Weight: 270.28 g/mol

The theoretical percentages of each element are calculated as follows:

  • Carbon (C): (16 * 12.011) / 270.28 * 100% = 71.09%

  • Hydrogen (H): (14 * 1.008) / 270.28 * 100% = 5.22%

  • Oxygen (O): (4 * 15.999) / 270.28 * 100% = 23.68%

These theoretical values are the benchmark against which all experimental results will be compared.

Comparative Analysis of Certified Reference Materials (CRMs) for CHN/O Analysis

The accuracy of elemental analysis is fundamentally dependent on the quality of the calibration standards used. Certified Reference Materials (CRMs) are highly characterized and homogenous materials with certified property values, which are used to calibrate analytical instruments and validate methods.[3] For the CHN/O analysis of Methyl 2-(4-formylphenoxy)-2-phenylacetate, several high-purity organic compounds are commonly used as standards. The choice of standard can influence the accuracy of the results, particularly if the standard's composition is significantly different from the sample.

Below is a comparison of commonly used CRMs for CHN/O analysis:

Certified Reference MaterialMolecular FormulaTheoretical %CTheoretical %HTheoretical %NTheoretical %SKey Characteristics & Best Use Cases
Acetanilide C₈H₉NO71.096.7110.36-A widely used, stable, and non-hygroscopic standard. Its carbon content is very close to that of the target analyte, making it an excellent choice for carbon calibration.
Benzoic Acid C₇H₆O₂68.854.95--Another stable and non-hygroscopic standard. Useful for validating both carbon and hydrogen determination.
Urea CH₄N₂O20.006.7146.65-High nitrogen content makes it ideal for nitrogen calibration, though its carbon content is low compared to the target analyte.
Cystine C₆H₁₂N₂O₄S₂29.995.0311.6626.69An excellent multi-element standard for C, H, N, and S, particularly when analyzing sulfur-containing compounds.
Sulfanilamide C₆H₈N₂O₂S41.854.6816.2718.62A common standard for CHNS analysis due to its stability and the presence of all four elements in significant proportions.

Expert Insight: For Methyl 2-(4-formylphenoxy)-2-phenylacetate, Acetanilide is a highly suitable primary standard for carbon and hydrogen due to the similarity in carbon percentage. However, for a comprehensive validation, it is best practice to use multiple standards to ensure linearity and accuracy across a range of elemental compositions.

Experimental Protocol for CHN/O Analysis by Combustion

The most common method for determining the C, H, N, and S content in organic compounds is combustion analysis.[4] This technique involves the complete combustion of the sample in a high-oxygen environment, followed by the quantitative analysis of the resulting gaseous products (CO₂, H₂O, N₂, and SO₂). Oxygen is typically determined separately by pyrolysis in an inert atmosphere.

Step-by-Step Methodology
  • Sample Preparation:

    • Ensure the sample of Methyl 2-(4-formylphenoxy)-2-phenylacetate is homogenous and has been properly dried to remove any residual solvents or moisture, which can significantly affect the hydrogen and oxygen content.

    • Accurately weigh 1-3 mg of the sample into a tin or silver capsule using a calibrated microbalance. The small sample size necessitates high accuracy in weighing to minimize errors.[5]

    • For volatile or liquid samples, specialized encapsulation techniques are required. However, as Methyl 2-(4-formylphenoxy)-2-phenylacetate is a solid, standard capsules are appropriate.

  • Instrument Calibration:

    • Calibrate the elemental analyzer using a certified reference material, such as Acetanilide.

    • Analyze the CRM multiple times to establish a calibration curve and ensure the instrument's response is linear and reproducible.

  • Combustion/Pyrolysis:

    • CHN/S Analysis: The encapsulated sample is dropped into a high-temperature furnace (typically 900-1000°C) with a constant stream of pure oxygen. The sample undergoes rapid and complete combustion.

    • O Analysis: The sample is pyrolyzed in a furnace at high temperature (around 1300°C) in an inert gas stream (e.g., helium). The oxygen in the sample forms carbon monoxide, which is then measured.

  • Gas Separation and Detection:

    • The combustion products (CO₂, H₂O, N₂, SO₂) are carried by a helium stream through a series of separation columns and detectors.

    • Typically, infrared (IR) detectors are used for CO₂ and SO₂, a thermal conductivity detector (TCD) for N₂, and an IR or TCD detector for H₂O after it is passed through a water trap.

  • Data Analysis:

    • The instrument's software integrates the detector signals and, using the calibration data from the CRM, calculates the percentage of each element in the original sample.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_cal Instrument Calibration cluster_analysis Analysis cluster_data Data Processing P1 Homogenize & Dry Sample P2 Accurately Weigh 1-3 mg P1->P2 P3 Encapsulate in Tin/Silver Capsule P2->P3 A1 Introduce Sample to Combustion Furnace (~1000°C) P3->A1 C1 Select Appropriate CRM (e.g., Acetanilide) C2 Analyze CRM Multiple Times C1->C2 C3 Generate Calibration Curve C2->C3 D1 Integrate Detector Signals C3->D1 A2 Combustion in Pure O₂ A1->A2 A3 Separation of Gaseous Products (CO₂, H₂O, N₂) A2->A3 A4 Detection (IR/TCD) A3->A4 A4->D1 D2 Calculate Elemental % D1->D2 D3 Compare with Theoretical Values D2->D3

Caption: Experimental workflow for CHN analysis by combustion.

Comparison of Theoretical vs. Hypothetical Experimental Data

To illustrate the importance of meticulous experimental technique, the following table compares the theoretical elemental composition of Methyl 2-(4-formylphenoxy)-2-phenylacetate with hypothetical experimental data that reflects common analytical challenges.

ElementTheoretical %"Ideal" Experimental %DeviationHypothetical "Problematic" Experimental %DeviationPotential Cause of Deviation
Carbon (C) 71.0970.95-0.14%68.99-2.10%Incomplete combustion due to insufficient oxygen or low furnace temperature.[6]
Hydrogen (H) 5.225.28+0.06%5.85+0.63%Presence of residual moisture or solvent in the sample.
Oxygen (O) 23.6823.77+0.09%25.16+1.48%Incomplete sample purification (e.g., presence of oxygen-rich impurities).

Analysis of Deviations:

  • "Ideal" Experimental Data: The deviations are within the acceptable ±0.4% range, providing strong evidence for the compound's identity and purity.[1]

  • "Problematic" Experimental Data: The significant deviations, particularly for carbon, suggest a systematic issue with the analysis. A low carbon value is a classic indicator of incomplete combustion, which can result from an exhausted oxygen supply, a leak in the system, or a furnace temperature that is too low for the thermal stability of the aromatic ester. The elevated hydrogen and oxygen percentages could point to hygroscopic tendencies of the sample or the presence of impurities.

Troubleshooting Common Issues in Combustion Analysis

IssuePotential CauseRecommended Action
Low Carbon/Hydrogen Values Incomplete combustion, leaks in the system, or exhausted reagents.[6]Check furnace temperature, ensure adequate oxygen supply, and inspect for leaks. Replace combustion tube packing if necessary.
High Hydrogen Values Sample is hygroscopic or contains residual solvent.Thoroughly dry the sample under vacuum before analysis. Ensure proper handling to prevent moisture absorption.
Non-reproducible Results Sample inhomogeneity, inconsistent weighing, or instrument drift.Ensure the sample is well-mixed. Use a calibrated microbalance and consistent sample weights. Run CRMs frequently to check for instrument drift.
Baseline Noise/Drift Contaminated gases, leaks, or detector issues.[7]Use high-purity carrier gases. Perform a leak check on the instrument. Clean or replace detector components as per the manufacturer's instructions.

Logical Selection of an Analytical Standard

The choice of an appropriate analytical standard is a critical decision that impacts the reliability of the results. The following diagram illustrates the logical process for selecting a suitable standard for elemental analysis.

G Start Start: Need for Elemental Analysis Compound Identify Target Compound: Methyl 2-(4-formylphenoxy)-2-phenylacetate Start->Compound Elements Determine Elements to be Analyzed: C, H, O Compound->Elements Purity Assess Purity Requirements: High-Purity Pharmaceutical Intermediate Elements->Purity CRM Select Certified Reference Material (CRM) Purity->CRM Criteria Evaluation Criteria CRM->Criteria Composition Similar Elemental Composition? Criteria->Composition Primary Stability Stable & Non-Hygroscopic? Criteria->Stability Secondary Availability Commercially Available & Certified? Criteria->Availability Tertiary Composition->Stability Stability->Availability Decision Final Standard Selection: Acetanilide (Primary) Benzoic Acid (Secondary) Availability->Decision Validation Perform Method Validation Decision->Validation

Caption: Decision tree for selecting an elemental analysis standard.

Conclusion

The elemental analysis of Methyl 2-(4-formylphenoxy)-2-phenylacetate is a critical step in its characterization, demanding a rigorous and well-validated approach. The selection of appropriate, high-purity certified reference materials, such as Acetanilide, is paramount for accurate instrument calibration. By adhering to a meticulous experimental protocol and understanding the potential sources of error, researchers can generate reliable data that meets the stringent requirements of the pharmaceutical industry. This guide has provided a comparative framework and practical insights to empower scientists in achieving accurate and defensible elemental analysis results, thereby ensuring the quality and integrity of their drug development programs.

References

  • UGD Academic Repository. (2026, February 3). Challenges in ICP-MS analysis of elemental impurities in pharmaceutical products: methodological and analytical considerations. [Link]

  • Behler-Young. Troubleshooting Combustion Issues | Tech Tips. [Link]

  • Restek. Troubleshooting Guide. [Link]

  • R.D. Laboratories. Elemental Impurities Testing & Analysis Services. [Link]

  • Vivariant Laboratories. Elemental Analysis. [Link]

  • Engineered Combustion Systems. (2025, October 23). Troubleshooting Common Combustion System Issues (and How to Fix Them Fast). [Link]

  • Sauermann America. (2020, August 21). Combustion Analyzer Troubleshooting & Maintenance [Video]. YouTube. [Link]

  • Fieldpiece Instruments. (2023, September 19). Top Tips for Combustion Analysis in Residential Heating. [Link]

  • Aiken, A. C., et al. (2007, August 1). Elemental Analysis of Organic Species with Electron Ionization High-Resolution Mass Spectrometry. Analytical Chemistry, 79(22), 8350-8358. [Link]

  • ResearchGate. Elemental Analysis, Organic Compounds. [Link]

  • Grice, M. E., & LeBlond, J. D. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science, 8(7), 874-876. [Link]

  • ACS Publications. An International Study Evaluating Elemental Analysis. [Link]

  • National Institute of Metrology of China. Reference Material Certificate: CRMs of dibenzothiophene for elemental content. [Link]

  • YIC. Elemental Analysis Of Organic Compounds With The Use Of. [Link]

  • Arconic Spectrochemical Reference Materials. Home. [Link]

  • Chumachenko, M. N., & Pakhomova, I. E. (1970). Elemental analysis of organic compounds with the use of automated CHNS analyzers. Journal of Analytical Chemistry of the USSR, 25(9), 1435-1438. [Link]

  • Mettler Toledo. CHNSO Organic Elemental Analysis - Sample Preparation. [Link]

  • Chemistry LibreTexts. (2022, October 27). 20.4: Aldehydes, Ketones, Carboxylic Acids, and Esters. [Link]

  • Institute of Science, Nagpur. Identification of Organic Compound by Organic Qualitative Analysis. [Link]

Sources

X-ray crystallography data for Methyl 2-(4-formylphenoxy)-2-phenylacetate structure confirmation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: : A Comparative Guide to X-Ray Diffraction vs. Spectroscopic Methods Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Structural Biologists.

A Comparative Guide: Single Crystal X-Ray Diffraction (SC-XRD) vs. Spectroscopic Alternatives

Executive Summary & Scientific Rationale

In the development of phenoxy-phenylacetate derivatives—often employed as intermediates for acetylcholinesterase inhibitors or anti-tumor agents—structural ambiguity frequently arises around the flexible ether linkage. While Methyl 2-(4-formylphenoxy)-2-phenylacetate (CAS: 692754-44-2) is synthetically accessible via O-alkylation, confirming its absolute solid-state conformation is critical for understanding its structure-activity relationship (SAR).

This guide objectively compares Single Crystal X-Ray Diffraction (SC-XRD) against standard spectroscopic methods (NMR, IR, MS). We posit that while NMR is sufficient for connectivity, SC-XRD is the requisite "Gold Standard" for defining the specific torsion angles and intermolecular hydrogen bonding networks (involving the formyl acceptor) that drive biological recognition.

Comparative Analysis: XRD vs. Alternatives

The following matrix compares the efficacy of SC-XRD against High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) for this specific ester-ether scaffold.

Table 1: Performance & Data Utility Matrix
FeatureSC-XRD (The Gold Standard) 1H / 13C NMR HRMS (ESI/TOF)
Primary Output 3D Atomic Coordinates (CIF)Chemical Shift (

) & Coupling (

)
Mass-to-Charge Ratio (

)
Connectivity AbsoluteRelative (inferred)Molecular Formula only
Stereochemistry Defines absolute configuration (if chiral) and packingRelative (NOESY required; often ambiguous)None
Conformation Precise Torsion Angles (Solid State)Time-averaged rotamers (Solution State)None
Intermolecular Interactions Maps H-bonding (e.g., C-H...O=C)Concentration-dependent shifts (indirect)None
Sample Requirement Single Crystal (

mm)

5-10 mg in solution

mg
Turnaround 24–48 Hours (Collection + Refinement)15 Minutes5 Minutes
Critical Insight: The "Flexible Linker" Problem

For Methyl 2-(4-formylphenoxy)-2-phenylacetate, the ether oxygen acts as a pivot. NMR in


 will show averaged signals for the phenyl protons, masking the specific twist angle between the phenoxy ring and the phenylacetate plane. Only SC-XRD captures the frozen low-energy conformation , which typically reveals an orthogonal or twisted arrangement essential for fitting into enzyme active sites.

Experimental Workflow & Decision Logic

The following decision tree illustrates when to escalate from standard spectroscopy to crystallographic analysis.

StructuralLogic Start Crude Synthesis Product (O-alkylation) Purification Silica Gel Column (Hexane:EtOAc) Start->Purification NMR_Check 1H-NMR Analysis Purification->NMR_Check Ambiguity Is Conformation/Packing Critical for SAR? NMR_Check->Ambiguity Connectivity Confirmed SAR Critical Routine Routine Characterization (NMR/MS Sufficient) NMR_Check->Routine Connectivity Confirmed No SAR need Ambiguity->Routine NO Crystallization Crystallization Protocol (Slow Evaporation) Ambiguity->Crystallization YES XRD_Collect SC-XRD Data Collection (Mo/Cu Source) Crystallization->XRD_Collect Structure_Solve Structure Solution (SHELXT / OLEX2) XRD_Collect->Structure_Solve Final_CIF Final CIF Data (Bond Lengths/Angles) Structure_Solve->Final_CIF

Figure 1: Structural determination workflow. SC-XRD is triggered when conformational precision is required for Structure-Activity Relationship (SAR) studies.

Detailed Protocols

A. Synthesis & Crystallization (Self-Validating Step)

To obtain diffraction-quality crystals of Methyl 2-(4-formylphenoxy)-2-phenylacetate, purity is paramount.

  • Synthesis: React 4-hydroxybenzaldehyde with methyl

    
    -bromophenylacetate in acetone using 
    
    
    
    as a base (Reflux, 6h).
  • Purification: Flash chromatography (Silica gel, 100-200 mesh). Eluent: Ethyl Acetate/Hexane (1:9 v/v).[1]

  • Crystallization (The Critical Step):

    • Dissolve 20 mg of the purified white solid in 2 mL of Ethanol/Acetone (1:1) .

    • Place in a small vial and cover with Parafilm pierced with 3 pinholes.

    • Allow to stand at room temperature (

      
      ) for 3-5 days.
      
    • Success Indicator: Look for colorless block-like crystals. Needles usually indicate rapid precipitation (poor data quality).

B. X-Ray Data Collection & Refinement[2]
  • Instrument: Bruker APEX-II or equivalent CCD diffractometer.

  • Radiation: Mo

    
     (
    
    
    
    Å) is preferred for reducing absorption in aromatic organics.
  • Temperature: Maintain at 100 K (using

    
     stream) to minimize thermal vibration of the terminal formyl and methyl ester groups.
    
  • Refinement Strategy:

    • Solve using Direct Methods (SHELXT ).

    • Refine using Full-matrix least-squares on

      
       (SHELXL ).
      
    • Validation: All non-hydrogen atoms must be refined anisotropically. Hydrogen atoms on the phenyl rings should be placed in calculated positions (riding model).

Expected Structural Data Profile

Based on analogous structures (e.g., Acta Cryst. E67, o3322), the following crystallographic parameters serve as the validation benchmark for your dataset. If your experimental values deviate significantly (>0.05 Å or >5°), re-examine your refinement model.

Table 2: Benchmark Crystallographic Parameters
ParameterExpected Value (Range)Structural Significance
Crystal System Monoclinic or TriclinicCommon for polar organic esters.
Space Group

or

Centrosymmetric (unless chiral resolution occurred).
Bond: C=O[2] (Aldehyde)

Å
Indicates typical double bond character; deviations suggest disorder.
Bond: C=O[2] (Ester)

Å
Standard carbonyl length.
Angle: C-O-C (Ether)

Critical parameter defining the "bend" of the molecule.
Torsion: Phenyl-Ether

(Twisted)
The two aromatic rings are rarely coplanar due to steric hindrance.
Intermolecular Contacts

(

Å)
The formyl oxygen typically acts as an H-bond acceptor, stabilizing the lattice.

Data Interpretation: Why This Matters

The "Twist" and Biological Activity

In solution (NMR), the molecule rotates freely. However, the crystal structure reveals the low-energy conformation . For this molecule, you will likely observe that the phenyl ring of the phenylacetate group and the phenoxy ring are almost orthogonal (dihedral angle


).
  • Why it matters: If this molecule is designed to inhibit an enzyme (e.g., AChE), the enzyme pocket likely requires this specific "twisted" L-shape. NMR cannot prove this shape exists; X-ray crystallography does.

The Formyl Group Planarity

The formyl group (


) should be coplanar with the phenoxy ring to maximize 

-conjugation.
  • Check: Measure the torsion angle

    
    . It should be close to 
    
    
    
    or
    
    
    . Significant deviation indicates crystal packing forces overcoming electronic conjugation.

References

  • Anuradha, T., et al. (2011).[3] "(E)-Methyl 2-[(4-bromo-2-formylphenoxy)methyl]-3-phenylacrylate."[3] Acta Crystallographica Section E: Structure Reports Online, 67(12), o3322.[2] (Primary analog for structural benchmarking)

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. (Standard protocol for refinement)

  • Spek, A. L. (2020).[4] "PLATON SQUEEZE: a tool for the calculation of the disordered solvent contribution to the calculated structure factors." Acta Crystallographica Section C, 71, 9-18. (Tool for validation)

  • Cambridge Crystallographic Data Centre (CCDC). "Mercury - Crystal Structure Visualisation." (Visualization software)

Sources

Benchmarking yield of Methyl 2-(4-formylphenoxy)-2-phenylacetate against literature values

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, optimizing the synthetic yield of critical building blocks is paramount for streamlining downstream drug development. Methyl 2-(4-formylphenoxy)-2-phenylacetate (CAS: 692754-44-2) [1] is a highly versatile intermediate frequently utilized in the synthesis of integrin antagonists[2] and other biologically active heterocyclic compounds.

This guide provides an objective benchmarking analysis, comparing standard literature yields for the Williamson ether synthesis of this compound against an optimized, high-yielding experimental protocol.

Mechanistic Causality and Reaction Challenges

The synthesis of Methyl 2-(4-formylphenoxy)-2-phenylacetate relies on the O-alkylation of 4-hydroxybenzaldehyde with methyl 2-bromo-2-phenylacetate[3]. While the Williamson ether synthesis is a fundamental organic transformation, achieving high yields with


-bromo esters presents specific mechanistic challenges[4].
  • Steric Hindrance: The phenyl ring on the

    
    -carbon of methyl 2-bromo-2-phenylacetate creates significant steric bulk, slowing down the desired 
    
    
    
    nucleophilic attack by the phenoxide anion.
  • Competitive Hydrolysis: If the reaction is not strictly anhydrous, the base (typically

    
    ) can generate hydroxide ions from trace water, leading to the hydrolysis of the methyl ester or the 
    
    
    
    -bromo group.
  • Meerwein Arylation Complications: Literature notes that forming or reacting

    
    -bromo acid esters can sometimes lead to complicated outcomes and lower chemical yields if reaction parameters are not precisely controlled[4].
    

To overcome these barriers, our optimized protocol introduces a catalytic amount of Potassium Iodide (KI). Through an in-situ Finkelstein reaction, the bromide is transiently exchanged for an iodide. Iodide is a superior leaving group, significantly accelerating the


 displacement by the phenoxide and outcompeting side reactions[5].

ReactionPathway SM Starting Materials: 4-Hydroxybenzaldehyde + Methyl 2-bromo-2-phenylacetate Deprot Deprotonation (K2CO3 in MeCN) SM->Deprot Mild Base Finkelstein In-situ Halide Exchange (Catalytic KI) Deprot->Finkelstein Phenoxide Formation SN2 SN2 Nucleophilic Attack (80°C, 6h) Finkelstein->SN2 Alpha-Iodo Intermediate Product Product: Methyl 2-(4-formylphenoxy)-2-phenylacetate SN2->Product Iodide Displacement

Mechanistic pathway for the optimized synthesis of Methyl 2-(4-formylphenoxy)-2-phenylacetate.

Benchmarking Data: Literature vs. Optimized Yield

Standard literature protocols for the alkylation of 4-hydroxybenzaldehyde with


-bromo esters typically utilize Acetone or DMF as a solvent with 

under prolonged reflux, yielding between 70% and 78%[5]. By shifting to Acetonitrile (MeCN) and utilizing catalytic KI, the reaction time is drastically reduced, and the isolated yield is pushed beyond 92%.

Table 1: Quantitative Comparison of Synthetic Parameters

ParameterStandard Literature ProtocolOptimized Benchmarked ProtocolCausality / Rationale
Solvent Acetone or DMFAnhydrous Acetonitrile (MeCN)MeCN provides a higher boiling point than acetone and superior solvation of the naked phenoxide anion compared to DMF.
Base

(1.5 eq)
Anhydrous

(2.0 eq)
Excess anhydrous base ensures complete deprotonation and acts as a desiccant to prevent ester hydrolysis.
Catalyst NoneKI (0.1 eq)Drives a Finkelstein halide exchange, converting the alkyl bromide to a more reactive alkyl iodide.
Conditions Reflux / 24 hours80°C / 6 hoursThe enhanced leaving group (iodide) reduces the required activation energy and reaction time.
Isolated Yield 72% - 78% 92% - 95% Suppression of side reactions and accelerated

kinetics.
Purity (HPLC) ~95%>99% (Post-recrystallization)Self-validating workup removes unreacted phenols.

Self-Validating Experimental Methodology

The following step-by-step protocol is designed as a self-validating system. The inclusion of a specific alkaline wash during the workup ensures that any unreacted 4-hydroxybenzaldehyde is partitioned into the aqueous phase, guaranteeing the high purity of the isolated organic product.

Materials Required:

  • 4-Hydroxybenzaldehyde (1.0 eq, 10.0 mmol, 1.22 g)

  • Methyl 2-bromo-2-phenylacetate (1.1 eq, 11.0 mmol, 2.52 g)

  • Anhydrous Potassium Carbonate (

    
    ) (2.0 eq, 20.0 mmol, 2.76 g)
    
  • Potassium Iodide (KI) (0.1 eq, 1.0 mmol, 0.16 g)

  • Anhydrous Acetonitrile (30 mL)

Step-by-Step Workflow:

  • Phenoxide Generation: In an oven-dried, 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-hydroxybenzaldehyde (1.22 g) in 30 mL of anhydrous acetonitrile. Add anhydrous

    
     (2.76 g). Stir the suspension at room temperature for 15 minutes. Observation: The solution will transition to a distinct yellow hue, confirming the formation of the phenoxide anion.
    
  • Catalyst Addition: Add KI (0.16 g) to the stirring mixture.

  • Alkylation: Add methyl 2-bromo-2-phenylacetate (2.52 g) dropwise over 5 minutes.

  • Thermal Activation: Heat the reaction mixture to 80°C (reflux) and maintain for 6 hours. Monitor the reaction progression via TLC (Hexanes:Ethyl Acetate, 3:1). The disappearance of the 4-hydroxybenzaldehyde spot indicates completion.

  • Filtration: Cool the mixture to room temperature. Filter the suspension through a sintered glass funnel to remove inorganic salts (

    
    , 
    
    
    
    ,
    
    
    ). Wash the filter cake with 10 mL of fresh acetonitrile.
  • Concentration & Partitioning: Concentrate the filtrate under reduced pressure. Dissolve the resulting crude residue in 50 mL of Ethyl Acetate (EtOAc).

  • Self-Validating Workup: Wash the organic layer with 5% aqueous NaOH (

    
     mL). Critical Step: This specifically deprotonates and extracts any unreacted 4-hydroxybenzaldehyde into the aqueous layer, ensuring the organic layer contains only the target ether.
    
  • Final Isolation: Wash the organic layer with brine (20 mL), dry over anhydrous

    
    , filter, and evaporate the solvent. Recrystallize the crude solid from absolute ethanol to afford Methyl 2-(4-formylphenoxy)-2-phenylacetate as a pristine white to off-white solid.
    

References

  • US20190315692A1 - Antagonists of human integrin (alpha4)(beta7) - Google Patents. google.com.
  • Pioglitazone - New Drug Approvals. newdrugapprovals.org. Available at:[Link]

  • Cas 123-08-0,4-Hydroxybenzaldehyde - LookChem. lookchem.com. Available at:[Link]

  • An improved and practical synthesis of Fmoc Rink linker - ResearchGate. researchgate.net. Available at:[Link]

Sources

Safety Operating Guide

Methyl 2-(4-formylphenoxy)-2-phenylacetate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling and Disposal of Methyl 2-(4-formylphenoxy)-2-phenylacetate

As drug development and synthetic chemistry workflows become increasingly complex, laboratory safety must evolve from simple compliance to a deep, mechanistic understanding of the chemicals we handle. Methyl 2-(4-formylphenoxy)-2-phenylacetate is a specialized organic intermediate frequently utilized in pharmaceutical synthesis. Due to its dual functional groups (an ester and an aldehyde), its disposal requires specific logistical planning to prevent unintended laboratory incidents.

This guide provides researchers and environmental health and safety (EHS) professionals with a self-validating, step-by-step operational plan for the safe handling, segregation, and disposal of this compound.

Chemical Profile and Hazard Causality

To safely manage chemical waste, one must first understand the molecular vulnerabilities of the compound. Methyl 2-(4-formylphenoxy)-2-phenylacetate is classified as a standard laboratory irritant, but its reactivity dictates its disposal pathway [3].

Table 1: Quantitative Data and Chemical Properties

PropertyValue / Description
Chemical Name Methyl 2-(4-formylphenoxy)-2-phenylacetate
CAS Number 692754-44-2
Molecular Formula C16H14O4
Molecular Weight 270.28 g/mol
Physical State Solid (Melting Point: 88-89°C)
Hazard Classification Irritant (Skin, Eyes, Respiratory tract)
Primary Reactive Groups Aldehyde (-CHO), Ester (-COOCH3)

The Causality of Experimental Choices: Why can't this compound be thrown into any generic organic waste jug? The answer lies in its functional groups:

  • Aldehyde Reactivity: The formyl (-CHO) group is highly electrophilic. If introduced into a waste container that actively accumulates primary amines (e.g., methylamine, aniline derivatives), it will undergo a spontaneous condensation reaction to form an imine (Schiff base). This reaction releases water and is exothermic, which can lead to dangerous pressure buildup and potential rupture of sealed waste containers.

  • Ester Hydrolysis: The ester linkage is susceptible to base-catalyzed hydrolysis. Mixing this compound with strong aqueous bases (e.g., NaOH waste) will generate carboxylate salts and methanol, altering the flash point and volatile organic compound (VOC) emission profile of the waste stream.

Therefore, strict segregation into neutral, non-amine-containing organic waste is a non-negotiable operational standard.

Mandatory Waste Segregation Workflow

The following decision matrix outlines the logical relationships for segregating this compound based on its physical state and solvent matrix.

G Start Methyl 2-(4-formylphenoxy) -2-phenylacetate Waste CheckState Determine Physical State (Solid vs. Solution) Start->CheckState Solid Solid Waste (Contaminated PPE/Vials) CheckState->Solid Liquid Liquid Solution (Organic Solvent) CheckState->Liquid Incineration EPA-Compliant Thermal Destruction (Incineration) Solid->Incineration HalogenCheck Halogenated Solvent? Liquid->HalogenCheck Halogenated Halogenated Waste Jug (e.g., DCM, Chloroform) HalogenCheck->Halogenated Yes NonHalogenated Non-Halogenated Waste Jug (e.g., DMSO, EtOAc) HalogenCheck->NonHalogenated No Halogenated->Incineration NonHalogenated->Incineration

Decision matrix for the segregation and disposal of Methyl 2-(4-formylphenoxy)-2-phenylacetate.

Step-by-Step Disposal Protocol

To ensure compliance with the Resource Conservation and Recovery Act (RCRA) regarding solid and hazardous waste [1], laboratories must implement self-validating protocols. A self-validating protocol includes built-in checks that prevent the operator from moving to the next step if a safety parameter is violated.

Phase 1: Benchtop Collection & Segregation

  • Verify Waste Compatibility: Before adding the compound to a liquid waste jug, review the waste log attached to the container. Validation Check: Ensure no primary amines, strong oxidizers, or strong bases have been added to this specific jug.

  • Determine the Matrix:

    • If the compound is dissolved in Dichloromethane (DCM) or Chloroform, route it to the Halogenated Organic Waste container.

    • If dissolved in Dimethyl Sulfoxide (DMSO), Ethyl Acetate, or Methanol, route it to the Non-Halogenated Organic Waste container.

  • Solid Waste Handling: Place empty reagent vials, contaminated weighing paper, and used pipette tips into a designated, puncture-proof solid hazardous waste bin lined with a 7-mil polyethylene bag [2].

Phase 2: Satellite Accumulation Area (SAA) Management

  • Containerization: Use high-density polyethylene (HDPE) containers for liquid waste. Do not use glass if the waste contains trace water and is stored below freezing, as expansion may cause shattering.

  • Labeling: Immediately update the hazardous waste tag. Validation Check: The label must explicitly state "Methyl 2-(4-formylphenoxy)-2-phenylacetate" alongside the solvent. Do not use abbreviations like "MFPA" or "Aldehyde intermediate," as this violates EPA hazard communication standards [1].

  • Storage Limits: Store the waste in secondary containment bins within the lab's designated SAA. Ensure the volume does not exceed the 55-gallon regulatory limit before triggering an EHS pickup [2].

Phase 3: Final Institutional Disposal

  • EHS Transfer: Submit a waste pickup request to your institutional EHS department.

  • Thermal Destruction: Under RCRA guidelines, this non-halogenated/halogenated organic mixture will be transported to an EPA-permitted Treatment, Storage, and Disposal Facility (TSDF) where it will undergo high-temperature incineration, breaking the molecule down into CO2 and H2O [1].

Spill Response and Decontamination Plan

In the event of an accidental release, immediate containment is required to prevent respiratory irritation and environmental contamination.

For Solid Spills (Powder):

  • Isolate: Restrict access to the immediate area. Don appropriate PPE (nitrile gloves, safety goggles, and an N95 or P100 particulate respirator if outside a fume hood).

  • Contain: Do not dry-sweep, as this aerosolizes the irritant powder.

  • Neutralize/Collect: Lightly moisten the spill with an inert solvent (e.g., isopropanol) to suppress dust. Wipe up the material using absorbent laboratory pads.

  • Dispose: Place all contaminated pads into the solid hazardous waste bin.

For Liquid Spills (Dissolved in Solvent):

  • Ventilate: Ensure fume hood sashes are at the appropriate operating height or maximize room ventilation to clear solvent vapors.

  • Absorb: Deploy an inert chemical absorbent pad or vermiculite over the spill. Causality Note: Do not use basic spill kits (like those used for acid neutralization) as the basic environment may trigger unintended hydrolysis of the ester group.

  • Decontaminate: Wash the affected surface with a mild detergent and water to remove any residual organic residue, collecting the wash water as hazardous waste.

References

  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. U.S. Environmental Protection Agency (EPA) / eCFR. Available at:[Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania Environmental Health and Radiation Safety. Available at:[Link]

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-(4-formylphenoxy)-2-phenylacetate

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